molecular formula C10H18O B126539 (R)-(+)-Citronellal CAS No. 2385-77-5

(R)-(+)-Citronellal

货号: B126539
CAS 编号: 2385-77-5
分子量: 154.25 g/mol
InChI 键: NEHNMFOYXAPHSD-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(R)-(+)-citronellal is the (3R)-stereoisomer of 3,7-dimethyloct-6-enal (citronellal). It is an enantiomer of a (S)-(-)-citronellal.
This compound has been reported in Aloysia citrodora, Citrus wilsonii, and other organisms with data available.

属性

IUPAC Name

(3R)-3,7-dimethyloct-6-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHNMFOYXAPHSD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044482
Record name (3R)-3,7-Dimethyloct-6-enal
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name (R)-Citronellal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

207.00 °C. @ 760.00 mm Hg
Record name (R)-Citronellal
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2385-77-5
Record name (R)-Citronellal
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Octenal, 3,7-dimethyl-, (3R)-
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Record name 6-Octenal, 3,7-dimethyl-, (3R)-
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Record name (3R)-3,7-Dimethyloct-6-enal
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Record name (R)-3,7-dimethyloct-6-enal
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-Citronellal
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name (R)-Citronellal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(R)-(+)-Citronellal basic chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Basic Chemical Properties of (R)-(+)-Citronellal

Introduction

This compound, a monoterpenoid aldehyde, is a chiral organic compound renowned for its characteristic strong, fresh lemon-like scent.[1][2][3] It is a principal component of citronella oil, which is extracted from various Cymbopogon species (lemongrass).[3][4] This naturally occurring aldehyde is not only a key ingredient in the fragrance and flavor industries but also serves as a valuable chiral building block in organic synthesis.[2] Its applications extend to its use as an insect repellent and for its potential antifungal properties.[2][3][4] This guide provides a comprehensive overview of the fundamental chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][4][5] Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[1][3][4][5]
Molecular Weight 154.25 g/mol [1][3][5]
Appearance Colorless to pale yellow liquid[1][4][5]
Odor Strong lemon-like, citronella-rose[1][5]
Density 0.851 g/mL at 25 °C
0.853 g/cm³ at 20 °C[5]
0.857 g/cm³ at 25 °C[1]
Boiling Point 201 to 207 °C at 760 mmHg[1][3][6]
205 °C[5]
79–80 °C at 7 mmHg[7]
Refractive Index n20/D 1.448
~1.451 at 20 °C[1]
Solubility Slightly soluble in water. Soluble in organic solvents.[4][5]
Optical and Purity Data
PropertyValueSource(s)
IUPAC Name (3R)-3,7-dimethyloct-6-enal[4]
CAS Number 2385-77-5[2][4]
Chirality (R)[2]
Optical Rotation [α]D25 +15.7° (neat)[7]
Enantiomeric Excess (Natural) Up to 88% for (R)-citronellal in Cymbopogon species.[1]
Enantiomeric Excess (Synthetic) > 95% ee achievable via specific synthetic routes.[7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its aldehyde, olefinic, and aliphatic protons. Key expected chemical shifts include a distinctive peak for the aldehydic proton (CHO) around 9.7 ppm. Olefinic protons are typically observed in the region of 5.1 ppm. The various methyl and methylene (B1212753) protons appear as complex multiplets in the upfield region of the spectrum.[8]

Infrared (IR) Spectroscopy

The IR spectrum of citronellal (B1669106) is characterized by strong absorption bands indicative of its functional groups. A prominent peak corresponding to the C=O stretch of the aldehyde is typically observed around 1716 cm⁻¹. The C-H stretch of the aldehyde group may also be visible. Additionally, peaks corresponding to C-H sp³ stretching are expected around 2923 cm⁻¹.[8]

Experimental Protocols

Protocol 1: Determination of Purity and Enantiomeric Excess by Gas Chromatography (GC)

This protocol outlines a general method for assessing the chemical purity and enantiomeric excess of this compound.

Objective: To separate and quantify this compound from other components and to determine the ratio of its (R) and (S) enantiomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the citronellal sample in a suitable volatile solvent, such as hexane (B92381) or ethyl acetate. A typical concentration is 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chromatographic Column: For enantiomeric separation, a chiral capillary column is essential. A commonly used stationary phase is a cyclodextrin (B1172386) derivative, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.[8]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate.

    • Oven Temperature Program: Start at an initial temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C). The exact program should be optimized to achieve baseline separation of the enantiomers.

  • Data Analysis:

    • Purity: The chemical purity is determined by calculating the peak area of citronellal as a percentage of the total area of all peaks in the chromatogram.

    • Enantiomeric Excess (ee): The ee is calculated from the peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100

Protocol 2: Synthesis of this compound from Geraniol (B1671447) via Bienzymatic Cascade

This protocol describes an enzymatic approach to produce this compound with high enantioselectivity.[9][10]

Objective: To synthesize this compound from the achiral precursor geraniol.

Methodology:

  • Reaction Setup: The reaction is typically performed in a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer) at a controlled pH and temperature.

  • Step 1: Oxidation of Geraniol:

    • An alcohol oxidase, such as a copper radical alcohol oxidase (e.g., CgrAlcOx), is used to catalyze the oxidation of geraniol to geranial (a mixture of E/Z isomers of citral).[9]

    • This step requires molecular oxygen as the oxidant. The reaction mixture is stirred in the presence of air or under an oxygen atmosphere.

  • Step 2: Asymmetric Reduction of Geranial:

    • An ene-reductase, specifically an Old Yellow Enzyme (e.g., OYE2), is introduced to the reaction mixture.[9][10]

    • This enzyme, in the presence of a cofactor such as NADPH (which can be regenerated in situ using a glucose/glucose dehydrogenase system), catalyzes the stereoselective reduction of the α,β-unsaturated double bond in geranial to yield this compound.

  • Workup and Purification:

    • Upon reaction completion (monitored by GC), the product is extracted from the aqueous phase using an organic solvent like ethyl acetate.[9]

    • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by distillation under reduced pressure.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization Geraniol Geraniol (Precursor) Enzymatic_Cascade Bienzymatic Cascade (Oxidase + Reductase) Geraniol->Enzymatic_Cascade Extraction Solvent Extraction Enzymatic_Cascade->Extraction Purification Distillation Extraction->Purification Product This compound Purification->Product GC Chiral GC-FID Product->GC NMR NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR Purity Chemical Purity (>95%) GC->Purity Enantiopurity Enantiomeric Excess (>95% ee) GC->Enantiopurity Structure Structural Elucidation NMR->Structure IR->Structure

Caption: Workflow for the synthesis and characterization of this compound.

logical_relationship Citronellal This compound (Aldehyde) Citronellol (R)-(+)-Citronellol (Alcohol) Citronellal->Citronellol Reduction Isopulegol Isopulegol Citronellal->Isopulegol Intramolecular Ene Reaction (Cyclization) Menthol (-)-Menthol Isopulegol->Menthol Hydrogenation

Caption: Key synthetic relationships of this compound.

Safety and Handling

This compound is a combustible liquid and requires careful handling.[11][12] It can cause skin and serious eye irritation, and may cause an allergic skin reaction.[11][12][13][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or a face shield, and a lab coat.[11][13][14]

  • Handling: Handle in a well-ventilated area. Avoid inhalation of vapor or mist.[11][13] Keep away from heat, sparks, open flames, and other ignition sources.[11][13]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water. If irritation or a rash occurs, seek medical attention.[12][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[11][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[6] The product is stable under recommended storage conditions.[5][13]

References

Spectroscopic Profile of (R)-(+)-Citronellal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for (R)-(+)-Citronellal. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for spectroscopic information and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
19.76t2.51H
22.42-2.35m1H
2'2.22-2.15m1H
32.08-1.98m1H
41.45-1.35m1H
4'1.28-1.18m1H
55.08t7.21H
71.68s3H
81.60s3H
91.03d6.93H
101.75-1.65m1H

Atom numbering corresponds to the structure in Figure 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
Atom NumberChemical Shift (δ, ppm)
1203.3
251.2
328.1
436.9
5124.0
6131.8
725.7
817.6
919.9
1031.8

Atom numbering corresponds to the structure in Figure 2.

Experimental Protocols

The following section details the methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
  • Spectrometer: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

    • Number of Scans (NS): Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally used.

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds is typical.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is common.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

    • Spectral Width (SW): A spectral width of approximately 220-240 ppm is used to cover the entire range of carbon chemical shifts.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the molecular structure of this compound.

experimental_workflow Figure 1. Experimental Workflow for NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign Peak Assignment & Interpretation reference->assign

Caption: Figure 1. Experimental Workflow for NMR Analysis.

Caption: Figure 2. Structure of this compound.

(R)-(+)-Citronellal physical properties boiling point density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (R)-(+)-Citronellal

This guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and a workflow visualization.

Core Physical Properties of this compound

This compound is a naturally occurring monoterpenoid aldehyde found in the essential oils of plants like citronella grass, lemon-scented gum, and citrus species.[1][2] It is a colorless to pale yellow liquid with a characteristic strong lemon-like odor.[2][3] As a chiral molecule, it is a valuable building block in organic synthesis.[4]

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. The following table summarizes these values, providing a range for practical laboratory applications.

Physical PropertyReported ValueConditions
Boiling Point 201–207 °CAt 760 mmHg (Atmospheric Pressure)[5][6][7]
205 °CNot specified[5]
207 °CLit. value[4]
208.4 °CAt 760 mmHg[3]
Density 0.851 g/mLAt 25 °C[4]
0.853 g/cm³At 20 °C[5]
0.835 g/cm³Not specified[3]
0.850–0.860 g/cm³At 20 °C[7]
0.855 g/cm³Not specified[6]

Experimental Protocols

Accurate determination of physical properties is critical for substance identification and quality control. The methodologies outlined below are standard procedures for measuring the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common and efficient laboratory technique for its determination is the capillary method.[9]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block, Thiele tube, or oil bath)

  • Heat source (e.g., hot plate or Bunsen burner)

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of this compound is placed into the fusion tube.[8][10]

  • Capillary Insertion: A capillary tube, which has been sealed at one end, is placed into the fusion tube with the open end submerged in the liquid and the sealed end pointing upwards.[8][10]

  • Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The entire assembly is then placed in the heating apparatus.[8]

  • Heating: The apparatus is heated slowly and uniformly.[8] As the temperature rises, air trapped in the capillary tube will expand and exit, causing bubbles to emerge from the open end.[9]

  • Observation and Measurement: The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[8] The heat is then removed, and the apparatus is allowed to cool slowly.

  • Boiling Point Determination: The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid begins to enter the capillary tube.[9] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[11] For a liquid like this compound, this can be determined with high precision using standard laboratory equipment.

Apparatus:

  • Electronic balance (accurate to at least 0.001 g)

  • Graduated cylinder or pycnometer (volumetric flask)

  • Thermometer

Procedure:

  • Measure Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is measured using an electronic balance.[12]

  • Measure Volume of Liquid: A specific volume of this compound is carefully added to the graduated cylinder. The volume should be read from the bottom of the meniscus.[12]

  • Measure Combined Mass: The mass of the graduated cylinder containing the liquid is measured.[12]

  • Calculate Mass of Liquid: The mass of the empty cylinder is subtracted from the combined mass to determine the mass of the this compound sample.[12]

  • Record Temperature: The temperature of the liquid is recorded, as density is temperature-dependent.[12]

  • Calculate Density: The mass of the liquid is divided by its volume to calculate the density.[13] For higher accuracy, the procedure can be repeated multiple times and the average value taken.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the capillary method for determining the boiling point of a liquid compound.

BoilingPointWorkflow start Start prepare_sample Prepare Sample (Place liquid in fusion tube) start->prepare_sample insert_capillary Insert Capillary Tube (Inverted, sealed end up) prepare_sample->insert_capillary assemble_apparatus Assemble Apparatus (Fusion tube attached to thermometer) insert_capillary->assemble_apparatus heat Heat Apparatus Slowly & Uniformly assemble_apparatus->heat observe Observe Continuous Stream of Bubbles heat->observe cool Remove Heat & Cool observe->cool record_temp Record Temperature (When liquid enters capillary) cool->record_temp end End (Boiling Point Determined) record_temp->end

Caption: Workflow for Boiling Point Determination.

References

The Biological Activity of (R)-(+)-Citronellal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Citronellal is a naturally occurring monoterpenoid aldehyde and a principal component of essential oils from various plants, including those of the Cymbopogon genus (e.g., citronella grass)[1]. This chiral molecule, along with its (S)-(-) enantiomer, has garnered significant interest in the scientific community due to its diverse range of biological activities. These activities, which include antimicrobial, insecticidal, and anti-inflammatory properties, are often stereospecific, with one enantiomer exhibiting greater potency than the other. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its enantiomeric differences. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support further research and development.

Antimicrobial Activity

Both enantiomers of citronellal (B1669106) have demonstrated notable antimicrobial properties, particularly against fungal pathogens. The activity is often enantioselective, with the (S)-(-) isomer showing greater potency in some cases.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's efficacy. The following table summarizes the comparative MIC values of this compound and (S)-(-)-citronellal against the fungal pathogen Candida albicans.

CompoundOrganismMIC (µg/mL)Reference
This compoundCandida albicans (voriconazole-resistant)256[2]
(S)-(-)-CitronellalCandida albicans (voriconazole-resistant)32[2]
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

The following protocol is a standard method for determining the MIC of antifungal agents.

Objective: To determine the minimum inhibitory concentration (MIC) of (R)-(+)- and (S)-(-)-citronellal against Candida albicans.

Materials:

  • This compound and (S)-(-)-Citronellal

  • Candida albicans strain (e.g., ATCC 10231)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar (B569324) at 35°C for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Preparation: Prepare stock solutions of each citronellal enantiomer in DMSO. A serial two-fold dilution series is then prepared in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted citronellal enantiomers.

  • Controls: Include a positive control (fungal inoculum without any test compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Mechanism of Antifungal Action

The antifungal activity of citronellal enantiomers is primarily attributed to their ability to disrupt the fungal cell membrane and inhibit ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Studies have shown that the presence of exogenous ergosterol can increase the MIC of citronellal enantiomers, suggesting a direct or indirect interaction with ergosterol or its biosynthetic pathway[2]. The proposed mechanism involves the inhibition of key enzymes in the ergosterol biosynthesis pathway, such as 1,3-β-glucan synthase and lanosterol (B1674476) 14α-demethylase[2]. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, fungal cell death.

Antifungal_Mechanism Citronellal This compound FungalCell Fungal Cell Citronellal->FungalCell Enters Enzyme1 1,3-β-glucan synthase Citronellal->Enzyme1 Inhibits Enzyme2 Lanosterol 14α-demethylase Citronellal->Enzyme2 Inhibits Ergosterol Ergosterol Biosynthesis FungalCell->Ergosterol CellMembrane Cell Membrane Integrity CellDeath Fungal Cell Death CellMembrane->CellDeath Disruption leads to Ergosterol->CellMembrane Ergosterol->CellMembrane Maintains Enzyme1->Ergosterol Enzyme2->Ergosterol

Figure 1: Proposed antifungal mechanism of this compound.

Insecticidal Activity

This compound exhibits significant insecticidal and insect-repellent properties. The efficacy can vary between enantiomers and is dependent on the insect species and the method of application.

Quantitative Insecticidal Data

The lethal dose (LD50) is a common metric for quantifying the toxicity of a substance to an organism. The following table presents available data on the insecticidal activity of citronellal enantiomers.

CompoundOrganismAssay TypeLD50Reference
(+)-CitronellalBlattella germanica (German cockroach)Contact0.38 mg/cm²[3]
(-)-CitronellalBlattella germanica (German cockroach)ContactLess effective than (+)-isomer[3]
Citronella OilAedes aegypti (larvae)LarvicidalLC50: 111.84 µg/mL[4][5]
Experimental Protocol: Contact Toxicity Bioassay

This protocol outlines a method for assessing the contact toxicity of citronellal enantiomers against insects like the German cockroach.

Objective: To determine the LD50 of (R)-(+)- and (S)-(-)-citronellal against Blattella germanica.

Materials:

  • This compound and (S)-(-)-Citronellal

  • Acetone (B3395972) (as a solvent)

  • Microsyringe or microapplicator

  • Adult male German cockroaches (Blattella germanica) of a uniform age and weight

  • Ventilated holding containers with food and water

  • Fume hood

Procedure:

  • Insect Rearing: Rear cockroaches in a controlled environment (e.g., 27±1°C, 60±5% relative humidity, 12:12 h light:dark cycle) with ad libitum access to food and water.

  • Dose Preparation: Prepare a series of dilutions of each citronellal enantiomer in acetone.

  • Topical Application: Under a fume hood, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each cockroach using a microsyringe. A control group should be treated with acetone only.

  • Observation: Place the treated insects in clean, ventilated containers with access to food and water.

  • Mortality Assessment: Record mortality at set time intervals (e.g., 24, 48, and 72 hours) post-treatment. An insect is considered dead if it is unable to right itself when prodded.

  • Data Analysis: Use probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.

Mechanism of Insecticidal Action

The insecticidal and repellent effects of citronellal are mediated through its interaction with the insect's olfactory system. This compound can act as an agonist for specific olfactory receptors (ORs) in insects. The activation of these receptors can trigger aversive behaviors, leading to repellency.

Furthermore, citronellal has been shown to directly potentiate the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in Drosophila melanogaster[6]. The TRPA1 channel is a non-selective cation channel involved in nociception and chemosensation. The activation of TRPA1 in gustatory neurons can lead to feeding suppression.

Insecticidal_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insect Insect Rearing (Blattella germanica) Application Topical Application (Dorsal Thorax) Insect->Application Dose Dose Preparation (Citronellal in Acetone) Dose->Application Observation Observation Period (24, 48, 72h) Application->Observation Mortality Mortality Assessment Observation->Mortality LD50 LD50 Calculation (Probit Analysis) Mortality->LD50

Figure 2: Experimental workflow for contact toxicity bioassay.

Anti-inflammatory Activity

Citronellal has demonstrated anti-inflammatory properties, although direct comparative studies on its enantiomers are limited. The activity is believed to be mediated through the modulation of key inflammatory pathways.

Quantitative Anti-inflammatory Data
CompoundAssayEffectReference
Citronellol (B86348)LPS-induced NO production in RAW 264.7 macrophagesInhibition[4]
CitronellolLPS-induced COX-2 expression in RAW 264.7 macrophagesInhibition[4]
Citronellal (racemic)Carrageenan-induced paw edema in ratsReduction of edema
Experimental Protocol: Nitric Oxide Inhibition Assay in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the inhibitory effect of (R)-(+)- and (S)-(-)-citronellal on NO production in RAW 264.7 macrophages.

Materials:

  • This compound and (S)-(-)-Citronellal

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (for nitrite (B80452) determination)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of each citronellal enantiomer for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A control group should be treated with LPS only.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compounds compared to the LPS-only control. The IC50 value (the concentration that inhibits 50% of NO production) can then be determined.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of citronellal and related monoterpenes are linked to the downregulation of pro-inflammatory mediators. This is primarily achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, citronellal can reduce the production of NO and prostaglandins, which are key mediators of inflammation.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway NFkB NF-κB Activation NFkB_pathway->NFkB Citronellal This compound Citronellal->NFkB_pathway Inhibits iNOS iNOS Expression NFkB->iNOS Induces COX2 COX-2 Expression NFkB->COX2 Induces NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Figure 3: Anti-inflammatory signaling pathway of this compound.

Conclusion

This compound and its enantiomer exhibit a wide array of biological activities that are of significant interest for the development of new pharmaceuticals, agrochemicals, and other commercial products. The stereochemistry of citronellal plays a crucial role in its biological function, with notable differences in potency observed between the (R)-(+) and (S)-(-) enantiomers in various assays. This technical guide has provided a detailed overview of the antimicrobial, insecticidal, and anti-inflammatory properties of this compound, including quantitative data, experimental protocols, and mechanistic insights. Further research is warranted to fully elucidate the enantioselective mechanisms of action and to explore the full therapeutic and commercial potential of these fascinating natural compounds.

References

The Fungicidal Action of (R)-(+)-Citronellal: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Citronellal, a monoterpenoid aldehyde found in the essential oils of Cymbopogon species, has demonstrated significant antifungal activity against a broad spectrum of pathogenic and spoilage fungi. This technical guide provides an in-depth analysis of the current understanding of its mechanism of action. The primary fungicidal effect of this compound is attributed to the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis. This is further potentiated by the induction of oxidative stress, inhibition of key virulence factors, and modulation of gene expression. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the elucidated pathways to serve as a comprehensive resource for researchers in mycology and antifungal drug development.

Core Mechanism of Action: Disruption of Fungal Cell Membrane

The principal antifungal activity of this compound is centered on the compromise of the fungal cell membrane, a critical structure for maintaining cellular integrity and function. This disruption is primarily achieved through the targeted inhibition of the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is the major sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[1]

This compound interferes with membrane homeostasis by several means:

  • Reduction of Ergosterol Levels: Treatment with this compound leads to a significant decrease in the total ergosterol content within the fungal cell membrane.[1][2]

  • Accumulation of Lanosterol (B1674476): Concurrently with ergosterol depletion, a massive accumulation of lanosterol, a precursor in the ergosterol biosynthesis pathway, is observed.[1][4]

  • Increased Membrane Permeability: The altered sterol composition results in increased membrane fluidity and permeability, leading to the leakage of intracellular components and ultimately, cell death.[5]

  • Diminished Proton Extrusion: this compound has been shown to diminish glucose-induced H+ extrusion, further indicating a disruption of plasma membrane function.[1][2][6]

Molecular docking studies have suggested that this compound may directly interact with key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (encoded by the ERG11 gene), and also with 1,3-β-glucan synthase, which is involved in cell wall biosynthesis.[7][8]

Downregulation of Ergosterol Biosynthesis Genes (ERG Genes)

The inhibition of ergosterol biosynthesis by this compound is correlated with the downregulation of genes involved in this pathway. In Penicillium digitatum, treatment with citronellal (B1669106) has been shown to decrease the expression levels of several ERG genes, with a particularly significant impact on ERG3.[4] This targeted gene expression modulation is a key aspect of its mechanism, leading to the observed accumulation of ergosterol precursors and the subsequent disruption of the cell membrane.[4]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Disruption Membrane Disruption & Cell Death Lanosterol->Disruption Accumulation Leads to Ergosterol Ergosterol Intermediate Sterols->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Citronellal Citronellal ERG_Genes ERG Genes (e.g., ERG3, ERG11) Citronellal->ERG_Genes Downregulates ERG_Genes->Lanosterol Inhibits Conversion Cell_Membrane->Disruption

Inhibition of Ergosterol Biosynthesis by this compound.

Secondary Mechanisms of Action

Beyond its primary effects on the cell membrane, this compound elicits its antifungal action through several other mechanisms.

Induction of Oxidative and Genotoxic Stress

This compound has been shown to induce the production of reactive oxygen species (ROS) in fungal cells.[2][9] This increase in ROS leads to a state of oxidative stress, causing damage to cellular components including lipids, proteins, and DNA. The resulting genotoxic stress can contribute to mitochondrial dysfunction and ultimately trigger programmed cell death pathways or necrosis.[2][9]

Oxidative_Stress_Pathway Citronellal Citronellal Fungal_Cell Fungal Cell Citronellal->Fungal_Cell Enters ROS Increased ROS Fungal_Cell->ROS Induces Oxidative_Stress Oxidative & Genotoxic Stress ROS->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Induction of Oxidative Stress by this compound.
Inhibition of Virulence Factors

In pathogenic fungi such as Candida albicans, this compound has been demonstrated to inhibit key virulence attributes. This includes the suppression of the yeast-to-hyphal transition, a critical step in tissue invasion and biofilm formation.[2] Furthermore, it reduces the adherence of fungal cells to both polystyrene surfaces and human oral epithelial cells, thereby limiting their ability to colonize and establish infections.[2]

Inhibition of Spore Germination and Mycelial Growth

This compound effectively inhibits the germination of fungal spores and the subsequent elongation of germ tubes, which are crucial early stages of fungal development and infection.[10][11][12][13] This inhibitory action on mycelial growth has been observed across a range of fungal species.[1][6][11]

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been quantified against various fungal species using standardized susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters for evaluating its potency.

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Penicillium digitatum13602720[1][4]
Candida albicans1000-[2]
Candida albicans (clinical isolates)1632[14]
Candida albicans (voriconazole-resistant)256 (R-isomer)-[7][8]
Candida albicans (voriconazole-resistant)32 (S-isomer)-[7][8]
Candida tropicalis1632[15]
Trichophyton rubrum4 - 5124 - 512[16]

Note: Variations in MIC/MFC values can be attributed to differences in fungal strains, testing methodologies, and the specific enantiomeric form of citronellal used.

Experimental Protocols

This section outlines the general methodologies employed in the cited research to elucidate the mechanism of action of this compound.

Determination of MIC and MFC

The antifungal susceptibility of fungal strains to this compound is commonly determined using the broth microdilution method.[2][14][17]

  • Preparation of Inoculum: Fungal cultures are grown on an appropriate medium, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 1-5 x 10^5 CFU/mL).[14]

  • Serial Dilution: this compound is serially diluted in a suitable broth medium (e.g., RPMI-1640) in 96-well microtiter plates.[14][17]

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well, and the plates are incubated at an appropriate temperature (e.g., 35 ± 2°C) for 24-48 hours.[14]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a visible inhibition of fungal growth.[7][14]

  • MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) medium. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[14][17]

MIC_MFC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Fungal Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Citronellal_Stock This compound Stock Serial_Dilution Serial Dilution in 96-well Plate Citronellal_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading Subculture Subculture from Clear Wells MIC_Reading->Subculture MFC_Reading Reading of MFC Subculture->MFC_Reading

Workflow for MIC and MFC Determination.
Ergosterol Quantification Assay

The effect of this compound on ergosterol biosynthesis can be assessed by quantifying the total cellular ergosterol content.[2]

  • Fungal Culture: Fungal cells are cultured in the presence and absence of sub-inhibitory concentrations of this compound.

  • Cell Harvesting and Saponification: Cells are harvested, and the cell pellet is treated with alcoholic potassium hydroxide (B78521) to saponify the cellular lipids.

  • Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted using a non-polar solvent like n-heptane.

  • Spectrophotometric Analysis: The extracted sterols are analyzed spectrophotometrically. The characteristic four-peaked absorbance spectrum of ergosterol between 230 and 300 nm is used for quantification.

Gene Expression Analysis by RT-qPCR

The impact of this compound on the expression of ERG genes can be determined using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

  • RNA Extraction: Fungal cells are treated with this compound, and total RNA is extracted using a suitable method.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers specific for the target ERG genes and a reference housekeeping gene.

  • Relative Quantification: The relative expression of the target genes is calculated using a method such as the 2-ΔΔCT method.[1]

Conclusion

This compound exhibits a multifaceted mechanism of antifungal action, with the disruption of cell membrane integrity via inhibition of ergosterol biosynthesis as its primary mode of attack. This is complemented by the induction of oxidative stress and the inhibition of crucial virulence factors. The quantitative data underscores its potential as a potent antifungal agent. The detailed experimental protocols provided herein offer a framework for further investigation and development of this compound as a novel antifungal therapeutic or preservative. Further research is warranted to explore its in vivo efficacy and safety, as well as potential synergistic interactions with existing antifungal drugs.

References

The Discovery and Enduring Legacy of (R)-(+)-Citronellal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, isolation, characterization, and synthesis of a pivotal chiral monoterpenoid.

Introduction

(R)-(+)-Citronellal, a naturally occurring acyclic monoterpenoid aldehyde, holds a significant position in the realm of organic chemistry, particularly in the fragrance, flavor, and pharmaceutical industries. Its characteristic fresh, lemony scent has made it a staple in perfumery and cosmetics for over a century. Beyond its aromatic properties, this compound is a crucial chiral building block, most notably for the industrial synthesis of (-)-menthol, a compound with a global demand of thousands of tons annually. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones associated with this compound, catering to researchers, scientists, and professionals in drug development.

Historical Perspective: From Essential Oil Component to Chiral Intermediate

The story of this compound is intrinsically linked to the broader history of terpene chemistry, which began to flourish in the late 19th and early 20th centuries. While the use of essential oils from plants like citronella grass (Cymbopogon winterianus) dates back centuries for its aromatic and insect-repellent properties, the isolation and characterization of its chemical constituents were pioneering achievements of early organic chemists.

The initial isolation of citronellal (B1669106) from citronella oil is credited to the American chemist Francis Dodge in 1889. This discovery was part of a broader movement in natural product chemistry to understand the composition of essential oils. Shortly after its isolation, the structural elucidation of citronellal was undertaken by the renowned German chemists F.W. Semmler and F. Tiemann around 1893. Their work was instrumental in establishing the acyclic monoterpenoid structure of citronellal, contributing significantly to the foundational principles of terpene chemistry.

The true industrial significance of this compound emerged with the development of processes for the synthesis of (-)-menthol. The realization that the stereochemistry of this compound could be harnessed to produce the desired enantiomer of menthol (B31143) revolutionized the production of this widely used cooling agent. This demand spurred extensive research into both efficient isolation methods from natural sources and the development of stereoselective synthetic routes.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its identification, purification, and application. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Strong, fresh, lemony-green
Boiling Point 207 °C (at 760 mmHg)
79-80 °C (at 7 mmHg)
Density 0.851 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.448
Specific Rotation ([α]²⁵/D) +15.7° (neat)
+16.5° (neat, for optically pure)

Table 2: ¹H-NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.76t1.9H-1 (Aldehyde)
5.09t7.1H-6
2.47 - 2.30mH-2a
2.25 - 2.15mH-2b
2.10 - 1.95mH-4a, H-5a
1.70sH-9 (CH₃)
1.62sH-8 (CH₃)
1.45 - 1.15mH-3, H-4b, H-5b
1.00d6.8H-10 (CH₃)

Table 3: ¹³C-NMR Spectroscopic Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
202.8C-1 (Aldehyde)
131.6C-7
124.2C-6
51.5C-2
34.0C-4
29.8C-3
25.7C-8
25.4C-5
19.8C-10
17.6C-9

Table 4: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
2965C-H stretch (alkane)
2925C-H stretch (alkane)
2715C-H stretch (aldehyde)
1725C=O stretch (aldehyde)
1450C-H bend (alkane)
1375C-H bend (alkane)

Table 5: Mass Spectrometry (MS) Fragmentation Data of this compound

m/zRelative IntensityPossible Fragment
154Low[M]⁺
139Moderate[M - CH₃]⁺
121Moderate[M - CH₃ - H₂O]⁺
95High[C₇H₁₁]⁺
81High[C₆H₉]⁺
69High[C₅H₉]⁺
41Base Peak[C₃H₅]⁺

Experimental Protocols

Isolation of this compound from Cymbopogon winterianus Oil by Vacuum Fractional Distillation

This protocol describes a typical laboratory-scale procedure for the purification of this compound from commercially available citronella oil.

Materials and Equipment:

  • Crude citronella oil (Cymbopogon winterianus)

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask (e.g., 500 mL)

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with a pressure gauge

  • Cold trap

  • Gas chromatograph (GC) for purity analysis

Procedure:

  • Drying of the Essential Oil: To a 500 mL round-bottom flask, add 250 mL of crude citronella oil. Add a sufficient amount of anhydrous sodium sulfate to remove any residual water. Gently swirl the flask and let it stand for at least 30 minutes.

  • Filtration: Filter the dried oil into a clean, dry round-bottom flask suitable for distillation.

  • Assembly of the Distillation Apparatus: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Connect the vacuum pump to the distillation apparatus through a cold trap.

  • Distillation:

    • Begin stirring the oil and apply a vacuum to the system, gradually reducing the pressure to approximately 10-20 mmHg.

    • Slowly heat the oil using the heating mantle.

    • Collect the initial fraction, which will be rich in lower-boiling point components like limonene. The head temperature will be relatively low during this phase.

    • As the head temperature begins to rise and stabilize, change the receiving flask to collect the citronellal-rich fraction. For this compound, the boiling point at reduced pressure will be in the range of 79-85°C at 7-10 mmHg.

    • Continue collecting this fraction until the head temperature begins to rise again, indicating the distillation of higher-boiling point components like citronellol (B86348) and geraniol.

  • Analysis: Analyze the collected fractions by gas chromatography (GC) to determine the purity of the isolated this compound.

  • Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Asymmetric Synthesis of this compound via Hydrogenation of Neral (B7780846)

This protocol outlines a general procedure for the asymmetric hydrogenation of neral (the Z-isomer of citral) to produce this compound, a method employed in industrial synthesis. This reaction typically utilizes a chiral transition metal catalyst.

Materials and Equipment:

  • Neral (high purity)

  • Chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand like BINAP)

  • Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or methanol)

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for work-up

  • Silica (B1680970) gel for chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the chiral rhodium precursor and the chiral phosphine ligand in the appropriate stoichiometric ratio in the anhydrous, deoxygenated solvent. Stir the mixture at room temperature to allow for the formation of the active catalyst complex.

  • Reaction Setup: Add the neral substrate to the reactor. The substrate-to-catalyst ratio is a critical parameter and should be optimized.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required time (typically several hours to a day). Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC. Confirm the structure and purity using NMR and other spectroscopic methods.

Visualizations: Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of monoterpenes in plants like Cymbopogon species originates from the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The following diagram illustrates the subsequent steps leading to this compound.

Biosynthesis_of_Citronellal IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase Geranial Geranial (Citral a) Geraniol->Geranial Geraniol Dehydrogenase Citronellal This compound Geranial->Citronellal Ene Reductase

Caption: Biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Workflow: Isolation and Characterization

The following diagram outlines the logical flow of the experimental process for isolating and characterizing this compound from its natural source.

Experimental_Workflow Start Crude Citronella Oil Drying Drying with Anhydrous Na₂SO₄ Start->Drying Filtration Filtration Drying->Filtration Distillation Vacuum Fractional Distillation Filtration->Distillation Fractions Collection of Fractions Distillation->Fractions GC_Analysis GC Analysis for Purity Fractions->GC_Analysis Pure_Citronellal Pure this compound GC_Analysis->Pure_Citronellal Citronellal-rich fraction Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Pure_Citronellal->Spectroscopy Chiral_Analysis Chiral GC/HPLC for ee Pure_Citronellal->Chiral_Analysis Final_Product Characterized Product Spectroscopy->Final_Product Chiral_Analysis->Final_Product

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

From its initial discovery as a fragrant component of an essential oil to its current status as a high-value chiral synthon, this compound has had a remarkable journey in the field of organic chemistry. Its rich history is a testament to the advancements in natural product isolation, structural elucidation, and asymmetric synthesis. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals, facilitating further innovation in the application of this versatile and important monoterpenoid. The continued exploration of its biosynthetic pathways and the development of even more efficient and sustainable synthetic routes will undoubtedly secure the legacy of this compound for years to come.

(R)-(+)-Citronellal: A Premier Chiral Pool Starting Material for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Citronellal, a monoterpenoid aldehyde, is a cornerstone of the chiral pool, offering a readily available, stereochemically defined scaffold for complex molecule synthesis.[1] Derived from natural sources like citronella oil and Eucalyptus citriodora, its value is underscored by its role as a key intermediate in the large-scale industrial synthesis of (-)-menthol.[2][3][4][5] The presence of a stereocenter and versatile aldehyde and olefin functionalities makes it an exceptionally useful building block for drug development and fine chemical production.[1][2]

Core Synthetic Transformations

The dual functionality of this compound allows for a diverse array of chemical manipulations, primarily centered around its aldehyde group and the terminal double bond. These transformations grant access to a wide range of other valuable chiral intermediates.

Intramolecular Ene Reaction: Cyclization to Isopulegol (B1217435)

Perhaps the most significant industrial application of this compound is its cyclization to form isopulegol isomers.[2] This transformation is a critical step in the synthesis of (-)-menthol, a compound with a global demand exceeding 30,000 tons annually.[2] The reaction is an intramolecular carbonyl-ene reaction, typically catalyzed by Lewis acids (e.g., ZnBr₂) or heterogeneous acid catalysts like zeolites and clays.[6][7][8] The resulting (-)-isopulegol (B1672291) can then be hydrogenated to yield various menthol (B31143) stereoisomers.[6][9]

Aldehyde Reduction: Synthesis of (R)-(+)-Citronellol

The aldehyde moiety of citronellal (B1669106) can be selectively reduced to a primary alcohol, yielding (R)-(+)-citronellol. This transformation is fundamental in organic synthesis and can be achieved using various reducing agents. A notable green chemistry approach utilizes poly(methylhydro)siloxane (PMHS), a safer, non-hazardous alternative to traditional metal hydrides like NaBH₄.[10] (R)-(+)-Citronellol itself is a valuable chiral building block.[11]

Advanced Applications in Total Synthesis

Beyond these fundamental transformations, this compound serves as a sophisticated starting material for the asymmetric synthesis of more complex natural products. Its chiral backbone has been incorporated into the synthesis of various iridoids, a class of monoterpenoids with diverse biological activities.[12][13] Modern synthetic strategies have employed citronellal in elegant routes, such as a concise synthesis featuring a molybdenum-mediated hetero Pauson-Khand reaction.[14]

Quantitative Data Summary

The efficiency and stereoselectivity of transformations starting from this compound are highly dependent on the chosen methodology. The following table summarizes key quantitative data from various synthetic approaches.

TransformationStarting MaterialCatalyst/MethodKey ConditionsConversion (%)Yield (%)Stereoselectivity (e.e. or d.r.)Reference
Synthesis of (R)-Citronellal Geraniol (B1671447)CgrAlcOx & OYE2 EnzymesOne-pot, two-step cascade>9972 (isolated)95.9% e.e.[5]
Synthesis of (R)-Citronellal GeraniolImmobilized CgrAlcOx & OYE2Concurrent cascade, 7h95-96.9% e.e.[15][4]
Cyclization to (-)-Isopulegol (+)-CitronellalZinc Bromide (ZnBr₂)Carbonyl-ene reactionHighHighHigh[6][7]
Cyclization to Isopulegol CitronellalMontmorillonite (MK10) ClayBuffer, Room Temp, 2h---[8]
Reduction to (+)-Citronellol (+)-CitronellalPMHS / TBAFTHF, Ice bath -> Reflux->90 (Crude)-[10]
Synthesis of Iridoid Precursor (-)-CitronellalJørgensen–Hayashi Catalyst / DBUOrganocatalytic Michael addition-8599:1 d.r., 94% e.e.[12]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Cyclization to (-)-Isopulegol

This protocol is a representative procedure based on established methods for the intramolecular ene reaction.[6][7]

Objective: To synthesize (-)-isopulegol via the Lewis acid-catalyzed cyclization of this compound.

Materials:

  • This compound

  • Anhydrous Toluene (B28343) or Dichloromethane

  • Zinc Bromide (ZnBr₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene to make a ~0.5 M solution.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add anhydrous zinc bromide (ZnBr₂) (approx. 0.1 eq) to the solution in one portion.

  • Allow the reaction to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent (e.g., toluene) twice.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude isopulegol can be purified by vacuum distillation or silica (B1680970) gel chromatography to yield the final product.

Protocol 2: Green Reduction of this compound to (R)-(+)-Citronellol

This protocol is adapted from a published procedure for an undergraduate organic chemistry experiment, emphasizing green chemistry principles.[10]

Objective: To reduce this compound to (R)-(+)-citronellol using a polymeric reducing agent.

Materials:

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.5 mmol), TBAF (150 µL of 1M solution, 2 mol%), and THF (5 mL).

  • Cool the flask in an ice bath with stirring.

  • In a separate funnel, prepare a solution of PMHS (0.53 g, ~1.3 mol eq. of hydride) in THF (5 mL).

  • Add the PMHS solution dropwise to the cooled citronellal mixture over 15 minutes. Mild effervescence may be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • To quench the reaction and cleave the intermediate silyl (B83357) ether, prepare a solution of NaOH (0.1 g) in methanol (5 mL) and add it carefully to the reaction mixture.

  • Heat the mixture at reflux for 30 minutes.

  • Remove the solvent by simple distillation. The siloxane by-product will form a gel.

  • Extract the product from the gelled residue with an organic solvent (e.g., diethyl ether), filter the solid siloxane, and remove the solvent from the filtrate via rotary evaporation to yield crude citronellol.

  • Characterize the product using IR spectroscopy, noting the disappearance of the aldehyde C=O stretch (~1725 cm⁻¹) and the appearance of the alcohol O-H stretch (~3330 cm⁻¹).[10]

Visualizations of Workflows and Pathways

G Key Synthetic Pathways from this compound cluster_0 Menthol Synthesis A This compound B (-)-Isopulegol A->B Intramolecular Ene Reaction (Lewis Acids) D (R)-(+)-Citronellol A->D Aldehyde Reduction (e.g., PMHS) E Iridoid Precursors A->E Organocatalytic Michael Addition F Other Complex Molecules A->F Pauson-Khand, etc. C (-)-Menthol B->C Hydrogenation G General Experimental Workflow for Synthesis A 1. Reaction Setup (Dry Glassware, Inert Atmosphere) B 2. Reagent Addition (Substrate, Catalyst, Solvent) A->B C 3. Reaction Monitoring (TLC, GC, NMR) B->C D 4. Workup (Quench, Extraction, Wash) C->D Reaction Complete E 5. Purification (Chromatography, Distillation) D->E F 6. Characterization (Spectroscopy, Purity Analysis) E->F G Pure Target Molecule F->G G Logical Flow for Chiral Synthesis Planning A Define Target Molecule B Retrosynthetic Analysis: Identify Chiral Fragments A->B C Does fragment match Citronellal backbone? B->C D Select this compound as Starting Material C->D Yes E Explore Alternative Chiral Pool Sources C->E No F Design Forward Synthesis: Plan Key Transformations (e.g., Cyclization, Reduction) D->F G Optimize Reaction Conditions & Execute Synthesis F->G

References

Pharmacological profile of (R)-(+)-Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of (R)-(+)-Citronellal

Executive Summary

This compound is a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, including Cymbopogon species.[1][2] This document provides a comprehensive technical overview of its pharmacological profile, intended for researchers, scientists, and professionals in drug development. This compound exhibits a range of significant biological activities, most notably antinociceptive, sedative, and anti-inflammatory effects. A key finding is that its antinociceptive properties are mediated, at least in part, through the opioid signaling pathway. Furthermore, studies on citronellal (B1669106) (where the specific isomer is not always defined) reveal interactions with the GABAergic system, leading to sedative and hypnotic effects, and modulation of inflammatory pathways. This guide synthesizes the current understanding of its mechanisms of action, presents quantitative data from key studies, details experimental protocols, and provides visual diagrams of its primary signaling pathways.

Introduction

This compound is the (R)-enantiomer of the aldehyde citronellal. It is a principal component of citronella oil and is recognized for its characteristic lemon-like fragrance.[1] Beyond its use in the fragrance and insect repellent industries, citronellal has garnered significant scientific interest for its diverse pharmacological properties. These include, but are not limited to, antinociceptive, anti-inflammatory, sedative, hypnotic, antioxidant, and antifungal activities.[3][4] This guide focuses specifically on the pharmacological data available for the (R)-(+) isomer where possible, and notes when studies have been conducted on unspecified citronellal.

Pharmacodynamics and Mechanism of Action

Antinociceptive and Analgesic Effects

The antinociceptive activity of this compound is one of its most well-characterized effects. Studies differentiate its mechanism from its (S)-(-) counterpart.

Primary Mechanism: Opioid Pathway Involvement The antinociceptive effect of this compound is strongly linked to the opioid system. In formalin-induced nociception tests, the analgesic effect of this compound (at 150 mg/kg) was significantly reversed by the administration of naloxone, a non-selective opioid receptor antagonist.[5][6] This reversal indicates that this compound exerts its effects by acting as an agonist or positive modulator at opioid receptors, leading to a reduction in pain signaling.[5][6] This mechanism is a critical differentiator from the (S)-(-) isomer, whose more potent antinociceptive effects were not reversed by naloxone.[7]

Studies using the hot-plate test, which measures central analgesic activity, further support these findings, showing that this compound increases the latency to a thermal stimulus.[7][8] Research on unspecified citronellal also suggests involvement of glutamatergic and capsaicin (B1668287) pathways in its overall antinociceptive profile and an ability to reduce the excitability of sciatic nerves.[9]

Proposed Antinociceptive Mechanism of this compound cluster_citronellal cluster_pathway cluster_antagonist cit This compound opioid_receptor Opioid Receptor cit->opioid_receptor downstream Downstream Signaling (e.g., ↓ cAMP, K+ Efflux) opioid_receptor->downstream transmission Reduced Nociceptive Signal Transmission downstream->transmission analgesia Analgesia transmission->analgesia naloxone Naloxone (Antagonist) naloxone->opioid_receptor Inhibits

Proposed Opioid-Mediated Antinociceptive Pathway.
Sedative and Hypnotic Effects

Citronellal has demonstrated significant CNS depressant properties, including sedative and hypnotic effects.

Primary Mechanism: GABAergic Pathway Modulation The sedative-like effects of citronellal are believed to be mediated through the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter pathway in the brain.[10] Citronellal exhibits concentration-dependent GABAergic activity and its effects are synergistic with diazepam, a known GABAA receptor positive modulator.[10] The mechanism likely involves positive allosteric modulation of the GABAA receptor, which enhances GABA-induced chloride ion influx, leading to neuronal hyperpolarization and reduced neuronal excitability.[10][11] This results in the observed effects of reduced spontaneous activity and potentiation of pentobarbital-induced sleep.[8][12]

Proposed Sedative Mechanism of Citronellal cluster_citronellal cluster_pathway cit Citronellal gaba_receptor GABAA Receptor cit->gaba_receptor Positive Modulation cl_influx ↑ Chloride (Cl-) Influx gaba_receptor->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization excitability ↓ Neuronal Excitability hyperpolarization->excitability sedation Sedation / Hypnosis excitability->sedation

Proposed GABAergic Pathway for Sedative Effects.
Anti-inflammatory Activity

Studies on citronellal demonstrate potent anti-inflammatory and redox-protective activities.[13][14] Intraperitoneal administration of citronellal (50-200 mg/kg) significantly inhibited carrageenan-induced leukocyte migration.[13][14] At doses of 100 and 200 mg/kg, it also reduced paw edema induced by both carrageenan and arachidonic acid.[13] The proposed mechanism involves the inhibition of enzymes in the arachidonic acid pathway, which in turn suppresses the production of inflammatory mediators like leukotrienes, thereby reducing cell migration and edema formation.[13][14]

Interaction with TRP Channels

Citronellal is a direct agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in both insects and humans.[15] This interaction is isoform-dependent. In Drosophila, the dTRPA1(A) isoform showed an EC50 of 1.0 ± 0.2 mM.[15] This activation of TRPA1, a channel involved in detecting noxious stimuli, contributes to its known insect-repellent properties by promoting feeding deterrence.[15][16]

Quantitative Pharmacological Data

The following tables summarize quantitative data from key in vivo studies.

Table 1: Antinociceptive Effects of this compound in the Formalin Test

Phase Treatment Group Dose (mg/kg, i.p.) Licking Time (seconds, Mean ± SEM)
Neurogenic (0-5 min) Control - 65.3 ± 4.8
This compound 150 12.0 ± 3.2
This compound + Naloxone 150 + 5 51.0 ± 11.1
Inflammatory (15-30 min) Control - 198.6 ± 15.4
This compound 50 76.3 ± 26.3
This compound 100 40.3 ± 8.2
This compound 150 4.7 ± 3.7

Data sourced from a study on citronellal isomers.[5][7][17]

Table 2: Sedative/Hypnotic Effects of Citronellal

Treatment Group Dose (mg/kg, i.p.) Pentobarbital-Induced Sleeping Time (minutes, Mean ± SEM)
Vehicle Control - 43.0 ± 6.1
Citronellal 50 88.0 ± 11.4
Citronellal 100 100.2 ± 16.4
Citronellal 200 119.5 ± 20.9

Data from a study on the CNS depressant properties of citronellal.[8][12][18]

Table 3: Anti-inflammatory Effects of Citronellal

Assay Treatment Group Dose (mg/kg, i.p.) Inhibition (%)
Carrageenan-induced leukocyte migration Citronellal 50 Significant (p < 0.05)
Citronellal 100 Significant (p < 0.05)
Citronellal 200 Significant (p < 0.05)
Carrageenan-induced paw edema Citronellal 100 Significant (p < 0.05)
Citronellal 200 Significant (p < 0.05)

Data from a study on the anti-inflammatory activity of citronellal.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings.

In Vivo Antinociceptive and Motor Coordination Assays

General Workflow for In Vivo Antinociceptive Testing cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Dosing cluster_induction Phase 3: Nociceptive Challenge cluster_assessment Phase 4: Assessment & Analysis acclimatization Animal Acclimatization (e.g., 7 days) grouping Randomized Group Allocation (n=6-8 per group) acclimatization->grouping pretreatment Pre-treatment (i.p.) - Vehicle (Control) - this compound (50, 100, 150 mg/kg) - Positive Control (e.g., Morphine) grouping->pretreatment induction Induction of Nociception (e.g., Formalin injection, Hot Plate) pretreatment->induction behavior Behavioral Assessment (Record licking time, latency, etc.) induction->behavior analysis Statistical Analysis (ANOVA, Dunnett's test) behavior->analysis

Generalized Workflow for In Vivo Nociception Studies.
  • Formalin-Induced Nociception Test: Male mice are pre-treated with this compound, vehicle, or a positive control (e.g., morphine) via intraperitoneal (i.p.) injection. After a set time (e.g., 30-60 minutes), a dilute formalin solution (e.g., 20 µL, 2%) is injected into the subplantar surface of the right hind paw. The time the animal spends licking the injected paw is recorded in two phases: the neurogenic phase (0-5 minutes post-injection) and the inflammatory phase (15-30 minutes post-injection).[6][9]

  • Hot-Plate Test: Animals are placed on a heated surface maintained at a constant temperature (e.g., 55 ± 1°C). The latency time until the animal exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded. Measurements are taken before and at various intervals after drug administration. A cut-off time is used to prevent tissue damage.[6][8]

  • Rota-rod Test: To rule out motor coordination deficits that could confound nociception tests, animals are placed on a rotating rod (e.g., at a constant speed). The time the animal is able to remain on the rod is recorded. This test is performed after drug administration to ensure that observed analgesic effects are not due to motor impairment.[7][9]

In Vivo Sedative and Anti-inflammatory Assays
  • Pentobarbital-Induced Hypnosis: Mice are treated with citronellal or vehicle. After 30-60 minutes, a sub-hypnotic or hypnotic dose of sodium pentobarbital (B6593769) is administered (i.p.). The latency to the loss of the righting reflex (onset of sleep) and the total time until the reflex is regained (duration of sleep) are recorded.[8][12]

  • Carrageenan-Induced Paw Edema: The volume of the animal's hind paw is measured using a plethysmometer before any treatment. Animals are then pre-treated with citronellal or a reference anti-inflammatory drug. After one hour, carrageenan is injected into the subplantar region of the paw to induce inflammation. Paw volume is then measured at several time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection to quantify the edema.[13][14]

Summary and Future Directions

This compound is a promising natural compound with a distinct pharmacological profile. Its antinociceptive effects are clearly linked to the opioid pathway, making it a subject of interest for the development of novel analgesics. Furthermore, the broader activities of citronellal, including its sedative actions via GABAergic modulation and its anti-inflammatory properties, highlight its potential as a multi-target therapeutic agent.

Future research should focus on:

  • Isomer-Specific Activity: Delineating the specific contribution of the (R)-(+) isomer to the full range of pharmacological effects currently attributed to racemic or unspecified citronellal.

  • Receptor Binding Studies: Conducting detailed in vitro binding assays to determine the affinity (Ki) and efficacy of this compound at specific opioid receptor subtypes (μ, δ, κ).

  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its bioavailability and dosing requirements.

  • Toxicological Profile: Comprehensive safety and toxicology studies are necessary to establish a therapeutic window for potential clinical applications.[2]

References

The Antifungal Potential of (R)-(+)-Citronellal Against Candida Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal properties of (R)-(+)-Citronellal, a naturally occurring monoterpenoid, against pathogenic Candida species. The increasing incidence of fungal infections and the rise of antifungal resistance necessitate the exploration of novel therapeutic agents. This compound has emerged as a promising candidate, demonstrating significant efficacy against Candida albicans and other non-albicans Candida species. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action to facilitate further research and development in this area.

Antifungal Activity of this compound

This compound exhibits potent fungicidal activity against a range of Candida species, including strains resistant to conventional antifungal drugs like fluconazole (B54011) and voriconazole.[1][2] Its efficacy is highlighted by its low Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Quantitative Susceptibility Data

The in vitro antifungal activity of this compound and its enantiomer, (S)-(-)-Citronellal, has been evaluated against various Candida species. The following tables summarize the MIC and MFC values reported in several studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Citronellal (B1669106) Enantiomers against Candida Species

Candida SpeciesStrain(s)This compound MIC (µg/mL)(S)-(-)-Citronellal MIC (µg/mL)Reference(s)
C. albicansClinical (voriconazole-resistant)256 (for 75% of strains)32 (for ~69% of strains)[1][2]
C. albicansATCC 76485 & LM 4256Not Reported[3]
C. albicansPediatric clinical isolates128 (for 90% of isolates)Not Reported[4]
C. albicansNot Specified250Not Reported[5]
C. tropicalisVulvovaginal isolates16Not Reported[6]
C. tropicalis5 strainsNot Reported256 (MIC50)[7]

Table 2: Minimum Fungicidal Concentration (MFC) of Citronellal Enantiomers against Candida Species

Candida SpeciesStrain(s)This compound MFC (µg/mL)(S)-(-)-Citronellal MFC (µg/mL)Reference(s)
C. albicansPediatric clinical isolates128 (for 90% of isolates)Not Reported[4]
C. albicansNot Specified250Not Reported[5]
C. tropicalisVulvovaginal isolates32Not Reported[6]
C. tropicalis5 strainsNot Reported512 (MFC50)[7]

Mechanism of Action

The antifungal activity of this compound against Candida species is multifaceted, involving disruption of cellular structures and interference with key physiological processes. The primary mechanisms identified include damage to the cell wall and membrane, inhibition of ergosterol (B1671047) biosynthesis, induction of oxidative stress, mitochondrial dysfunction, and DNA damage.

Cell Wall and Membrane Disruption

This compound appears to compromise the integrity of the fungal cell wall and plasma membrane.[1][2] Studies have shown that the presence of an osmotic protector, such as sorbitol, increases the MIC of citronellal, suggesting that it targets the cell wall.[1] Furthermore, its interaction with the cell membrane is evidenced by the increased MIC in the presence of exogenous ergosterol, indicating a potential binding affinity for this crucial membrane component.[1][3] This disruption of membrane homeostasis leads to increased permeability and leakage of intracellular contents.[8]

Inhibition of Ergosterol Biosynthesis

A key mechanism of action of this compound is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[8] Molecular docking studies predict that citronellal enantiomers can interact with lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] This inhibition leads to a reduction in ergosterol levels, thereby compromising membrane integrity and function.[8]

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

This compound treatment leads to an accumulation of endogenous reactive oxygen species (ROS) within Candida cells.[9][10] This increase in ROS induces oxidative stress, which in turn causes damage to various cellular components, including mitochondria and DNA.[9][10][11] The generation of ROS is a significant contributor to the necrotic cell death observed in citronellal-treated Candida.[9][10]

Mitochondrial Dysfunction and DNA Damage

The oxidative stress induced by this compound results in mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane and reduced metabolic activity.[9][11][12] Furthermore, citronellal has been shown to cause DNA damage, as observed through DAPI staining.[10][12] These downstream effects of ROS accumulation contribute significantly to the fungicidal activity of the compound.

The following diagram illustrates the proposed signaling pathway for the antifungal action of this compound on Candida.

G Citronellal This compound CellWall Cell Wall Disruption Citronellal->CellWall CellMembrane Cell Membrane Disruption Citronellal->CellMembrane ROS Increased ROS Production Citronellal->ROS Necrosis Necrotic Cell Death CellWall->Necrosis Ergosterol Ergosterol Biosynthesis Inhibition CellMembrane->Ergosterol CellMembrane->Necrosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria->Necrosis DNA_Damage->Necrosis

Caption: Proposed mechanism of this compound antifungal activity.

Anti-Biofilm Activity

Candida albicans biofilms are a significant clinical challenge due to their inherent resistance to antifungal agents. This compound has demonstrated the ability to both inhibit the formation of and disrupt pre-formed C. albicans biofilms.[3] However, some studies have reported no significant anti-biofilm activity for citronellal at its MIC.[13] This discrepancy may be due to differences in experimental conditions and strains tested.

Table 3: Anti-Biofilm Activity of this compound against Candida albicans

ActivityConcentration% Inhibition/DisruptionReference(s)
Inhibition of Biofilm Formation4xMIC, 2xMIC, MIC, MIC/2, MIC/4 (MIC = 256 µg/mL)Statistically significant inhibition (p < 0.05)[3]
Disruption of Pre-formed Biofilms4xMIC, 2xMIC, MIC, MIC/2, MIC/4 (MIC = 256 µg/mL)Statistically significant disruption (p < 0.0001)[3]
Biofilm Viability200 mM/mL (MIC)No significant activity[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The broth microdilution method is a standardized technique for determining the MIC and MFC of an antifungal agent.[14][15][16]

Protocol: Broth Microdilution Assay

  • Preparation of Antifungal Agent: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then dilute in RPMI 1640 medium to the desired starting concentration.

  • Inoculum Preparation: Culture Candida strains on Sabouraud Dextrose Agar (B569324) (SDA) at 35-37°C for 24-48 hours. Prepare a cell suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Microdilution Plate Setup: In a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to all wells. Add 100 µL of the starting concentration of the antifungal agent to the first well and perform serial two-fold dilutions across the plate. Finally, add 100 µL of the prepared Candida inoculum to each well.

  • Controls: Include a positive control (inoculum without antifungal agent) and a negative control (medium only).

  • Incubation: Incubate the plate at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the positive control.

  • MFC Determination: To determine the MFC, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth and subculture it on SDA plates. Incubate the plates at 35-37°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

The following diagram outlines the workflow for the broth microdilution assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Agent Prepare Antifungal Stock Serial_Dilution Serial Dilution in 96-well Plate Prep_Agent->Serial_Dilution Prep_Inoculum Prepare Candida Inoculum Inoculation Inoculate with Candida Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate 24-48h Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC Subculture Subculture for MFC Read_MIC->Subculture Read_MFC Read MFC Subculture->Read_MFC

Caption: Workflow for MIC and MFC determination.

Biofilm Inhibition and Disruption Assays

The anti-biofilm activity of this compound can be assessed by its ability to prevent biofilm formation and to disrupt established biofilms.

Protocol: Biofilm Inhibition Assay [3][17][18]

  • Inoculum Preparation: Prepare a standardized Candida cell suspension (e.g., 1 x 10^7 cells/mL) in a suitable medium for biofilm formation, such as RPMI 1640.

  • Plate Setup: In a 96-well flat-bottom microtiter plate, add 100 µL of the Candida inoculum to each well.

  • Treatment: Add 100 µL of this compound at various concentrations (e.g., 4xMIC, 2xMIC, MIC, MIC/2, MIC/4) to the wells. Include a positive control (inoculum with vehicle) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. The remaining biofilm can be quantified using methods such as the crystal violet assay or the XTT reduction assay to assess cell viability.

Protocol: Biofilm Disruption Assay [3][18]

  • Biofilm Formation: Form Candida biofilms in a 96-well plate as described in the inhibition assay (steps 1 and 2), but without the addition of the antifungal agent. Incubate for 24-48 hours.

  • Treatment: After biofilm formation, gently remove the medium and wash the wells with PBS. Add 200 µL of this compound at various concentrations to the wells containing the pre-formed biofilms.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Quantification: Wash the wells with PBS and quantify the remaining biofilm as described above.

Reactive Oxygen Species (ROS) Detection

The 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.[9][10]

Protocol: DCFH-DA Assay for ROS Detection

  • Cell Preparation: Culture Candida cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS.

  • Treatment: Treat the cell suspension with this compound at the desired concentration for a specific duration.

  • Staining: Add DCFH-DA to the cell suspension to a final concentration of 10 µM and incubate in the dark at 37°C for 30 minutes.

  • Analysis: After incubation, wash the cells to remove excess dye. The fluorescence of the cells, which is proportional to the amount of intracellular ROS, can be measured using a fluorometer or observed under a fluorescence microscope.

Assessment of Mitochondrial Dysfunction

Mitochondrial membrane potential can be assessed using fluorescent dyes like Rhodamine 123.

Protocol: Mitochondrial Membrane Potential Assay

  • Cell Preparation and Treatment: Prepare and treat Candida cells with this compound as described for the ROS assay.

  • Staining: Add Rhodamine 123 to the cell suspension to a final concentration of 5 µM and incubate in the dark at 37°C for 30 minutes.

  • Analysis: Wash the cells to remove the unbound dye. The fluorescence intensity, which reflects the mitochondrial membrane potential, can be measured using a fluorometer or visualized by fluorescence microscopy. A decrease in fluorescence indicates mitochondrial membrane depolarization.

DNA Damage Assessment

DAPI (4′,6-diamidino-2-phenylindole) staining is used to visualize nuclear DNA and can indicate DNA damage.[10][12]

Protocol: DAPI Staining for DNA Damage

  • Cell Preparation and Treatment: Grow and treat Candida cells with this compound.

  • Fixation: Harvest the cells and fix them with 70% ethanol.

  • Staining: Wash the fixed cells with PBS and then stain with a DAPI solution (e.g., 1 µg/mL in PBS) for 15-30 minutes in the dark.

  • Visualization: Wash the cells to remove excess DAPI and visualize the nuclear morphology under a fluorescence microscope. Fragmented or condensed nuclei can be indicative of DNA damage and apoptosis/necrosis.

Conclusion and Future Directions

This compound has demonstrated significant potential as a novel antifungal agent against Candida species. Its multifaceted mechanism of action, targeting the cell envelope and inducing oxidative stress, makes it a promising candidate for combating drug-resistant fungal infections. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for synergistic interactions with existing antifungal drugs. The detailed protocols provided in this guide aim to facilitate these future investigations and accelerate the development of this compound as a therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (R)-(+)-Citronellal as a Plant Metabolite

Abstract

This compound is a naturally occurring acyclic monoterpenoid aldehyde that is a principal component of the essential oils of several aromatic plants.[1][2] As a key plant metabolite, it plays a crucial role in the plant's interaction with its environment, particularly in defense mechanisms. Its distinct lemon-like aroma is characteristic of oils from the Cymbopogon genus.[3] Beyond its functions in planta, this compound is a valuable compound in the fragrance and cosmetic industries and serves as a chiral precursor for the synthesis of other important chemicals, such as (-)-menthol.[4][5] This document provides a comprehensive technical overview of the biosynthesis, physiological and ecological roles, and quantitative distribution of this compound. It further details key experimental protocols for its study and explores its relevance to the field of drug development, underpinned by its diverse biological activities including antioxidant, anti-inflammatory, antimicrobial, and insect repellent properties.[6][7]

Biosynthesis of this compound

The biosynthesis of this compound, like other monoterpenes, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[8] These precursors are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. In most plants, monoterpene biosynthesis predominantly occurs in the plastids via the MEP pathway.

The key steps are as follows:

  • GPP Synthesis : IPP and DMAPP are condensed by geranyl diphosphate synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP).[5]

  • Geraniol (B1671447) Formation : GPP is hydrolyzed to geraniol by geraniol synthase (GES).[9]

  • Oxidation to Citral (B94496) : Geraniol is then oxidized to the aldehyde citral (a mixture of geranial and neral (B7780846) isomers).[10]

  • Stereoselective Reduction to Citronellal (B1669106) : The crucial step for forming the (R)-(+) enantiomer is the stereoselective reduction of the C2-C3 double bond of citral. In plants like Pelargonium, this reduction is catalyzed by enzymes from the progesterone (B1679170) 5β-reductase and/or iridoid synthase-like enzymes (PRISE) family, which function as citral reductases (CIRs).[11][12] The specific stereochemistry of the resulting citronellal is determined by the specific isoform of the enzyme.[11] Subsequent reduction of the aldehyde group by other reductases yields citronellol.[9]

G_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_main Citronellal Synthesis Pyruvate Pyruvate + Glyceraldehyde-3-Phosphate G3P 1-deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate->G3P DOXP synthase MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) G3P->MEP DXP reductoisomerase IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP Multiple Steps GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPP Synthase (GPPS) Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) Citral Citral (Geranial/Neral) Geraniol->Citral Geraniol Dehydrogenase R_Citronellal This compound Citral->R_Citronellal Citral Reductase (CIR) (PRISE Family Enzyme)

Caption: Simplified biosynthesis pathway of this compound.

Physiological and Ecological Roles

This compound is a vital secondary metabolite that mediates the plant's interactions with its environment, primarily in defense.

Defense Against Herbivores (Insect Repellency)

The most well-documented ecological role of citronellal is its potent insect repellent activity.[13] It functions by disrupting the sensory receptors of insects, masking the chemical cues that attract them to a host.[14] This provides the plant with a chemical shield against herbivory. The high volatility of citronellal contributes to its effectiveness as an airborne repellent.[15]

Target InsectPlant Source/CompoundEfficacyReference
Aedes aegypti (Mosquito)Citronella OilUp to 97.3% mortality in controlled conditions[14]
Bemisia tabaci (Whitefly)Citronella Essential OilSignificant toxic, repellent, and deterrent effects[16]
Fruit FliesCitronella-based essential oilPotential as a repellent and attractant for control[17]
Various Mosquito SpeciesPure CitronellalHigh repellent effectiveness[13]
Stored Food PestsCitronella OilEffective in deterring infestation[18]
Defense Against Pathogens (Antimicrobial Activity)

Citronellal exhibits broad-spectrum antimicrobial properties, protecting plants from fungal and bacterial infections.[19] Its mechanism of action against fungi, such as Penicillium digitatum, involves targeting ergosterol (B1671047) biosynthesis, which disrupts the integrity of the fungal cell membrane.[19] This activity helps prevent pathogenic colonization on the plant's surface.

PathogenCompound/SourceActivity/ObservationReference
Candida albicans(R) and (S)-CitronellalSignificant impact on cell wall and membrane integrity[8]
Multiple Fungal Pathogens (Fusarium, Colletotrichum)Citronella Essential OilStrong inhibition of mycelial growth[20]
Staphylococcus and Escherichia speciesCitronellalDemonstrated antibacterial potential[7]
Xanthomonas oryzae pv. oryzaeCitronellalHighly effective against this bacterium[8]
Response to Abiotic Stress

The production of secondary metabolites like citronellal can be influenced by environmental stressors. Studies on Cymbopogon species have shown that abiotic factors such as soil salinity can adversely affect plant growth and yield, which in turn impacts the overall production of essential oils rich in citronellal.[21][22] While high salinity reduces yield, some level of stress can sometimes modulate secondary metabolism, although this relationship is complex.[23] Plants may use these compounds as part of their systemic response to oxidative stress induced by abiotic factors.

G_EcologicalRoles cluster_biotic Biotic Interactions cluster_abiotic Abiotic Stress Response Citronellal This compound in Plant Herbivores Herbivorous Insects (e.g., Mosquitoes, Whiteflies) Citronellal->Herbivores Repels / Deters Pathogens Microbial Pathogens (e.g., Fungi, Bacteria) Citronellal->Pathogens Inhibits Growth Stress Abiotic Stressors (e.g., Salinity, Drought) Plant Plant Physiology Stress->Plant Induces Oxidative Stress Plant->Citronellal Modulates Production

Caption: Ecological roles of this compound in plant defense and stress response.

Distribution and Quantification

This compound is found in a variety of plant species, often as a major constituent of their essential oils. The concentration can vary significantly based on the species, plant part, geographical location, and harvesting time.

Plant SpeciesCommon NamePlant PartConcentration of CitronellalReference
Cymbopogon nardus, C. winterianusCitronella GrassLeaves, Stems30% - 40% of essential oil[17][24]
Corymbia citriodoraLemon-scented GumLeavesMajor component of essential oil[2]
Citrus hystrixKaffir LimeLeavesUp to 80% of essential oil is (S)-(-)-enantiomer[13]
Pelargonium spp.GeraniumLeavesVariable, key to rose and mint scents[9]
Eucalyptus citriodoraEucalyptusEssential OilMajor component[25]

Relevance for Drug Development

The diverse biological activities of this compound, stemming from its role as a plant defense metabolite, make it a compound of significant interest for drug development. Its demonstrated antioxidant, anti-inflammatory, and antimicrobial properties provide a basis for therapeutic exploration.[6][7] For instance, research has shown that citronellal can attenuate endothelial dysfunction in models of Type 2 Diabetes by mitigating oxidative stress and inhibiting specific signaling pathways, such as the TRPM2/NHE1 pathway.[26]

G_DrugDev cluster_properties Inherent Biological Properties cluster_apps Potential Therapeutic Applications PlantRole Role in Plant (Defense Metabolite) Antioxidant Antioxidant PlantRole->Antioxidant AntiInflammatory Anti-inflammatory PlantRole->AntiInflammatory Antimicrobial Antimicrobial PlantRole->Antimicrobial CVD Cardiovascular Disease (e.g., Endothelial Dysfunction) Antioxidant->CVD Mitigates Oxidative Stress Inflammation Inflammatory Disorders AntiInflammatory->Inflammation Reduces Inflammatory Response Infections Infectious Diseases Antimicrobial->Infections Inhibits Pathogen Growth Other Other Activities (Anticancer, Antidiabetic, etc.) Other->CVD Other->Infections Other->Inflammation

Caption: Logical flow from plant metabolite function to drug development potential.

Key Experimental Protocols

Extraction and Isolation

Objective: To extract essential oil from plant material and isolate citronellal.

Methodology: Steam Distillation followed by Vacuum Fractional Distillation.

  • Plant Material Preparation: Fresh or dried leaves (e.g., Cymbopogon winterianus) are harvested and, if necessary, cut into smaller pieces to increase surface area.

  • Steam Distillation:

    • The plant material is packed into a still.

    • Pressurized steam is passed through the material, causing the volatile essential oils to vaporize.

    • The steam-oil mixture is then passed through a condenser, which cools the vapor back into a liquid.

    • The liquid mixture is collected in a separator, where the less dense essential oil naturally separates from the water (hydrosol).

  • Fractional Distillation:

    • The crude essential oil is placed in a distillation flask connected to a fractionating column.

    • The system is placed under a vacuum to lower the boiling points of the components and prevent thermal degradation.

    • The flask is heated, and compounds separate based on their boiling points. Fractions are collected at different temperature ranges.

    • Citronellal-rich fractions are identified and collected for further purification or analysis.[27]

Analysis and Quantification

Objective: To identify and quantify this compound in an essential oil sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).[28]

  • Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., ethanol (B145695) or hexane) to an appropriate concentration.

  • GC Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet, which is heated to vaporize the sample.

  • Chromatographic Separation:

    • An inert carrier gas (e.g., helium) carries the vaporized sample through a capillary column (e.g., HP-5MS).

    • The column oven temperature is programmed to increase gradually (e.g., from 65°C to 450°C at 3°C/min).

    • Compounds are separated based on their boiling points and interaction with the column's stationary phase. Citronellal will elute at a characteristic retention time.

  • Mass Spectrometry Detection:

    • As compounds elute from the column, they enter the mass spectrometer.

    • They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is compared to a reference library (e.g., NIST) to confirm the identity of citronellal. The area under the chromatographic peak is proportional to the concentration, which can be quantified using a calibration curve with a pure standard.

G_ExperimentalWorkflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification Plant Plant Material (e.g., Cymbopogon leaves) Distill Steam Distillation Plant->Distill Oil Crude Essential Oil Distill->Oil Fractionate Vacuum Fractional Distillation Oil->Fractionate Citronellal_Pure Purified Citronellal Fractionate->Citronellal_Pure Sample Essential Oil Sample Dilute Dilution in Solvent Sample->Dilute GCMS GC-MS Analysis Dilute->GCMS Data Data Processing: - Retention Time - Mass Spectra Library Match - Peak Area Integration GCMS->Data Result Identified & Quantified Citronellal Data->Result

Caption: General experimental workflow for extraction and analysis of Citronellal.

Conclusion

This compound stands out as a multifaceted plant metabolite with a clearly defined role in ecological defense and significant potential for industrial and therapeutic applications. Its biosynthesis via the MEP pathway culminates in a potent molecule that protects plants from a wide array of insects and microbial pathogens. For researchers, understanding the enzymatic control of its stereoselective synthesis offers targets for metabolic engineering to enhance its production. For drug development professionals, its proven antioxidant, anti-inflammatory, and antimicrobial activities, coupled with specific molecular targets, present a compelling case for its development as a lead compound for treating a range of human diseases. Future research should focus on elucidating its complete signaling pathways in plants under stress, optimizing its extraction and synthesis, and conducting extensive clinical trials to validate its therapeutic efficacy.

References

Toxicological Profile of (R)-(+)-Citronellal for In Vitro Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in vitro toxicological data is available for the specific isomer (R)-(+)-Citronellal. This guide summarizes the available data for the broader chemical entity "Citronellal" and its closely related alcohol, "Citronellol." Researchers should consider this context when designing and interpreting studies.

Executive Summary

Citronellal, a monoterpenoid aldehyde, is a significant component of essential oils from Cymbopogon species. It is recognized for its distinct lemon-like aroma and is utilized in various commercial products. This document provides a comprehensive overview of the in vitro toxicological profile of Citronellal and its related compound, Citronellol, to support preclinical research and drug development. The available data indicates that the cytotoxic effects of these compounds are cell-line and concentration-dependent. Mechanistic studies suggest involvement of key signaling pathways including NF-κB, JAK2/STAT3, and caspase-mediated apoptosis, as well as the TRPM2/NHE1 pathway in endothelial dysfunction. Standardized protocols for assessing cytotoxicity and apoptosis are detailed to facilitate reproducible in vitro investigations.

Quantitative Toxicological Data

The following tables summarize the reported in vitro cytotoxic activities of Citronellal and Citronellol across various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of a substance needed to inhibit a biological process by half.

Table 1: In Vitro Cytotoxicity of Citronellal

Cell LineAssayIC50 ValueReference
Human endothelial cells (in a model of T2DM)Not specifiedProtective effects observed at 5, 10, and 15 µg/L[1]

Note: Data for specific IC50 values of Citronellal are limited in the reviewed literature. Much of the research focuses on its protective or mechanistic effects at non-cytotoxic concentrations.

Table 2: In Vitro Cytotoxicity of Citronellol

Cell LineAssayIC50 ValueReference
Murine leukemia (P388)MTT38.49 µg/mL[2]
Human glioblastoma (SF767)MTT1.3 mM[3]
Non-small cell lung cancer (NCI-H1299)MTTData reported, but specific value not extracted[4]
Breast cancer (MCF-7)Alamar Blue> 36.10 µg/mL (for a derivative)[5]
Hepatocellular carcinoma (HepG2)MTTNo significant toxicity up to 500 µM[6]
Various melanoma linesMTTVaried, with carvacrol (B1668589) being more effective[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro toxicological assessments. The following sections outline standard protocols for commonly employed assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[8] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compound at various concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the MTT-containing medium and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium-only wells.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with this compound at various concentrations for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Wash the collected cells twice with cold phosphate-buffered saline (PBS).[10]

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube. Keep the samples on ice and protected from light until analysis.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.[10]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[13]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

    • Necrotic cells: Annexin V-negative and PI-positive.[10]

Signaling Pathways and Mechanisms of Toxicity

In vitro studies on Citronellal and Citronellol have implicated several signaling pathways in their cytotoxic and protective effects.

Apoptosis Induction via Caspase Activation and NF-κB/JAK2 Inhibition

Studies on Citronellol have shown that it can induce apoptosis in cancer cells through the differential regulation of key signaling molecules.[3][15] In glioblastoma cells, Citronellol has been observed to activate caspase-3 and caspase-8, which are critical executioner and initiator caspases in the apoptotic cascade, respectively.[15] Concurrently, it inhibits the pro-survival NF-κB and JAK2 signaling pathways.[3]

G Citronellol Citronellol NFkB NF-κB Citronellol->NFkB JAK2 JAK2 Citronellol->JAK2 Caspase8 Caspase-8 Citronellol->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Citronellol-induced apoptosis pathway.

Necroptosis Induction via TNF-α and ROS Accumulation

In non-small cell lung cancer cells, Citronellol has been shown to induce necroptosis, a form of programmed necrosis.[4] This process involves the upregulation of TNF-α and the receptor-interacting proteins RIP1 and RIP3, while downregulating caspase-3 and caspase-8 activities.[4] Citronellol treatment also leads to an increase in reactive oxygen species (ROS) production, which is closely linked to necroptosis.[4]

G Citronellol Citronellol ROS ROS Accumulation Citronellol->ROS TNFa TNF-α Citronellol->TNFa Caspase8 Caspase-8 Citronellol->Caspase8 RIP1_RIP3 RIP1/RIP3 Activation ROS->RIP1_RIP3 TNFa->RIP1_RIP3 Necroptosis Necroptosis RIP1_RIP3->Necroptosis

Caption: Citronellol-induced necroptosis pathway.

Attenuation of Endothelial Dysfunction via TRPM2/NHE1 Pathway

Citronellal has demonstrated protective effects against endothelial dysfunction in type 2 diabetes mellitus models.[1] It is suggested to act by inhibiting the TRPM2/NHE1 signaling pathway, thereby reducing oxidative stress-induced mitochondrial damage.[1] In this context, Citronellal suppresses the expression of the TRPM2 (Transient Receptor Potential Melastatin 2) channel and the Na+/H+ exchanger 1 (NHE1).[1]

G Citronellal Citronellal TRPM2 TRPM2 Citronellal->TRPM2 NHE1 NHE1 Citronellal->NHE1 Oxidative_Stress Oxidative Stress Oxidative_Stress->TRPM2 TRPM2->NHE1 Mitochondrial_Damage Mitochondrial Damage NHE1->Mitochondrial_Damage Endothelial_Dysfunction Endothelial_Dysfunction Mitochondrial_Damage->Endothelial_Dysfunction

Caption: Citronellal's protective role in endothelial cells.

Genotoxicity

Data from the Research Institute for Fragrance Materials (RIFM) indicates that Citronellal is not genotoxic.[16] An in vitro gene mutation test in Chinese Hamster Ovary (CHO) cells (HPRT locus assay) showed no mutagenic activity.[16]

Conclusion

The available in vitro toxicological data for Citronellal and its related compound, Citronellol, suggest a moderate and cell-type-specific cytotoxic profile. The mechanisms of action appear to involve the modulation of key signaling pathways related to apoptosis, necroptosis, and cellular stress responses. The provided experimental protocols offer a standardized framework for further investigation into the toxicological and pharmacological properties of this compound. Future research should focus on elucidating the specific toxicological profile of the (R)-(+)-isomer to provide a more precise understanding for its application in drug development and other scientific fields.

References

A Technical Guide to the Insect Repellent Mechanism of Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Citronellal (B1669106), a key monoterpenoid component of citronella oil, is a widely utilized natural insect repellent. Its efficacy stems from a multi-modal mechanism that impacts both the gustatory (taste) and olfactory (smell) systems of insects. The primary molecular target for citronellal is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a crucial sensor for noxious chemical stimuli. Citronellal acts as a direct agonist, particularly on the TRPA1(A) isoform, leading to potent feeding deterrence and repellent behaviors. Concurrently, it activates specific olfactory pathways that are dependent on the olfactory co-receptor Orco. This guide provides an in-depth examination of these signaling pathways, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams to elucidate the core mechanisms of action.

Core Repellent Mechanisms: A Dual Sensory Assault

Citronellal's repellent action is not based on a single mode of action but rather on its ability to trigger aversive responses through two distinct sensory systems in insects: gustation and olfaction. This dual mechanism ensures a robust repellent effect, deterring insects from both feeding and approaching a treated source.

Primary Molecular Target: The TRPA1 Ion Channel

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that functions as a key sensor for irritant and painful stimuli, including chemical repellents.[1][2] Research has firmly established that citronellal directly activates the TRPA1 channel in various insects, including the fruit fly Drosophila melanogaster and the malaria vector mosquito Anopheles gambiae.[3][4][5]

This activation is isoform-specific, with the TRPA1(A) isoform showing significantly higher sensitivity to citronellal compared to the TRPA1(B) isoform.[3][5] Upon direct binding of citronellal, the TRPA1 channel opens, leading to an influx of calcium ions (Ca²⁺) and subsequent depolarization of the sensory neuron. In gustatory receptor neurons, this signaling cascade results in a strong feeding-deterrent effect.[3][4] Citronellal can also potentiate the channel's response to other agonists, enhancing the overall aversive signal.[3][4][5]

TRPA1_Gustatory_Pathway cluster_neuron Gustatory Receptor Neuron Citronellal Citronellal TRPA1 TRPA1(A) Ion Channel (in cell membrane) Citronellal->TRPA1 Direct Agonist Binding Ca_Influx Channel Opening & Ca²+ Influx TRPA1->Ca_Influx Depolarization Neuronal Depolarization Ca_Influx->Depolarization Behavior Feeding Deterrence & Repulsion Depolarization->Behavior Aversive Signal

Caption: Direct activation of the TRPA1 channel by citronellal in gustatory neurons.
The Olfactory Receptor Pathway

In addition to its role in taste, citronellal vapor is detected by the insect's olfactory system, located in the antennae and maxillary palps.[6][7] This pathway is crucial for long-range repulsion. Two distinct mechanisms have been identified in olfactory receptor neurons (ORNs):

  • Orco-Dependent Pathway: Citronellal activates specific, yet-to-be-fully-identified Olfactory Receptors (ORs). The function of these ORs is critically dependent on the presence of the olfactory co-receptor Orco (formerly Or83b).[3][7] Genetic studies have shown that insects lacking the Orco gene exhibit significantly reduced behavioral avoidance to citronellal.[3][7]

  • TRPA1-Mediated Pathway: The TRPA1 channel is also expressed in ORNs and is required for citronellal avoidance.[3][7] While initial studies suggested an indirect activation of TRPA1 through a G protein/phospholipase C (PLC) signaling cascade, more recent evidence supports the role of citronellal as a direct TRPA1 agonist in the olfactory system as well.[3][7]

These two pathways work in concert to ensure that the insect detects airborne citronellal as a noxious, aversive cue, prompting it to move away from the source.

Caption: Dual olfactory pathways for citronellal detection leading to aversion.

Quantitative Efficacy Data

The molecular interactions and behavioral outcomes of citronellal's repellent activity have been quantified in numerous studies. The following tables summarize key data points.

Table 1: Molecular Activation of TRPA1 by Citronellal This table presents the half-maximal effective concentration (EC₅₀) values, indicating the concentration of citronellal required to elicit a half-maximal response in TRPA1 channels expressed in Xenopus oocytes. A lower EC₅₀ value signifies higher potency.

Insect SpeciesTRPA1 IsoformEC₅₀ (mM)Reference
Drosophila melanogasterdTRPA1(A)1.0 ± 0.2[3][5]
Anopheles gambiaeagTRPA1(A)0.1 ± 0.03[3][5]

Table 2: Behavioral Repellency of Citronellal and Its Derivatives This table summarizes the results of various behavioral assays, demonstrating the practical efficacy of citronellal-based formulations against different mosquito species.

Mosquito SpeciesFormulationAssay TypeEfficacy ResultsReference
Aedes albopictus5% Citronellal DerivativesField Trial>99% initial protection; 94.2% at 3.5 hrs; 79% at 7 hrs[8]
Aedes albopictus5% Citronellal Derivatives + 1% VanillinField Trial>98% protection for 8 hours[8]
Anopheles gambiaeCitronellal Derivatives (83 µg/cm²)Lab Trial100% protection for 6 hours; 90% for 7 hours[8]
Aedes aegypti50% Citronella OilCage Spray Test97.3% mortality rate[9]
Culex pipiens pallens30% Citronellal ExtractIn Vitro Band Test78% repellency[10]

Key Experimental Protocols

The elucidation of citronellal's mechanism of action relies on a combination of electrophysiological and behavioral assays. Standardized protocols are crucial for generating reproducible and comparable data.

Electrophysiological Assays

These techniques measure the electrical properties of ion channels and neurons in response to chemical stimuli.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Objective: To quantify the direct activation of specific ion channels (e.g., TRPA1) by citronellal.

  • Methodology:

    • Channel Expression: Synthesize cRNA for the target ion channel (e.g., agTRPA1(A)). Microinject the cRNA into Xenopus laevis oocytes. Incubate for 2-5 days to allow for protein expression in the oocyte membrane.

    • Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Stimulation: Clamp the membrane potential at a holding potential (e.g., -60 mV). Apply varying concentrations of citronellal dissolved in the perfusion buffer.

    • Data Acquisition: Record the inward currents generated by the opening of the expressed ion channels in response to citronellal.

    • Analysis: Plot the current response against the citronellal concentration to generate a dose-response curve and calculate the EC₅₀ value.[3]

Protocol 2: Single Sensillum Recording (SSR)

  • Objective: To measure the activity of individual olfactory or gustatory neurons in a live insect.

  • Methodology:

    • Insect Preparation: Immobilize an insect (e.g., Drosophila) in a pipette tip or on a slide, leaving the relevant sensory organ (antenna or labellum) exposed.

    • Recording Setup: Use a sharp, saline-filled glass microelectrode as the recording electrode and insert it at the base of a target sensory hair (sensillum). Place a reference electrode elsewhere on the insect's body (e.g., the eye).

    • Stimulation: Deliver a precise puff of air carrying citronellal vapor over the antenna (for olfaction) or apply a solution containing citronellal directly to the tip of a gustatory sensillum.

    • Data Acquisition: Amplify and record the extracellular action potentials (spikes) generated by the neuron(s) within the sensillum.

    • Analysis: Count the number of spikes per unit of time to determine the neuronal firing frequency in response to the stimulus compared to a control.[3][7]

Electrophysiology_Workflow cluster_prep cluster_stim cluster_record cluster_analysis prep Preparation oocyte_prep Oocyte cRNA Injection (for TEVC) fly_prep Insect Immobilization (for SSR) tevc_stim Perfuse Citronellal Solution oocyte_prep->tevc_stim ssr_stim Apply Citronellal (Vapor or Liquid) fly_prep->ssr_stim stim Stimulation tevc_record Measure Membrane Current tevc_stim->tevc_record ssr_record Record Action Potentials (Spikes) ssr_stim->ssr_record record Data Recording tevc_analysis Generate Dose-Response Curve (Calculate EC₅₀) tevc_record->tevc_analysis ssr_analysis Calculate Spike Frequency ssr_record->ssr_analysis analysis Analysis

Caption: General experimental workflow for electrophysiological assays.
Behavioral Bioassays

These assays evaluate the overall repellent effect of a substance on insect behavior. The World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) provide standardized guidelines for many of these tests.[11][12][13]

Protocol 3: Arm-in-Cage Test

  • Objective: To determine the Complete Protection Time (CPT) of a topical repellent against biting insects.

  • Methodology:

    • Preparation: Recruit human volunteers who meet specific criteria (e.g., non-allergic). Rear a standardized population of host-seeking female mosquitoes (e.g., Aedes aegypti), starved for a suitable period.

    • Application: Apply a precise dose of the citronellal formulation (e.g., 1 mL per 600 cm²) to a defined area on a volunteer's forearm. The other arm may serve as a control.

    • Exposure: Insert the treated forearm into a cage containing a known number of mosquitoes (e.g., 200) for a set duration (e.g., 3 minutes).

    • Data Collection: Record the time to the first confirmed bite. Repeat the exposure at 30-minute intervals until the repellent fails (e.g., two bites are received in a single exposure). The CPT is the time from application to failure.

    • Analysis: Calculate the mean CPT across multiple volunteers and replicates.[12][14][15]

Protocol 4: Capillary Feeder (Café) Assay

  • Objective: To measure feeding deterrence in insects like Drosophila.

  • Methodology:

    • Preparation: Place a group of flies in a vial. Prepare two calibrated glass capillary tubes.

    • Feeding Choice: Fill one capillary tube with a control food source (e.g., 30 mM sucrose (B13894) solution). Fill the second tube with the experimental food source (e.g., 30 mM sucrose mixed with 10 mM citronellal).

    • Exposure: Insert both tubes into the vial, allowing the flies to feed freely for a defined period (e.g., several hours).

    • Data Collection: Measure the volume of liquid consumed from each capillary tube.

    • Analysis: Calculate a Preference Index (PI) or the total consumption from the experimental tube to quantify the level of feeding deterrence.[3]

Behavioral_Assay_Workflow prep Preparation prep_desc 1. Rear standardized insect colony 2. Prepare repellent & control formulations prep->prep_desc app Application prep->app app_desc Apply repellent to substrate: - Human Arm (Arm-in-Cage) - Food Source (Café Assay) - Olfactometer Arm (Y-Tube) app->app_desc exp Exposure app->exp exp_desc Introduce insects to the test environment for a defined period. exp->exp_desc data Data Collection exp->data data_desc Record behavioral endpoints: - Time to first bite - Number of landings/bites - Volume of food consumed - Arm choice in Y-tube data->data_desc analysis Efficacy Calculation data->analysis analysis_desc Calculate metrics: - Complete Protection Time (CPT) - Percent Repellency - Preference Index (PI) analysis->analysis_desc

Caption: A generalized workflow for conducting insect repellent behavioral bioassays.

Conclusion and Future Directions

The insect repellent mechanism of citronellal is a sophisticated, dual-pronged system that targets both the gustatory and olfactory senses. Its primary mode of action is the direct activation of the TRPA1 ion channel, a highly conserved chemosensor for noxious stimuli, which triggers powerful aversive behaviors. This is complemented by the activation of Orco-dependent olfactory pathways, ensuring repulsion from a distance.

For drug development professionals and researchers, this detailed understanding provides a clear roadmap for innovation. Future efforts can be directed toward:

  • Identifying Specific Olfactory Receptors: Pinpointing the exact ORs that respond to citronellal could enable the design of more targeted and potent repellents.

  • Structure-Activity Relationship (SAR) Studies: Modifying the structure of citronellal could lead to analogs with enhanced affinity for the TRPA1 channel.

  • Improving Longevity: A primary drawback of natural repellents is their high volatility.[8] Developing less volatile derivatives or advanced formulation technologies (e.g., microencapsulation) that prolong the release of citronellal is a critical area for improving practical efficacy.[8][16]

By leveraging this mechanistic knowledge, the development of next-generation repellents that are safe, effective, and long-lasting can be significantly accelerated.

References

(R)-(+)-Citronellal Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Citronellal, a naturally occurring monoterpenoid aldehyde, is a principal component of citronella oil, renowned for its characteristic lemon-like scent.[1] Beyond its use in the fragrance and flavor industries, it is investigated for various pharmaceutical applications due to its biological activities, including insect-repellent and antifungal properties.[2] A thorough understanding of its solubility in a range of organic solvents is critical for the formulation of new products, extraction processes, and in designing various experimental studies. This technical guide provides an in-depth overview of the solubility of this compound, outlines detailed experimental protocols for its determination, and presents a visual workflow for solubility assessment.

While precise quantitative solubility data for this compound in various organic solvents is not extensively available in published literature, this guide synthesizes the existing qualitative information and provides a framework for its empirical determination.

Data Presentation: Solubility of this compound

Qualitative solubility information indicates that this compound is generally soluble in most common organic solvents. However, quantitative data remains scarce. The following table summarizes the available qualitative and semi-quantitative solubility information. Researchers are strongly encouraged to determine quantitative solubility for their specific applications and conditions.

SolventChemical FormulaQualitative SolubilitySemi-Quantitative DataCitations
Ethanol (B145695)C₂H₅OHSoluble1 mL of citronella oil is soluble in 2 mL of 70% ethanol.[3][4]
MethanolCH₃OHSolubleMiscible[5]
AcetoneC₃H₆OSolubleMiscible[1]
Diethyl Ether(C₂H₅)₂OSolubleMiscible
DichloromethaneCH₂Cl₂SolubleSoluble[6]
ChloroformCHCl₃SolubleSoluble[6]
Ethyl AcetateC₄H₈O₂SolubleSoluble[6]
Propylene GlycolC₃H₈O₂Slightly Soluble-[7]
Mineral Oil-Slightly Soluble-[7]
GlycerinC₃H₈O₃Insoluble-[7]
WaterH₂OInsoluble/Slightly SolubleSlightly miscible[5][7]

Note: The semi-quantitative data for ethanol pertains to citronella oil, which is a mixture of compounds, and not pure this compound. The term "miscible" implies solubility in all proportions.

Experimental Protocols

The determination of the solubility of a liquid compound like this compound in an organic solvent can be performed using the isothermal shake-flask method followed by quantitative analysis. This method is a standard and reliable technique for generating solubility data.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade): ethanol, methanol, acetone, dichloromethane, ethyl acetate, etc.

  • Glass vials with screw caps

  • Thermostatically controlled shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a series of glass vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a visible excess of the citronellal (B1669106) phase after equilibration.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with citronellal) using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved micro-droplets of citronellal.

    • Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a calibrated GC-FID or another appropriate analytical technique to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the respective solvent of known concentrations.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the diluted experimental samples.

    • Calculate the solubility by taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or as a weight/weight percentage.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable and can be toxic.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound in an organic solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification & Results start Start prep_solution Prepare Supersaturated Solution (Excess Citronellal in Solvent) start->prep_solution equilibration Agitate in Thermostatic Bath (e.g., 24-72h at 25°C) prep_solution->equilibration phase_separation Allow Phase Separation (24h at constant temperature) equilibration->phase_separation sampling Withdraw & Filter Supernatant phase_separation->sampling dilution Dilute Sample sampling->dilution analysis Quantitative Analysis (e.g., GC-FID) dilution->analysis calculation Calculate Solubility analysis->calculation calibration Prepare Standards & Generate Calibration Curve calibration->calculation end_node End calculation->end_node

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Application Note: Asymmetric Synthesis of (-)-Menthol from (R)-(+)-Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Menthol, a monoterpene alcohol, is a compound of significant commercial importance, widely utilized in the pharmaceutical, food, and fragrance industries for its characteristic cooling sensation and minty aroma. While natural menthol (B31143) is extracted from peppermint oil, synthetic routes are crucial for meeting global demand. The asymmetric synthesis starting from (R)-(+)-citronellal is a prominent industrial method for producing enantiomerically pure (-)-menthol. This process is a cornerstone of modern asymmetric catalysis and is typically achieved in a two-step sequence: a stereoselective intramolecular carbonyl-ene reaction (cyclization) to form (-)-isopulegol (B1672291), followed by a diastereoselective hydrogenation to yield the desired (-)-menthol.

This application note provides detailed protocols for this synthetic transformation, summarizes key quantitative data from various catalytic systems, and illustrates the reaction pathway and experimental workflow.

Overall Reaction Pathway

The synthesis proceeds via two key transformations:

  • Intramolecular Ene Cyclization: this compound undergoes a Lewis acid-catalyzed cyclization to stereoselectively form (-)-isopulegol.

  • Diastereoselective Hydrogenation: The double bond in (-)-isopulegol is hydrogenated to produce (-)-menthol.

Caption: Overall reaction scheme for the two-step synthesis of (-)-menthol.

Part 1: Stereoselective Cyclization of this compound to (-)-Isopulegol

The critical step in this synthesis is the acid-catalyzed intramolecular ene reaction. The choice of catalyst is paramount for achieving high diastereoselectivity towards the desired (-)-isopulegol isomer. Lewis acids such as zinc bromide are commonly used, though other systems, including heterogeneous catalysts, have been developed to improve selectivity and catalyst recyclability.[1][2][3][4]

Quantitative Data for Cyclization Reaction

Catalyst SystemSolventTemperature (°C)Time (h)Isopulegol (B1217435) Yield (%)Diastereomeric Ratio ((-)-isopulegol : other isomers)Reference
Zinc Bromide (ZnBr₂)Toluene (B28343)0 - 50.5 - 2>9094 : 6[4][5]
Tris(2,6-diarylphenoxy)aluminumTolueneN/AN/AHigh99.7 : 0.3[4]
ZnBr₂/SiO₂ (≥4.0 mmol/g)N/AN/AN/AN/A86% Selectivity to (-)-isopulegol[6]
Montmorillonite (MK10) ClayBuffer MediumRoom Temp.2N/AN/A[2]
Zeolite Zr-beta-100N/AN/AN/AN/A93% Selectivity to (-)-isopulegol[7]

Experimental Protocol: Cyclization using Zinc Bromide

This protocol describes the cyclization of this compound using anhydrous zinc bromide as the catalyst.[5]

Materials:

  • This compound (≥95% purity)

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • n-Hexane

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Nitrogen inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Set up a dry three-neck flask equipped with a magnetic stir bar, thermometer, dropping funnel, and nitrogen inlet.

  • Charge the flask with anhydrous zinc bromide (e.g., 0.02 molar equivalents relative to citronellal) and anhydrous toluene (e.g., 5 mL per 1 g of citronellal).

  • Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Prepare a solution of this compound in anhydrous toluene and add it to the dropping funnel.

  • Add the citronellal (B1669106) solution dropwise to the cooled catalyst suspension over 1-2 hours, ensuring the internal temperature remains between 0-5 °C.[5]

  • After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 30 minutes.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up and Purification:

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Remove the aqueous layer and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude (-)-isopulegol can be purified by vacuum distillation to remove any unreacted starting material and isomeric byproducts.

Part 2: Diastereoselective Hydrogenation of (-)-Isopulegol to (-)-Menthol

The second step involves the hydrogenation of the carbon-carbon double bond of (-)-isopulegol. The stereochemical outcome is directed by the existing stereocenters in the molecule, and the choice of catalyst and reaction conditions is crucial to maximize the yield of (-)-menthol while minimizing the formation of other diastereomers like neomenthol, isomenthol, and neoisomenthol.[9][10]

Quantitative Data for Hydrogenation Reaction

Catalyst SystemSolventTemperature (°C)H₂ Pressure (bar)(-)-Menthol Yield (%)Diastereoselectivity / PurityReference
Ni, Cu, Zr, Mo oxidesNeat (no solvent)70 - 1005 - 50High>97% chemical purity, >98% ee[9][11]
Raney NickelNeat (no solvent)120N/AHighN/A[9]
5% Palladium on Carbon (Pd/C)N/AN/A5N/AN/A[9]
Ru-beta-bentoniteDodecane10020>9067-73% stereoselectivity[12][13]
2 wt% Pt on H-beta zeolite1,4-DioxaneN/AN/A8588% stereoselectivity[6]

Experimental Protocol: Hydrogenation using a Nickel-Based Catalyst

This protocol is based on an industrial process for the catalytic hydrogenation of isopulegol.[9]

Materials:

  • Purified (-)-Isopulegol

  • Heterogeneous Nickel catalyst (e.g., Ni/Cu/ZrO₂/MoO₃)[9][11]

  • Hydrogen (H₂) gas

Equipment:

  • High-pressure autoclave (hydrogenation reactor) equipped with a magnetic or mechanical stirrer, gas inlet, pressure gauge, and temperature control.

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

Procedure:

  • Charge the high-pressure autoclave with (-)-isopulegol and the nickel-based catalyst (e.g., 1-5% by weight of isopulegol). The reaction is preferably performed without a solvent.[9]

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

  • Pressurize the reactor with hydrogen to the desired pressure, typically in the range of 5 to 50 bar.[9]

  • Begin stirring and heat the reactor to the target temperature, generally between 70 and 100 °C.[9]

  • Maintain the reaction under constant hydrogen pressure (the pressure will drop as H₂ is consumed and will need to be replenished).

  • Monitor the reaction by observing the cessation of hydrogen uptake or by analyzing samples via GC.

Work-up and Purification:

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Remove the crude product mixture from the reactor.

  • Filter the mixture to remove the heterogeneous catalyst. The catalyst can often be recycled.

  • The resulting crude (-)-menthol is typically of high purity. If further purification is required, it can be achieved by fractional distillation or crystallization.

Experimental Workflow

The following diagram illustrates the complete workflow from starting material to final product.

workflow node_start node_start node_process node_process node_intermediate node_intermediate node_analysis node_analysis node_final node_final start This compound cyclization_setup Step 1: Reaction Setup - Add Toluene & ZnBr₂ to flask - Cool to 0-5 °C start->cyclization_setup cyclization_run Run Cyclization Reaction - Add Citronellal dropwise - Stir for 0.5h cyclization_setup->cyclization_run cyclization_workup Work-up & Quenching - Add NaHCO₃(aq) - Separate layers, wash, dry cyclization_run->cyclization_workup cyclization_purify Purification - Rotovap solvent - Vacuum Distillation cyclization_workup->cyclization_purify isopulegol Intermediate: (-)-Isopulegol cyclization_purify->isopulegol analysis1 Analysis TLC, GC, NMR isopulegol->analysis1 hydrogenation_setup Step 2: Reaction Setup - Charge autoclave with Isopulegol & Ni Catalyst isopulegol->hydrogenation_setup hydrogenation_run Run Hydrogenation - Purge with H₂ - Pressurize (5-50 bar) - Heat (70-100 °C) hydrogenation_setup->hydrogenation_run hydrogenation_workup Work-up - Cool and vent reactor - Filter to remove catalyst hydrogenation_run->hydrogenation_workup menthol Final Product: (-)-Menthol hydrogenation_workup->menthol analysis2 Analysis GC, ee determination menthol->analysis2

Caption: Detailed workflow for the two-step synthesis of (-)-menthol.

References

Application Notes & Protocols for the Biocatalytic Production of (R)-(+)-Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-(+)-Citronellal is a valuable chiral intermediate, notably in the synthesis of (-)-menthol, one of the most significant flavoring compounds globally.[1] Traditional chemical synthesis routes for (R)-citronellal often require harsh conditions and can produce undesirable byproducts. Biocatalytic cascades offer a sustainable and highly selective alternative, operating under mild conditions with high enantiopurity. This document details two prominent biocatalytic strategies for the production of this compound: a whole-cell biocatalysis approach starting from a mixture of (E/Z)-citral and an in-vitro multi-enzyme cascade beginning with geraniol (B1671447).

I. Whole-Cell Biocatalytic Cascade from (E/Z)-Citral

This approach utilizes an engineered Escherichia coli whole-cell biocatalyst to convert a mixture of (E/Z)-citral into (R)-citronellal. The core of this system is the co-expression of a stereoselective ene reductase and a cofactor regenerating enzyme.

Biocatalytic Pathway

The key enzymatic reaction is the reduction of the carbon-carbon double bond of citral (B94496), catalyzed by an ene reductase. To ensure a continuous supply of the necessary NADPH cofactor, a glucose dehydrogenase is coupled to the reaction, which oxidizes glucose. Undesired side reactions, such as the reduction of the aldehyde group of citral and citronellal, are minimized by deleting genes of competing endogenous enzymes in the host organism.[1]

Whole_Cell_Cascade cluster_cell Engineered E. coli Cell Citral Citral Citronellal Citronellal Citral->Citronellal OYE2p (Y84V) Product_output This compound Citronellal->Product_output OYE2p_Y84V OYE2p_Y84V BmGDH BmGDH NADP+ NADP+ NADPH NADPH NADP+->NADPH BmGDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone BmGDH Citral_input (E/Z)-Citral Citral_input->Citral Glucose_input Glucose Glucose_input->Glucose

Caption: Whole-cell biocatalytic cascade for (R)-citronellal production.

Quantitative Data

The performance of the whole-cell biocatalyst has been optimized to achieve high product titers and enantioselectivity.[1]

ParameterValueReference
BiocatalystEngineered E. coli expressing OYE2p (Y84V) and BmGDH[1]
Substrate(E/Z)-Citral[1]
Substrate Concentration106.6 g/L[1]
Product(R)-Citronellal[1]
ConversionComplete conversion[1]
Enantiomeric Excess (ee)95.4%[1]
Space-Time Yield121.6 g/L/day[1]
Experimental Protocol: Whole-Cell Bioreduction
  • Biocatalyst Preparation:

    • Co-express the ene reductase variant (e.g., OYE2p Y84V) and glucose dehydrogenase (e.g., BmGDH) in a suitable E. coli strain with deleted genes for competing endogenous reductases.[1]

    • Culture the engineered E. coli in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20°C) for a defined period (e.g., 12-16 hours).

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The cell paste can be used directly or after lyophilization.

  • Bioreduction Reaction:

    • Prepare a reaction mixture containing phosphate buffer (e.g., 100 mM, pH 8.0), glucose (e.g., 1.2 M), and NAD+ (e.g., 0.1 mM).

    • Add the prepared whole-cell biocatalyst (e.g., 75 g/L lyophilized cells).

    • Add the substrate, (E/Z)-citral (e.g., 106.6 g/L).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

    • Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC) for substrate consumption and product formation.

  • Product Analysis:

    • Extract the samples with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic phase using a GC equipped with a chiral column to determine the conversion and enantiomeric excess of the (R)-citronellal produced.

II. In-Vitro Enzymatic Cascade from Geraniol

This cell-free approach employs a two-step enzymatic cascade to synthesize (R)-citronellal from the readily available and inexpensive substrate, geraniol.[2][3] This strategy circumvents the challenges associated with the isomeric mixture of citral.

Biocatalytic Pathway

The cascade begins with the oxidation of geraniol to geranial, catalyzed by a copper radical alcohol oxidase (CRO). In the subsequent step, an ene reductase (OYE) stereoselectively reduces the geranial to (R)-citronellal. A cofactor regeneration system, typically employing glucose dehydrogenase (GDH) and glucose, is used to recycle the NADPH required by the ene reductase.[2][3][4]

InVitro_Cascade cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction Geraniol Geraniol Geranial Geranial Geraniol->Geranial CgrAlcOx Citronellal Citronellal Geranial->Citronellal OYE2 Product_output This compound Citronellal->Product_output CgrAlcOx CgrAlcOx O2 O2 H2O2 H2O2 O2->H2O2 CgrAlcOx OYE2 OYE2 GDH GDH NADPH NADPH NADP+ NADP+ NADPH->NADP+ OYE2 NADP+->NADPH GDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH Geraniol_input Geraniol Geraniol_input->Geraniol

Caption: In-vitro enzymatic cascade for (R)-citronellal synthesis.

Quantitative Data

This in-vitro system demonstrates high conversion and excellent enantioselectivity, with the potential for enzyme immobilization to improve reusability.[2][3][5]

ParameterValueReference
EnzymesCopper Radical Oxidase (CgrAlcOx), Ene Reductase (OYE2), Glucose Dehydrogenase (GDH)[2][3]
SubstrateGeraniol[2][3]
Substrate Concentration10 mM[2][5]
Product(R)-Citronellal[2][3]
Conversion95%[2][5]
Enantiomeric Excess (ee)96.9%[2][5]
Reaction Time7 hours[2][5]
Co-solvent20% v/v Heptane[6]
Experimental Protocol: In-Vitro Enzymatic Cascade
  • Enzyme Preparation:

    • Individually express and purify the His-tagged enzymes: copper radical alcohol oxidase (CgrAlcOx), ene reductase (OYE2), and glucose dehydrogenase (GDH).

    • Immobilize the purified enzymes on a suitable carrier, such as metal-affinity resin, if desired.[2][5]

  • Enzymatic Reaction (Concurrent Cascade):

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5).

    • To the buffer, add the enzymes (CgrAlcOx, OYE2, GDH), catalase (to decompose H2O2 byproduct), and horseradish peroxidase (HRP) if required for CRO activation.[4]

    • Add the cofactor NADP+ and glucose for cofactor regeneration.

    • Introduce a water-immiscible co-solvent (e.g., 20% v/v n-heptane) to create a biphasic system.[6] This can improve substrate and product solubility and minimize product inhibition.[2]

    • Start the reaction by adding geraniol (e.g., 10 mM).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with vigorous shaking to ensure proper mixing of the two phases.

    • Monitor the reaction by taking samples from the organic phase for GC analysis.

  • Product Analysis:

    • Separate the organic phase from the aqueous phase.

    • Analyze the organic phase using a GC with a chiral column to determine the conversion of geraniol and the enantiomeric excess of (R)-citronellal.

Workflow for Biocatalytic (R)-Citronellal Production

The general workflow for developing and executing a biocatalytic process for (R)-citronellal production involves several key stages, from enzyme selection to product analysis.

Workflow Start Start Enzyme_Selection Enzyme Selection (e.g., OYE, ADH, CRO) Start->Enzyme_Selection Host_Engineering Host Engineering (Whole-Cell) or Enzyme Immobilization (In-Vitro) Enzyme_Selection->Host_Engineering Reaction_Optimization Reaction Optimization (pH, Temp, Substrate Conc.) Host_Engineering->Reaction_Optimization Biocatalytic_Conversion Biocatalytic Conversion Reaction_Optimization->Biocatalytic_Conversion Product_Extraction Product Extraction (e.g., Liquid-Liquid) Biocatalytic_Conversion->Product_Extraction Analysis Analysis (Chiral GC) Product_Extraction->Analysis End End Analysis->End

Caption: General workflow for biocatalytic (R)-citronellal production.

Conclusion

Biocatalytic cascades provide powerful and sustainable methods for the production of this compound. The whole-cell approach offers high space-time yields from a readily available citral mixture, while the in-vitro enzymatic cascade starting from geraniol provides excellent control over the reaction and high enantioselectivity. The choice between these methods will depend on the specific requirements of the application, including substrate availability, desired scale, and process economics. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of biocatalysis and drug development.

References

Application Notes and Protocols for the Synthesis of (R)-(+)-Citronellal from Geraniol using a Bienzymatic Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Citronellal is a valuable chiral intermediate in the synthesis of various fine chemicals and pharmaceuticals, most notably (-)-menthol, one of the world's most widely commercialized terpenoid flavors.[1][2] Traditional chemical synthesis routes to (R)-citronellal often require harsh conditions, expensive chiral catalysts, and can suffer from low enantioselectivity.[2] Biocatalysis, utilizing enzymes, offers a milder, more selective, and environmentally friendly alternative.[3][4][5]

This document details a bienzymatic cascade for the synthesis of this compound from the inexpensive and readily available substrate, geraniol (B1671447). This enzymatic approach provides high conversion rates and excellent enantiomeric excess.[6][7] The process involves a two-step, one-pot reaction sequence:

  • Oxidation: A copper radical alcohol oxidase (CgrAlcOx) catalyzes the oxidation of geraniol to the intermediate, geranial ((E)-citral).[1][2][6]

  • Asymmetric Reduction: An ene reductase from the Old Yellow Enzyme (OYE) family, specifically OYE2 from Saccharomyces cerevisiae, stereoselectively reduces the carbon-carbon double bond of geranial to yield this compound.[1][2][6]

Reaction Pathway

The bienzymatic cascade transforms geraniol into this compound via a geranial intermediate. A cofactor regeneration system, often employing glucose and glucose dehydrogenase (GDH), is necessary to recycle the NAD(P)H required by the ene reductase.

Bienzymatic_Cascade cluster_cofactor Cofactor Regeneration Geraniol Geraniol Geranial Geranial ((E)-Citral) Geraniol->Geranial Oxidation R_Citronellal This compound Geranial->R_Citronellal Asymmetric Reduction CgrAlcOx Copper Radical Oxidase (CgrAlcOx) CgrAlcOx->Geraniol OYE2 Ene Reductase (OYE2) OYE2->Geranial NADP NADP+ OYE2->NADP GDH Glucose Dehydrogenase (GDH) Glucose Glucose GDH->Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH NADPH NADPH NADP->NADPH NADPH->OYE2 H-

Caption: Bienzymatic cascade for this compound synthesis.

Data Presentation

The following tables summarize the quantitative data from various reported protocols for the synthesis of this compound.

Table 1: Performance of Free Enzyme Systems

Substrate (Geraniol) Conc.Conversion to (R)-CitronellalEnantiomeric Excess (ee)Reaction TimeReference
20 mM95.1%95.9%1h (oxidation) + 5h (reduction)[6]

Table 2: Performance of Immobilized Enzyme Systems

Substrate (Geraniol) Conc.Conversion to (R)-CitronellalEnantiomeric Excess (ee)Reaction TimeCo-solventReference
10 mM95%96.9%7 h20% v/v Heptane (B126788)[1][2][8]
20 mM76%96.7%7 h20% v/v Heptane[1][2]
20 mM86%96.6%18 h20% v/v Heptane[1][2]

Experimental Protocols

Protocol 1: One-Pot, Two-Step Cascade with Free Enzymes

This protocol is adapted from a study that achieved high conversion and enantioselectivity in a sequential one-pot reaction.[6]

Materials:

  • Geraniol

  • Copper Radical Alcohol Oxidase (CgrAlcOx)

  • Horseradish Peroxidase (HRP)

  • Catalase

  • Ene Reductase (OYE2 from S. cerevisiae)

  • Glucose Dehydrogenase (GDH)

  • NADP+

  • D-Glucose

  • Potassium Phosphate (KPi) buffer (100 mM, pH 8.0)

  • Acetone (B3395972)

Experimental Workflow:

Free_Enzyme_Workflow start Start step1 Step 1: Oxidation - Add Geraniol, CgrAlcOx, HRP, Catalase - Incubate for 1 hour start->step1 step2 Step 2: Reduction - Add OYE2, GDH, NADP+, Glucose - Incubate for 5 hours step1->step2 analysis Analysis - Extract with organic solvent - Analyze by Chiral GC-FID step2->analysis end End analysis->end

Caption: Workflow for the free enzyme bienzymatic cascade.

Procedure:

  • Oxidation Step:

    • In a reaction vessel, prepare a solution containing 100 mM KPi buffer (pH 8.0).

    • Add CgrAlcOx, catalase (e.g., 360 U/mL), and HRP (e.g., 3 µM).

    • Add geraniol to a final concentration of 20 mM (dissolved in a minimal amount of acetone to a final concentration of 1% v/v).

    • Incubate the reaction at 25°C with agitation (e.g., 180 rpm) for 1 hour.

  • Reduction Step:

    • To the same reaction vessel, add OYE2, GDH, NADP+ (e.g., 1 mM), and D-glucose (e.g., 100 mM).

    • Continue the incubation at 25°C with agitation for an additional 5 hours.

  • Analysis:

    • Stop the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic phase using chiral gas chromatography with a flame ionization detector (GC-FID) to determine the conversion and enantiomeric excess of this compound.

Protocol 2: Concurrent Cascade with Immobilized Enzymes

This protocol utilizes immobilized enzymes to enhance stability and facilitate reuse, employing a one-pot concurrent reaction.[1][2]

Materials:

  • Geraniol

  • His-tagged CgrAlcOx

  • His-tagged OYE2

  • His-tagged GDH

  • Immobilization Resins (e.g., Seplife® Chelex 7350/Ni for CgrAlcOx, Chromalite MIDA/M/Co for OYE2 and GDH)

  • NADP+

  • D-Glucose

  • Potassium Phosphate (KPi) buffer (100 mM, pH 8.0)

  • Heptane

  • Acetone

Experimental Workflow:

Immobilized_Enzyme_Workflow start Start step1 Enzyme Immobilization - Immobilize CgrAlcOx, OYE2, and GDH on respective resins start->step1 step2 Concurrent Reaction - Combine immobilized enzymes, buffer, geraniol, cofactors, and heptane - Incubate for 7-18 hours step1->step2 analysis Analysis - Separate resins - Extract supernatant with organic solvent - Analyze by Chiral GC-FID step2->analysis end End analysis->end

Caption: Workflow for the immobilized enzyme concurrent cascade.

Procedure:

  • Enzyme Immobilization:

    • Immobilize His-tagged CgrAlcOx onto a metal-affinity resin such as Seplife® Chelex 7350/Ni according to the manufacturer's protocol.

    • Co-immobilize His-tagged OYE2 and GDH onto a resin like Chromalite MIDA/M/Co.

  • Concurrent Cascade Reaction:

    • In a reaction vessel, combine the immobilized CgrAlcOx and the co-immobilized OYE2/GDH resins.

    • Add 100 mM KPi buffer (pH 8.0).

    • Add catalase (e.g., 360 U/mL) and HRP (e.g., 3 µM).

    • Add NADP+ (e.g., 1 mM) and D-glucose (e.g., 100 mM).

    • Add heptane to a final concentration of 20% (v/v) as a co-solvent.

    • Start the reaction by adding geraniol to a final concentration of 10-20 mM (from a stock in acetone, final acetone concentration ≤ 1% v/v).

    • Incubate at 25°C with agitation (e.g., 180 rpm) for 7 to 18 hours.

  • Analysis:

    • Separate the immobilized enzymes (e.g., by simple filtration or centrifugation) for potential reuse.

    • Extract the reaction mixture with an organic solvent.

    • Analyze the organic phase by chiral GC-FID to quantify the production of this compound and determine the enantiomeric excess.

Conclusion

The bienzymatic cascade using a copper radical oxidase and an ene reductase presents a highly efficient and stereoselective method for synthesizing this compound from geraniol.[6][9] This biocatalytic approach avoids the use of heavy metal catalysts and harsh reaction conditions typical of traditional chemical methods.[2] Furthermore, the use of immobilized enzymes enhances the process's robustness and potential for industrial scale-up by allowing for enzyme recycling and improved stability in the presence of organic co-solvents.[1][2] This makes the enzymatic route an attractive and sustainable alternative for the production of this key flavor and fragrance intermediate.

References

Application Notes and Protocols for the Asymmetric Hydrogenation of Citral

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citral (B94496), a key component of lemongrass oil, is an α,β-unsaturated aldehyde that serves as a crucial precursor in the synthesis of various valuable fragrance compounds and pharmaceutical intermediates, including citronellal, citronellol (B86348), and geraniol (B1671447). The asymmetric hydrogenation of citral is of significant industrial importance as it allows for the production of specific enantiomers of these compounds, which is critical for their desired biological or olfactory properties. This document provides a detailed experimental protocol for the asymmetric hydrogenation of citral, summarizing various catalytic systems and their performance.

Reaction Scheme

The hydrogenation of citral can yield several products depending on the catalyst and reaction conditions. The primary products of interest are citronellal, geraniol, nerol (B1678202), and citronellol. The selective hydrogenation of the C=C double bond conjugated to the carbonyl group leads to citronellal, while the reduction of the carbonyl group yields geraniol (E-isomer) and nerol (Z-isomer). Further hydrogenation of these intermediates produces citronellol.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of different catalysts in the hydrogenation of citral under various conditions.

Table 1: Asymmetric Hydrogenation of Citral to Chiral Citronellol

Catalyst SystemSubstrate:Catalyst Molar RatioH₂ Pressure (bar)Temperature (°C)SolventYield (%)Enantioselectivity (%)Reference
Chiral Rhodium ComplexUp to 200,000:110 - 45AmbientVariousUp to 99Up to 99[1]
Chiral Ruthenium ComplexUp to 300,000:1N/A (Hydrosilylation)AmbientN/AHighHigh[2]
Ru(OCOCH₃)₂(BINAP)2000:1>90 atm20Methanol93-9798 (ee)[3]

Table 2: Selective Hydrogenation of Citral to Citronellal

Catalyst SystemCatalyst LoadingH₂ Pressure (MPa)Temperature (°C)SolventCitral Conversion (%)Citronellal Selectivity (%)Reference
Nickel Skeletal Catalyst10% (w/w)280Not specified64.256.48[4]
20 wt% Ni/wFCC5.6%3.0180Not specified98.586.6[5][6]
Pd NanoparticlesNot specified0.5100Water10070[7]
Pd Nanoparticles (Ammonium-capped)Not specifiedMildAmbientWater with KOHComplete95[6][8]

Table 3: Hydrogenation of Citral to Unsaturated Alcohols (Geraniol and Nerol)

Catalyst SystemCatalyst LoadingH₂ Pressure (bar)Temperature (°C)SolventConversion (%)Unsaturated Alcohols Selectivity (%)Reference
Co-Ni/SiO₂0.2% w/v490IsopropanolNot specified59[9][10]
Ni-Cu/SiO₂0.2% w/v490IsopropanolNot specifiedLower than Co-Ni/SiO₂[9][10]

Experimental Protocols

This section provides a generalized protocol for the asymmetric hydrogenation of citral. Specific parameters should be adjusted based on the chosen catalyst system as detailed in the tables above.

1. Catalyst Preparation/Activation

  • Homogeneous Catalysts (e.g., Rhodium/Ruthenium Complexes):

    • In a glovebox under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ru(benzene)Cl₂]₂) and the chiral ligand (e.g., BINAP) in a degassed solvent (e.g., methanol, dichloromethane).

    • Stir the solution at room temperature for the specified time to allow for complex formation. The catalyst solution is now ready for use.

  • Heterogeneous Catalysts (e.g., Ni/wFCC, Co-Ni/SiO₂):

    • Impregnation: Add the support material (e.g., waste Fluid Catalytic Cracking catalyst or silica) to a solution of the metal salt(s) (e.g., Ni(NO₃)₂·6H₂O).

    • Drying: Dry the mixture, typically at 120°C for several hours, to remove the solvent.[9]

    • Calcination: Heat the dried material in a furnace at a high temperature (e.g., 475°C) for several hours to convert the metal salts to metal oxides.[9]

    • Reduction/Activation: Prior to the reaction, reduce the calcined catalyst in a stream of hydrogen gas at a specific temperature to obtain the active metallic form.

2. Asymmetric Hydrogenation Reaction

  • Reactor Setup:

    • Place the catalyst (either the prepared solution for homogeneous catalysis or the activated powder for heterogeneous catalysis) into a high-pressure autoclave.

    • For heterogeneous catalysis, add the desired solvent.

  • Substrate Addition:

    • Add the citral to the reactor. The concentration of citral can range from 0.1 M to neat, depending on the specific protocol.[1][4]

  • Reaction Execution:

    • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen, to remove any residual air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 to 100 bar).[1][3][9]

    • Set the reaction temperature (e.g., 20°C to 180°C) and begin stirring.[3][5]

    • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC).

  • Work-up and Product Purification:

    • Once the reaction is complete (as determined by GC analysis), cool the reactor to room temperature and carefully release the hydrogen pressure.

    • For heterogeneous catalysis: Filter the reaction mixture to remove the solid catalyst.

    • For both systems: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by distillation under reduced pressure to obtain the desired citronellol or citronellal.[3]

3. Product Analysis

  • Conversion and Selectivity: The conversion of citral and the selectivity towards different products can be determined using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Enantiomeric Excess (ee): The enantiomeric excess of the chiral product (e.g., citronellol) is determined by chiral GC analysis, often using a column with a chiral stationary phase such as β-DEX.[1]

Mandatory Visualization

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis & Purification homo_prep Homogeneous Catalyst (e.g., Rh/Ru Complex) reactor_setup Reactor Setup (Autoclave) homo_prep->reactor_setup hetero_prep Heterogeneous Catalyst (e.g., Ni/Support) hetero_prep->reactor_setup substrate_add Add Citral & Solvent reactor_setup->substrate_add reaction Pressurize with H₂ Set Temperature Stir substrate_add->reaction workup Reaction Work-up (Cool, Depressurize) reaction->workup filtration Filtration (for Heterogeneous) workup->filtration purification Solvent Removal & Vacuum Distillation workup->purification For Homogeneous filtration->purification analysis GC / GC-MS Analysis (Conversion, Selectivity, ee) purification->analysis

Caption: Experimental workflow for the asymmetric hydrogenation of citral.

References

Application Notes and Protocols for the Use of (R)-(+)-Citronellal as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Citronellal , a naturally occurring monoterpenoid aldehyde, serves as a versatile and economically significant chiral building block in asymmetric synthesis.[1] Its inherent chirality and functionality make it a valuable starting material for the synthesis of a wide range of more complex chiral molecules, including fragrances, pharmaceuticals, and agrochemicals.[2] This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.

Key Applications of this compound

This compound is a cornerstone in the industrial production of valuable terpenoids, most notably (-)-menthol , a compound with a global demand exceeding 30,000 tons annually.[3] The primary synthetic routes to (-)-menthol from this compound involve an initial intramolecular ene reaction to form (-)-isopulegol (B1672291) , which is subsequently hydrogenated.[4]

Beyond menthol (B31143) synthesis, this compound is a precursor for:

  • (+)-Menthofurane , a component of peppermint oil used in perfumes.[2]

  • Citronellyl acetate (B1210297) and geraniol (B1671447) , both used in the fragrance industry.[2]

  • Complex natural products, where its chiral backbone is incorporated into the target molecule.[5]

The following sections detail the synthetic methodologies for these transformations, presenting both traditional chemical and modern biocatalytic approaches.

Synthesis of (-)-Isopulegol via Intramolecular Ene Reaction

The cyclization of this compound to (-)-isopulegol is a critical step in the synthesis of (-)-menthol. This reaction can be catalyzed by a variety of Lewis and Brønsted acids.

Catalyst SystemSolventTemperature (°C)Reaction TimeYield of Isopulegol (B1217435) (%)Selectivity for (-)-Isopulegol (%)Reference
ZnBr₂Toluene (B28343)0 - 51 - 2 h (addition), 2 - 5 h (aging)Good (not specified)High (not specified)[6]
ZnCl₂ on SiO₂ (Microwave)Solvent-freeN/A1.5 min10076[7]
Montmorillonite (MK10) ClayBuffer MediumRoom Temp.2 hNot specifiedNot specified[8]
Niobium Pentachloride (NbCl₅)Not specifiedNot specifiedNot specifiedGoodVaries with solvent[9]
Indium Trichloride (InCl₃)Not specifiedNot specifiedNot specifiedGoodHigh[9]
Zeolites (e.g., Beta, Y)Cyclohexane (B81311)35 - 70Continuous flowHighHigh[4][9]
Zirconium HydroxideNot specifiedNot specifiedNot specifiedGoodGood[10]

This protocol is adapted from a patented industrial process.[6]

Materials:

  • This compound

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Toluene

  • 0.05 M Hydrobromic acid solution

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • To a solution of anhydrous zinc bromide (50-70 g per 100 g of citronellal) in toluene (300-400 g per 100 g of citronellal) at 0-5 °C, a solution of this compound in toluene is added dropwise over 1-2 hours.

  • The reaction mixture is maintained at 0-5 °C for an additional 2-5 hours with stirring.

  • Upon completion, the reaction is quenched by the addition of a 0.05 M hydrobromic acid aqueous solution.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude isopulegol.

  • The crude product can be purified by fractional distillation.

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup cluster_product Final Product Citronellal (B1669106) This compound Cyclization Intramolecular Ene Reaction (0-5 °C) Citronellal->Cyclization Catalyst Lewis Acid (e.g., ZnBr₂) Catalyst->Cyclization Solvent Solvent (e.g., Toluene) Solvent->Cyclization Quench Quench with HBr (aq) Cyclization->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying and Solvent Removal Extraction->Drying Isopulegol (-)-Isopulegol Drying->Isopulegol

Caption: Workflow for the synthesis of (-)-isopulegol from this compound.

Biocatalytic Synthesis of this compound and its Derivatives

Enzymatic approaches offer a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds.[11][12]

A bienzymatic cascade using a copper radical oxidase (CgrAlcOx) and an ene reductase (OYE2) can produce this compound from the inexpensive starting material geraniol.[11][13][14]

Enzyme SystemSubstrateCo-solventReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
CgrAlcOx and OYE2 (immobilized)10 mM Geraniol20% v/v Heptane (B126788)79596.9[11][13]
CgrAlcOx and OYE2 (one-pot, two-step)GeraniolNot specifiedNot specified95.195.9[14]
AaSDR1 and OYE2_Y83V (two-liquid phase)Geranioln-HeptaneNot specified>90>99[15][16]
Engineered E. coli (whole-cell) with OYE2p variant(E/Z)-CitralNot specified2010095.4[3]

This protocol is based on the work of Tagliabue et al.[11][13]

Materials:

  • Geraniol

  • Immobilized CgrAlcOx

  • Immobilized OYE2 and GDH (glucose dehydrogenase for cofactor regeneration)

  • Heptane

  • Buffer solution (e.g., potassium phosphate (B84403) buffer)

  • Glucose

  • NADP⁺

Procedure:

  • In a reaction vessel, combine the buffer solution, heptane (20% v/v), glucose, and NADP⁺.

  • Add the immobilized CgrAlcOx, OYE2, and GDH enzymes to the reaction mixture.

  • Initiate the reaction by adding geraniol (e.g., to a final concentration of 10 mM).

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with agitation for 7 hours.

  • Monitor the reaction progress by analytical techniques such as GC or HPLC.

  • Upon completion, separate the organic phase containing the this compound product.

  • The product can be purified from the organic phase if necessary.

Geraniol Geraniol CgrAlcOx CgrAlcOx (Copper Radical Oxidase) Geraniol->CgrAlcOx Geranial Geranial OYE2 OYE2 (Ene Reductase) Geranial->OYE2 Citronellal This compound CgrAlcOx->Geranial Oxidation OYE2->Citronellal Asymmetric Reduction

Caption: Enzymatic cascade for the synthesis of this compound from geraniol.

One-Pot Synthesis of (-)-Menthol from this compound

For process efficiency, a one-pot synthesis of menthol from citronellal is highly desirable. This involves a bifunctional catalyst that can facilitate both the cyclization and subsequent hydrogenation steps.[17]

This protocol is conceptualized from the work on continuous flow hydrogenation.[17]

Materials:

  • This compound

  • Cyclohexane (solvent)

  • Bifunctional catalyst (e.g., Ru or Pt on an acidic support)

  • Hydrogen gas

  • Continuous flow reactor system

Procedure:

  • Pack a continuous flow reactor with the bifunctional catalyst.

  • Reduce the catalyst in situ with a flow of hydrogen at elevated temperature (e.g., 350 °C).

  • Cool the reactor to the desired reaction temperature (e.g., 35 °C) and pressurize with hydrogen (e.g., 10 bar).

  • Prepare a solution of this compound in cyclohexane (e.g., 0.086 mol/L).

  • Pump the citronellal solution through the catalyst bed at a defined flow rate (e.g., 0.4 mL/min).

  • Collect the reactor effluent, which contains the menthol isomers.

  • Analyze the product mixture by GC to determine conversion and diastereoselectivity.

  • The desired (-)-menthol can be isolated from the other isomers by fractional distillation or crystallization.

Citronellal This compound Isopulegol (-)-Isopulegol Intermediate Citronellal->Isopulegol Cyclization (Acidic Sites) Catalyst Bifunctional Catalyst (Acidic & Metal Sites) Menthol (-)-Menthol & other isomers Isopulegol->Menthol Hydrogenation (Metal Sites)

Caption: Key steps in the one-pot synthesis of menthol from citronellal.

References

Application Notes and Protocols for the Enzymatic Synthesis of (R)-(+)-Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Citronellal is a valuable chiral intermediate in the synthesis of various fine chemicals and pharmaceuticals, most notably (-)-menthol, one of the most widely commercialized terpenoid flavors globally.[1] Traditional chemical synthesis routes to this compound often require harsh reaction conditions, expensive chiral catalysts, and can suffer from limited enantioselectivity.[2][3] Biocatalytic methods offer a compelling alternative, providing high enantioselectivity under mild, environmentally benign conditions.[2]

This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from geranial, focusing on a well-established bienzymatic cascade that utilizes a copper radical alcohol oxidase and an ene-reductase. This approach circumvents the challenges associated with the direct reduction of citral (B94496) (a mixture of geranial and neral), which can lead to lower enantioselectivity.[4][5]

Reaction Pathway

The enzymatic conversion of geraniol (B1671447) to this compound proceeds via a two-step cascade. In the first step, geraniol is oxidized to geranial by a copper radical alcohol oxidase. Subsequently, an ene-reductase from the Old Yellow Enzyme (OYE) family stereoselectively reduces the carbon-carbon double bond of geranial to yield this compound.

Enzymatic_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Copper Radical Alcohol Oxidase (CgrAlcOx) R_Citronellal This compound Geranial->R_Citronellal Ene Reductase (OYE2) Experimental_Workflow start Start enzyme_prep Enzyme Preparation (Expression & Purification or Whole-Cell Cultivation) start->enzyme_prep reaction_setup Biocatalytic Reaction Setup (Substrate, Enzymes, Buffer, Cofactors) enzyme_prep->reaction_setup reaction Incubation (Controlled Temperature & Agitation) reaction_setup->reaction extraction Product Extraction (e.g., with Ethyl Acetate) reaction->extraction analysis Analysis (Chiral GC-FID) extraction->analysis end End analysis->end

References

Application Notes and Protocols for Whole-Cell Biocatalytic Synthesis of (R)-Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-citronellal is a valuable chiral intermediate in the synthesis of various fine chemicals and pharmaceuticals, most notably (-)-menthol, one of the world's most widely commercialized terpenoid flavors.[1][2][3] Traditional chemical synthesis routes to (R)-citronellal often involve energy-intensive steps and can result in unsatisfactory enantioselectivity.[4] Whole-cell biocatalysis presents a promising and sustainable alternative, offering high enantioselectivity under mild reaction conditions. This document provides detailed application notes and experimental protocols for the synthesis of (R)-citronellal using whole-cell biocatalysts, focusing on two primary enzymatic strategies.

Biocatalytic Strategies

Two principal biocatalytic pathways have been successfully employed for the synthesis of (R)-citronellal:

  • Two-Step Enzymatic Cascade from Geraniol (B1671447): This approach first involves the oxidation of the readily available and inexpensive substrate, geraniol, to geranial ((E)-citral). This is followed by the asymmetric reduction of the carbon-carbon double bond of geranial to yield (R)-citronellal.[1][3][5][6][7] This strategy effectively bypasses the challenges associated with the direct reduction of citral (B94496), which is a mixture of (E) and (Z) isomers.[5]

  • Direct Asymmetric Reduction of (E/Z)-Citral: This method utilizes an ene-reductase to directly convert a mixture of citral isomers (geranial and neral) into (R)-citronellal. A key challenge in this approach is the identification or engineering of an ene-reductase with high stereoselectivity for the (R)-enantiomer from both isomers.

Key Enzymes and Recombinant Hosts

The core of these biocatalytic systems are specific enzymes, primarily from the Old Yellow Enzyme (OYE) family of ene-reductases, which are known for their ability to asymmetrically reduce activated alkenes.[8][9] These enzymes are typically expressed in a host microorganism, most commonly Escherichia coli, to create a whole-cell biocatalyst.[10] The use of whole cells offers several advantages, including the protection of the enzyme in a cellular environment and the inherent machinery for cofactor regeneration, which is essential for the NAD(P)H-dependent ene-reductases.[11][12]

To enhance the efficiency of the whole-cell biocatalyst, several strategies are employed:

  • Co-expression of a Cofactor Regeneration System: A glucose dehydrogenase (GDH) is often co-expressed to regenerate the NADPH or NADH required by the ene-reductase.[1][10]

  • Host Strain Engineering: To prevent the formation of undesired byproducts such as geraniol and citronellol, genes encoding endogenous alcohol dehydrogenases and aldo-keto reductases in the host strain (e.g., E. coli) can be deleted.[10]

  • Enzyme Engineering: The properties of the ene-reductase can be improved through protein engineering. For instance, the Y84V mutant of OYE2p from Saccharomyces cerevisiae YJM1341 has shown enhanced catalytic efficiency and stereoselectivity for (R)-citronellal synthesis.[10][13]

Data Presentation

The following tables summarize the quantitative data from various studies on the whole-cell biocatalytic synthesis of (R)-citronellal.

Table 1: Two-Step Enzymatic Cascade from Geraniol

BiocatalystSubstrate (Concentration)Conversion (%)Enantiomeric Excess (ee) (%)Reaction Time (h)Reference
Immobilized copper alcohol oxidase (CgrAlcOx) and ene reductase (OYE2)Geraniol (10 mM)9596.97[1]
Immobilized CgrAlcOx, OYE2, and glucose dehydrogenase (GDH) in a concurrent cascade with 20% v/v heptaneGeraniol (10 mM)9596.97[3]
CgrAlcOx and OYE2 in a one-pot bienzymatic cascadeGeraniol (20 mM)95.195.96 (1h ox, 5h red)[5]
Engineered E. coli with alcohol dehydrogenase (AdhP M3) and ene-reductase (OYE2p)Geraniol (23.14 g/L)98.2396.7Not specified[4]

Table 2: Direct Asymmetric Reduction of (E/Z)-Citral

BiocatalystSubstrate (Concentration)Conversion (%)Enantiomeric Excess (ee) (%)Space-Time Yield (g L⁻¹ day⁻¹)Reference
Engineered E. coli D4 co-expressing OYE2p Y84V and GDH from Bacillus megaterium(E/Z)-Citral (106 g/L)Complete95.4121.6[10]
Whole cells of engineered E. coli with OYE2p Y84V and GDH(E/Z)-Citral (106.6 g/L)Complete95.4121.6[10]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalyst Preparation (E. coli expressing Ene-Reductase and GDH)

This protocol describes the preparation of an E. coli whole-cell biocatalyst co-expressing an ene-reductase (e.g., OYE2p Y84V) and a glucose dehydrogenase (GDH).

1. Gene Cloning and Plasmid Construction: a. Synthesize the codon-optimized genes for the desired ene-reductase and GDH. b. Clone the genes into a suitable expression vector (e.g., pETDuet-1) under the control of an inducible promoter (e.g., T7 promoter).

2. Host Strain and Transformation: a. Use a suitable E. coli expression host strain (e.g., BL21(DE3) or an engineered strain with deleted endogenous reductases).[10] b. Transform the expression plasmid into the competent E. coli cells.

3. Cultivation and Induction: a. Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking. b. Transfer the overnight culture into a larger volume of fresh LB medium and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. d. Continue the cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

4. Cell Harvesting and Preparation: a. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C). b. Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0). c. The resulting cell paste can be used directly as a whole-cell biocatalyst or lyophilized for long-term storage.[10]

Protocol 2: Whole-Cell Biotransformation for (R)-Citronellal Synthesis from (E/Z)-Citral

This protocol outlines the procedure for the bioconversion of citral to (R)-citronellal using the prepared whole-cell biocatalyst.

1. Reaction Setup: a. Prepare a reaction mixture containing:

  • 100 mM Phosphate Buffer (pH 8.0)[10]
  • Whole-cell biocatalyst (e.g., 75 g/L lyophilized cells)[10]
  • (E/Z)-Citral (e.g., 106.6 g/L)[10]
  • Glucose (e.g., 1.2 molar equivalents to the substrate for cofactor regeneration)[10]
  • NAD⁺ (e.g., 0.1 mM)[10] b. An organic co-solvent (e.g., 20% v/v n-heptane) can be added to improve the solubility of the substrate and product.[3]

2. Reaction Conditions: a. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.[10] b. Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC).

3. Product Extraction and Analysis: a. After the reaction is complete, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate). b. Analyze the conversion and enantiomeric excess of (R)-citronellal using chiral GC.

Visualizations

Biocatalytic_Pathway_from_Geraniol cluster_cofactors Cofactor Regeneration Geraniol Geraniol Geranial Geranial ((E)-Citral) Geraniol->Geranial Alcohol Dehydrogenase or Copper Radical Oxidase R_Citronellal (R)-Citronellal Geranial->R_Citronellal Ene-Reductase (OYE) Geranial:e->R_Citronellal:w NADH NAD(P)H NAD_plus NAD(P)+ NADH->NAD_plus Glucose Glucose Gluconic_acid Gluconic Acid Glucose->Gluconic_acid GDH

Caption: Two-step enzymatic cascade for (R)-citronellal synthesis from geraniol.

Whole_Cell_Biocatalyst_Workflow start Gene Cloning (Ene-Reductase & GDH) transformation Transformation into E. coli Host start->transformation cultivation Cell Cultivation & Induction transformation->cultivation harvesting Cell Harvesting & Washing cultivation->harvesting biocatalyst Whole-Cell Biocatalyst (Lyophilized or Wet Cells) harvesting->biocatalyst biotransformation Biotransformation Reaction (Citral + Glucose) biocatalyst->biotransformation analysis Product Extraction & Analysis (GC) biotransformation->analysis end (R)-Citronellal analysis->end

Caption: Experimental workflow for preparing and using a whole-cell biocatalyst.

References

Application Notes and Protocols for the Kinetic Resolution of Racemic Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellal (B1669106) is a monoterpenoid aldehyde that exists as two enantiomers, (R)-(+)-citronellal and (S)-(-)-citronellal. These enantiomers are valuable chiral building blocks in the synthesis of various fine chemicals, pharmaceuticals, and fragrances, most notably l-menthol. The distinct biological and olfactory properties of each enantiomer necessitate methods for their separation and isolation in enantiomerically pure forms. Kinetic resolution is a powerful strategy to resolve racemic mixtures by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. This document provides detailed protocols for the kinetic resolution of racemic citronellal using both enzymatic and chemo-catalytic methods.

Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation of Racemic Citronellol (B86348)

This protocol first involves the reduction of racemic citronellal to racemic citronellol, followed by the kinetic resolution of the resulting alcohol. Lipases are widely used for their ability to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Reduction of Citronellal and Lipase-Catalyzed Resolution

Part A: Reduction of Racemic Citronellal to Racemic Citronellol

  • Reaction Setup: To a solution of racemic citronellal (1.0 eq) in methanol (B129727) at 0 °C, add sodium borohydride (B1222165) (NaBH₄) (1.1 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic citronellol.

Part B: Lipase-Catalyzed Kinetic Resolution of Racemic Citronellol [1]

  • Reaction Mixture: In a suitable flask, dissolve racemic citronellol (1.0 eq) in hexane.

  • Acylating Agent: Add vinyl acetate (B1210297) (1.5 eq) to the solution.[1]

  • Enzyme Addition: Add Candida rugosa lipase (B570770) (a typical loading is 50-100% by weight of the substrate).

  • Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress.

  • Monitoring: At regular intervals, take aliquots from the reaction mixture and analyze them by gas chromatography (GC) or chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the remaining citronellol and the formed citronellyl acetate.

  • Termination: Once the desired conversion (ideally close to 50%) is reached, terminate the reaction by filtering off the enzyme.[1]

  • Separation: Concentrate the filtrate and separate the unreacted citronellol from the citronellyl acetate product by column chromatography.

Data Presentation
Catalyst SystemSubstrateAcylating AgentSolventTemp (°C)Conversion (%)e.e. of Product (%)e.e. of Substrate (%)Reference
Candida rugosa lipaseRacemic CitronellolVinyl AcetateHexanes30~50>95 (acetate)>95 (alcohol)[1]
Novozym® 435Racemic CitronellolPropionic AcidHeptane70>91Not SpecifiedNot Specified[2]

Experimental Workflow

G cluster_reduction Part A: Reduction cluster_resolution Part B: Kinetic Resolution A Racemic Citronellal B Dissolve in Methanol A->B C Add NaBH4 at 0°C B->C D Reaction & Monitoring (TLC) C->D E Quench with Water & Extract D->E F Purify E->F G Racemic Citronellol F->G H Racemic Citronellol I Dissolve in Hexane H->I J Add Vinyl Acetate & Lipase I->J K Reaction at 30°C & Monitoring (GC) J->K L Filter to Remove Enzyme K->L M Separate by Chromatography L->M N (S)-Citronellyl Acetate M->N Product O (R)-Citronellol M->O Unreacted

Workflow for Enzymatic Kinetic Resolution of Racemic Citronellol.

Chemo-Catalytic Kinetic Resolution of Racemic Citronellal

This protocol utilizes a chiral Lewis acid catalyst to effect a kinetic resolution of racemic citronellal directly, through an intramolecular carbonyl-ene reaction. One enantiomer reacts faster to form isopulegol (B1217435), leaving the unreacted enantiomer in excess.

Experimental Protocol: Chiral Aluminum Catalyst-Mediated Kinetic Resolution[3][4]
  • Catalyst Preparation: In a flame-dried, argon-purged flask, prepare the chiral aluminum catalyst. For example, to a solution of (R)-BINOL (10 mol%) in dry THF at 0 °C, add a solution of LiAlH₄ (5 mol%) in THF. Stir for 30 minutes at 0 °C.[3]

  • Reaction Setup: Cool the catalyst solution to a specific temperature (e.g., below 5 °C).

  • Substrate Addition: Add racemic citronellal (1.0 eq) dropwise to the catalyst solution, maintaining the low temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by GC or chiral HPLC to determine the conversion of citronellal and the enantiomeric excess of the remaining citronellal and the isopulegol product.

  • Termination and Work-up: Once the desired conversion is achieved (e.g., 47%), quench the reaction by the addition of saturated aqueous Rochelle's salt solution.

  • Extraction and Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to separate the unreacted citronellal from the isopulegol product.

Data Presentation
Catalyst SystemSubstrateSolventTemp (°C)Conversion (%)e.e. of Product (Isopulegol) (%)e.e. of Unreacted Citronellal (%)Reference
(R)-BINOL-AlRacemic CitronellalTHF<5476862[3]

Logical Relationship Diagram

G cluster_catalyst Catalyst cluster_reactants Reactants cluster_reaction Kinetic Resolution cluster_products Products at ~50% Conversion Catalyst (R)-BINOL-Al Complex R_Reacts (R)-Citronellal reacts faster Catalyst->R_Reacts catalyzes S_Reacts (S)-Citronellal reacts slower Catalyst->S_Reacts catalyzes Racemic Racemic Citronellal ((R)- and (S)-) Racemic->R_Reacts Racemic->S_Reacts Isopulegol Enantioenriched Isopulegol R_Reacts->Isopulegol Citronellal Enantioenriched (S)-Citronellal S_Reacts->Citronellal remains

Logical Relationship in Chemo-Catalytic Kinetic Resolution.

Conclusion

The protocols described provide two distinct and effective methods for the kinetic resolution of racemic citronellal. The enzymatic approach, following a reduction to citronellol, often yields very high enantiomeric excess for both the product and the unreacted starting material. The chemo-catalytic method offers a direct resolution of the aldehyde, providing a more atom-economical route. The choice of method will depend on the desired enantiomer, required purity, and available resources. For all protocols, careful monitoring of the reaction is crucial to stop at the optimal conversion for maximizing both yield and enantiomeric excess.

References

Application Notes and Protocols: (R)-(+)-Citronellal as a Precursor for Isopulegol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The acid-catalyzed intramolecular cyclization of (R)-(+)-citronellal is a pivotal reaction in synthetic organic chemistry, primarily for the production of isopulegol (B1217435) isomers. Isopulegol is a key intermediate in the synthesis of (-)-menthol, a compound of significant commercial interest in the pharmaceutical and flavor industries. This document provides detailed application notes and protocols for the synthesis of isopulegol isomers from this compound, focusing on various catalytic systems and their impact on conversion and diastereoselectivity.

The reaction proceeds via an intramolecular ene reaction or a Prins-type cyclization, which can yield up to four diastereomers: (-)-isopulegol (B1672291), (+)-iso-isopulegol, (+)-neo-isopulegol, and (+)-neoiso-isopulegol. The control of diastereoselectivity, particularly towards the desired (-)-isopulegol isomer, is a critical aspect of this transformation and is highly dependent on the choice of catalyst and reaction conditions.

Reaction Mechanism: Cyclization of this compound

The acid-catalyzed cyclization of this compound to isopulegol isomers is initiated by the activation of the aldehyde group by a Lewis or Brønsted acid catalyst. This is followed by an intramolecular nucleophilic attack of the double bond on the activated carbonyl carbon, leading to the formation of a six-membered ring and a carbocation intermediate. Subsequent deprotonation yields the different isopulegol isomers. The stereochemical outcome of the reaction is influenced by the nature of the catalyst and the transition state geometry.

Caption: Reaction mechanism for the acid-catalyzed cyclization of this compound.

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems in the cyclization of this compound to isopulegol isomers.

Table 1: Performance of Zirconia-Based Catalysts

CatalystCitronellal Conversion (%)Selectivity to Isopulegols (%)Diastereoselectivity to (-)-Isopulegol (%)Reference
Zr-zeolite beta>97~93Not specified[1]
Phosphated Zirconia (ZP8)HighHigh64[1][2]
Phosphated Zirconia (ZP16)HighHigh62[1][2]
Sulfated Zirconia (ZS8)Very High9154[1][2]
Sulfated Zirconia (ZS16)Very High8349[1][2]

Table 2: Performance of Other Heterogeneous Catalysts

CatalystCitronellal Conversion (%)Selectivity to Isopulegols (%)Diastereoselectivity to (-)-Isopulegol (%)Reaction ConditionsReference
SiO2/ZnCl2100Not specified74-76Microwave, 1.5 min[3]
Sn-B-NaYZE999994Liquid CO2 medium, 45 min[2]
Al-B-NaYZEHigh95Not specifiedLiquid CO2 medium[2]
W25 IMPHigh97Not specified50°C, 24 h[3]
Montmorillonite (K10)6538Not specifiedBenzene solvent[4]
ZSM-545HighNot specifiedNot specified[4]

Table 3: Performance of Homogeneous Lewis Acid Catalysts

CatalystCitronellal Conversion (%)Diastereoselectivity to (-)-Isopulegol (%)SolventReference
ZnBr2HighUp to 92Not specified[5]
SnCl4HighNot specifiedMethylene chloride[6]
NbCl5HighVaries with solventNot specified[6]
InCl3HighVaries with solventNot specified[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using SiO2/ZnCl2

This protocol describes a rapid and efficient green synthesis of (-)-isopulegol.[3]

Materials:

  • This compound

  • Zinc chloride (ZnCl2)

  • Silica (B1680970) gel (SiO2)

  • Domestic microwave oven

Procedure:

  • Catalyst Preparation: Prepare the supported catalyst by mixing silica gel with an aqueous solution of zinc chloride. Dry the mixture to obtain the SiO2/ZnCl2 catalyst.

  • Reaction Setup: In a suitable vessel, add this compound to the SiO2/ZnCl2 catalyst.

  • Microwave Irradiation: Place the vessel in a domestic microwave oven and irradiate for 1.5 minutes.

  • Work-up and Purification: After the reaction is complete, extract the product with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Cyclization using Anhydrous Zinc Bromide in Toluene

This protocol is based on a patent for the preparation of isopulegol and is suitable for larger-scale synthesis.[7]

Materials:

  • This compound

  • Anhydrous zinc bromide (ZnBr2)

  • Toluene

  • Calixarene (B151959) (cocatalyst)

  • 0.05 M Hydrobromic acid (HBr) aqueous solution

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve anhydrous zinc bromide and calixarene in toluene.

  • Addition of Citronellal: Prepare a solution of this compound in toluene. Add this solution dropwise to the catalyst mixture over 1-2 hours at a temperature of 0-5°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 0-5°C for an additional 2-5 hours.

  • Quenching: Quench the reaction by adding a 0.05 M aqueous solution of hydrobromic acid.

  • Work-up and Purification: Separate the organic layer. The aqueous layer containing the zinc bromide can be treated for catalyst recovery. The organic layer is washed, dried, and the solvent is evaporated to yield the product.

Protocol 3: Continuous Flow Synthesis using Zeolite-Based Extrudates

This protocol is designed for continuous production of isopulegol in a trickle-bed reactor.[8]

Materials:

  • This compound solution in cyclohexane (B81311) (0.086 mol/L)

  • Zeolite-based extrudate catalyst (e.g., β or Y zeolites)

  • Inert packing material (e.g., quartz)

  • Argon gas

Procedure:

  • Reactor Setup: Pack a trickle-bed reactor with the zeolite extrudate catalyst mixed with an inert material.

  • Catalyst Activation: Dry the catalyst at 100°C overnight. Before the reaction, wet the catalyst bed with cyclohexane at the reaction temperature for 20 minutes.

  • Reaction: Introduce the feedstock (this compound in cyclohexane) into the reactor at a flow rate of 0.4 mL/min. Maintain an argon pressure of 10 bar and a reaction temperature between 35-70°C.

  • Product Collection and Analysis: Collect the effluent from the reactor at regular intervals (e.g., 15, 30, 60, 90, 120, and 150 minutes) for analysis by gas chromatography to determine conversion and product distribution.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the batch synthesis and analysis of isopulegol isomers from this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification start Start reagents Prepare Reagents (Citronellal, Solvent, Catalyst) start->reagents setup Reaction Setup reagents->setup reaction Cyclization Reaction (Controlled Temperature & Time) setup->reaction quench Quench Reaction reaction->quench extraction Product Extraction quench->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Chromatography) evaporation->purification analysis Product Analysis (GC, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of isopulegol isomers.

References

Application Notes and Protocols for the Green Chemistry Reduction of Citronellal to Citronellol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols and comparative data for various green chemistry approaches to the reduction of citronellal (B1669106) to citronellol (B86348). The methodologies presented are designed for researchers, scientists, and drug development professionals interested in implementing safer, more sustainable, and efficient chemical transformations. The discussed techniques include reduction using a polymeric hydrosilane, biocatalytic conversion with whole-cell catalysts, catalytic hydrogenation with heterogeneous catalysts, and a phase transfer-catalyzed borohydride (B1222165) reduction. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows.

Introduction

Citronellol is a valuable acyclic monoterpenoid alcohol with a pleasant floral, rose-like scent, making it a key ingredient in the fragrance, cosmetic, and pharmaceutical industries. Traditionally, the reduction of citronellal to citronellol has been achieved using metal hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). While effective, these reagents pose safety and environmental concerns. Green chemistry principles encourage the development of alternative methods that are safer, more energy-efficient, and utilize renewable feedstocks and catalysts. This document outlines four distinct green chemistry approaches for this important transformation.

Comparative Data of Green Reduction Methods

The following tables summarize the key quantitative data from the described green chemistry approaches for the reduction of citronellal to citronellol, allowing for a direct comparison of their efficacy and reaction conditions.

Table 1: Comparison of Reaction Conditions and Performance

MethodCatalyst/ReagentSolvent(s)Temperature (°C)TimeConversion (%)Selectivity to Citronellol (%)
Polymeric Hydrosilane ReductionPoly(methylhydro)siloxane (PMHS), TBAF (catalyst)THF0 to RT~2 hHighHigh
Biocatalytic Reduction (Rhodotorula minuta)Rhodotorula minuta cellsCulture medium278 h~78.3High
Catalytic Hydrogenation (Ni/wFCC)20 wt% Ni on waste Fluid Catalytic Cracking (wFCC)Not specified18090 min98.586.6
Phase Transfer Catalysis (PTC) ReductionSodium Borohydride, Tetrabutylammonium Bromide (TBAB)Toluene (B28343)/Water30~2 h>95100

Note: "High" indicates that the reaction goes to or near completion as monitored by TLC, though a specific percentage is not provided in the source material.

Experimental Protocols

Method 1: Reduction with Poly(methylhydro)siloxane (PMHS)

This method utilizes a stable and safe polymeric hydride source, activated by a catalytic amount of fluoride (B91410), as a green alternative to traditional metal hydrides.[1][2][3]

Materials:

  • Citronellal

  • Poly(methylhydro)siloxane (PMHS)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), finely ground

  • Methanol (B129727)

  • Hexanes

  • Ethyl acetate

  • 50 mL round-bottom flask

  • Magnetic stir bar and stir plate

  • Separatory funnel

  • Claisen adapter

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies (silica gel plates, iodine chamber)

Protocol:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add citronellal (1.0 g, 6.5 mmol), 1M TBAF solution in THF (150 µL, 2 mol%), and 5 mL of THF.

  • Fit the flask with a Claisen adapter and a separatory funnel.

  • Cool the reaction mixture in an ice bath with stirring.

  • In the separatory funnel, prepare a solution of PMHS (0.53 g, ~1.3 mol equiv. of hydride) in 5 mL of THF.

  • Add the PMHS solution dropwise to the stirred, cooled reaction mixture.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC (eluent: 4:1 hexanes/ethyl acetate, visualized with iodine). The reaction is complete when the citronellal spot (Rf ≈ 0.81) disappears.

  • Upon completion, carefully add a solution of finely ground NaOH (0.1 g, 2.5 mmol) in 5 mL of methanol dropwise to the reaction mixture to quench any unreacted PMHS.

  • Remove the solvent using a rotary evaporator.

  • Add an organic solvent to the resulting solid residue to extract the citronellol.

  • Filter the mixture to remove the solid siloxane by-products.

  • Concentrate the filtrate using a rotary evaporator to yield the crude citronellol product.

Method 2: Biocatalytic Reduction using Rhodotorula minuta

This protocol employs the yeast Rhodotorula minuta as a whole-cell biocatalyst for the stereoselective reduction of citronellal.

Materials:

  • (L)-Citronellal

  • Rhodotorula minuta culture

  • Potato Dextrose Broth (PDB) medium

  • Erlenmeyer flasks (500 mL)

  • Incubator shaker

  • Centrifuge

  • pH meter

  • Gas chromatograph (GC) for analysis

Protocol:

  • Cultivation of Biocatalyst:

    • Prepare PDB medium and sterilize.

    • Inoculate the medium with Rhodotorula minuta.

    • Incubate at 27°C with shaking at 150 rpm for 44 hours to grow the yeast culture.

  • Biotransformation:

    • To the 44-hour old yeast culture, add (L)-citronellal to a final concentration of 4.47 g/L.

    • Adjust the pH of the culture to 5.5.

    • Continue incubation at 27°C with shaking at 150 rpm for 8 hours.

  • Product Isolation and Analysis:

    • Separate the yeast cells from the broth by centrifugation.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it.

    • Analyze the product concentration and purity by Gas Chromatography (GC).

Method 3: Catalytic Hydrogenation using a Ni/wFCC Catalyst

This method utilizes a heterogeneous catalyst prepared from an industrial waste product, highlighting principles of waste valorization.[3]

Materials:

  • Citral (as a precursor to citronellal, which is formed in situ, or pure citronellal)

  • Waste Fluid Catalytic Cracking (wFCC) catalyst

  • Nickel(II) nitrate (B79036) hexahydrate

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Hydrogen gas supply

  • Furnace for calcination

Protocol:

  • Catalyst Preparation:

    • Roast the wFCC catalyst at 500°C for 4 hours.

    • Prepare the Ni/wFCC catalyst (20 wt% Ni) by the incipient wetness impregnation method using an aqueous solution of nickel(II) nitrate hexahydrate.

    • Dry the impregnated catalyst, followed by calcination.

    • Reduce the calcined catalyst in a stream of hydrogen gas prior to the reaction.

  • Hydrogenation Reaction:

    • Charge the autoclave with the substrate (citral or citronellal) and the prepared Ni/wFCC catalyst (5.6 wt% relative to the substrate).

    • Seal the reactor and purge with nitrogen, then with hydrogen.

    • Pressurize the reactor with hydrogen to 3.0 MPa.

    • Heat the reactor to 180°C and stir for 90 minutes.

  • Work-up and Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to recover the catalyst.

    • Analyze the liquid product for conversion and selectivity to citronellol using GC.

Method 4: Phase Transfer Catalyzed Sodium Borohydride Reduction

This protocol enhances the safety and efficiency of sodium borohydride reduction by employing a phase transfer catalyst, allowing the reaction to proceed under mild, biphasic conditions.[4][5]

Materials:

  • Citronellal

  • Sodium borohydride (NaBH₄)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Reaction vessel with a mechanical stirrer

  • Separatory funnel

Protocol:

  • Reaction Setup:

    • In a reaction vessel, prepare the organic phase by dissolving citronellal (2.5 x 10⁻³ mol) in 10 mL of toluene.

    • Prepare the aqueous phase by dissolving sodium borohydride (2.5 x 10⁻³ mol), sodium hydroxide (1.5 x 10⁻³ mol), and TBAB (2.5 x 10⁻⁴ mol) in 10 mL of water.

  • Reaction Execution:

    • Combine the organic and aqueous phases in the reaction vessel.

    • Stir the biphasic mixture vigorously (e.g., 1200 rpm) at 30°C for approximately 2 hours.

  • Work-up and Isolation:

    • Stop the stirring and allow the layers to separate.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure to obtain the citronellol product.

Visual Diagrams

Experimental Workflow for PMHS Reduction

PMHS_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up start Start reagents Combine Citronellal, TBAF, and THF start->reagents cool Cool to 0°C reagents->cool add_pmhs Add PMHS in THF cool->add_pmhs react Stir at RT (~2 hours) add_pmhs->react quench Quench with NaOH/Methanol react->quench evaporate Evaporate Solvents quench->evaporate extract Extract with Organic Solvent evaporate->extract filter Filter extract->filter final_evap Evaporate to get Citronellol filter->final_evap end End final_evap->end

Caption: Workflow for the reduction of citronellal using PMHS.

General Workflow for Whole-Cell Biocatalytic Reduction

Biocatalysis_Workflow cluster_culture Cell Culture cluster_biotransformation Biotransformation cluster_isolation Product Isolation inoculate Inoculate Medium with Yeast incubate_growth Incubate for Cell Growth inoculate->incubate_growth add_substrate Add Citronellal to Culture incubate_growth->add_substrate incubate_reaction Incubate for Reaction add_substrate->incubate_reaction centrifuge Centrifuge to Separate Cells incubate_reaction->centrifuge extract Extract Supernatant centrifuge->extract concentrate Concentrate Extract extract->concentrate product Pure Citronellol concentrate->product

Caption: General workflow for whole-cell biocatalytic reduction.

Logical Relationship of Green Chemistry Approaches

Green_Chemistry_Approaches cluster_methods Methodologies cluster_principles Key Green Chemistry Principles main Green Reduction of Citronellal to Citronellol pmhs Polymeric Hydrosilane main->pmhs biocatalysis Biocatalysis main->biocatalysis hydrogenation Catalytic Hydrogenation main->hydrogenation ptc Phase Transfer Catalysis main->ptc safer_reagents Safer Reagents pmhs->safer_reagents catalysis Catalysis biocatalysis->catalysis renewable Renewable Feedstock/Catalyst biocatalysis->renewable hydrogenation->catalysis waste_reduction Waste Reduction hydrogenation->waste_reduction (using waste catalyst) ptc->catalysis ptc->waste_reduction (improved efficiency)

Caption: Relationship of methods to green chemistry principles.

References

Application Note: Laboratory Scale-Up of (R)-(+)-Citronellal Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (R)-(+)-Citronellal is a valuable monoterpene aldehyde, serving as a crucial chiral intermediate in the synthesis of (-)-menthol and other fine chemicals.[1][2] Traditional chemical synthesis methods often require harsh conditions, expensive catalysts, and the separation of isomers.[2] Biocatalytic routes offer a sustainable and highly selective alternative, operating under mild conditions with high enantioselectivity.[1][3] This document provides detailed protocols for two primary enzymatic strategies for the laboratory scale-up of this compound synthesis: a whole-cell biocatalysis system using engineered E. coli and an in vitro bienzymatic cascade starting from geraniol (B1671447).

Overview of Enzymatic Strategies

Two main biocatalytic pathways have proven effective for producing (R)-citronellal:

  • Whole-Cell Bioreduction of (E/Z)-Citral: This method employs engineered Escherichia coli cells that overexpress an ene reductase from the Old Yellow Enzyme (OYE) family and a cofactor-regenerating enzyme like glucose dehydrogenase (GDH).[4] The ene reductase selectively reduces the C=C bond of citral (B94496) to yield (R)-citronellal.[4] This approach is advantageous as it avoids the need for costly enzyme purification.[4]

  • Bienzymatic Cascade from Geraniol: This strategy overcomes the issue of mixed isomers in commercial citral by starting with the inexpensive substrate, geraniol.[5][6] A copper radical alcohol oxidase (CRO) first oxidizes geraniol to geranial (E-citral), which is then stereoselectively reduced by an ene reductase (OYE) to (R)-citronellal.[5][6] This cascade can be performed in a one-pot setup and has been shown to achieve high conversion and enantiomeric excess.[5][7]

Logical Relationship: Synthesis Strategies

G cluster_0 Starting Materials cluster_1 Biocatalytic Approaches cluster_2 Product Citral (E/Z)-Citral WholeCell Whole-Cell Biocatalysis (Engineered E. coli) Citral->WholeCell Geraniol Geraniol Cascade Bienzymatic Cascade (Purified/Immobilized Enzymes) Geraniol->Cascade Product This compound WholeCell->Product Cascade->Product

Caption: Overview of the two primary enzymatic routes to (R)-Citronellal.

Data Summary

Table 1: Comparison of Biocatalytic Systems for (R)-Citronellal Synthesis
Biocatalytic SystemSubstrateKey EnzymesSubstrate Conc.ConversionEnantiomeric Excess (ee)Reference
Whole-Cell E. coli D4-VG(E/Z)-CitralEne Reductase (OYE2p Y84V), Glucose Dehydrogenase (BmGDH)106.6 g/L~100%95.4% (R)[4]
Bienzymatic Cascade (One-Pot)GeraniolCopper Radical Oxidase (CgrAlcOx), Ene Reductase (OYE2)20 mM (3.08 g/L)95.1%95.9% (R)[5][6]
Immobilized Enzyme CascadeGeraniolImmobilized CgrAlcOx, OYE2, GDH10 mM (1.54 g/L)95%96.9% (R)[3][8]
Two-Step Biphasic SystemGeraniolShort-Chain Dehydrogenase (AaSDR1), Ene Reductase (OYE2_Y83V)10 mM (1.54 g/L)>90%>99% (R)[9]
Table 2: Optimization of Reaction Conditions for Whole-Cell Biocatalysis[5]
ParameterCondition Range TestedOptimal ConditionResult at Optimal Condition ((R)-citronellal conc.)
pH 6.0 - 9.08.0~81 mM
Temperature 20 - 37 °C30 °C~81 mM
NAD+ Concentration 0 - 0.5 mM0.1 mM~83 mM
Cell Loading (lyophilized) 25 - 100 g/L75 g/L~106 g/L product

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for (R)-Citronellal Synthesis from (E/Z)-Citral

This protocol is based on the work by Zheng et al., who developed an engineered E. coli whole-cell biocatalyst for high-titer production of (R)-citronellal.[4]

A. Principle

Engineered E. coli cells, with deleted endogenous alcohol dehydrogenase genes to prevent side reactions, are used.[4] These cells co-express a variant ene reductase (Y84V) for the stereoselective reduction of citral and a glucose dehydrogenase (GDH) to regenerate the NADH cofactor using glucose.[4]

B. Experimental Workflow

G cluster_0 Biocatalyst Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis & Work-up A1 Cultivate Engineered E. coli Strain A2 Harvest Cells (Centrifugation) A1->A2 A3 Prepare Lyophilized Cell Powder A2->A3 B2 Add Reagents: Lyophilized Cells (75 g/L) Glucose (138.6 g/L) NAD+ (0.1 mM) A3->B2 B1 Prepare Reaction Buffer (100 mM PBS, pH 8.0) B1->B2 B3 Add Substrate: (E/Z)-Citral (106.6 g/L) B2->B3 B4 Incubate at 30°C with Shaking B3->B4 C1 Monitor Reaction (GC Analysis) B4->C1 C2 Extract Product with Ethyl Acetate (B1210297) C1->C2 C3 Analyze Purity & ee (Chiral GC) C2->C3

Caption: Workflow for whole-cell biocatalytic synthesis of (R)-Citronellal.

C. Materials and Reagents
  • Engineered E. coli strain (e.g., E. coli D4/Y84V/GDH)[4]

  • LB Broth and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • (E/Z)-Citral (substrate)

  • D-Glucose (cofactor regeneration)

  • NAD+

  • Phosphate Buffered Saline (PBS), 100 mM, pH 8.0

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Shaking incubator, centrifuge, lyophilizer

  • Gas chromatograph (GC) with a chiral column

D. Protocol Steps
  • Biocatalyst Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to culture at 20°C for 16-20 hours.

    • Harvest the cells by centrifugation (e.g., 6000 x g for 15 min at 4°C).

    • Wash the cell pellet twice with PBS buffer (pH 8.0).

    • Freeze-dry the cell pellet to obtain lyophilized cell powder for use as the biocatalyst.

  • Laboratory Scale-Up Reaction (100 mL Scale):

    • In a 250 mL baffled flask, prepare the reaction mixture by adding the following to 100 mL of 100 mM PBS (pH 8.0):

      • 7.5 g of lyophilized E. coli cells (75 g/L).[4]

      • 13.86 g of D-glucose (138.6 g/L).[4]

      • NAD+ to a final concentration of 0.1 mM.[4]

    • Pre-warm the mixture to 30°C in a shaking incubator.

    • Add 10.66 g of (E/Z)-citral to start the reaction.[4]

    • Incubate the reaction at 30°C with vigorous shaking (e.g., 200 rpm) for up to 24 hours.[4]

  • Reaction Monitoring and Work-up:

    • Periodically take 100 µL aliquots from the reaction mixture.

    • Extract the aliquot with 400 µL of ethyl acetate containing an internal standard (e.g., dodecane).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Analyze the organic phase by GC to determine substrate conversion and product formation.

    • Once the reaction is complete (as determined by GC), extract the entire reaction volume three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product using a GC equipped with a chiral column (e.g., β-DEX 225).

Protocol 2: Bienzymatic Cascade Synthesis from Geraniol

This protocol describes a one-pot, two-step cascade reaction based on the work of Romero-Garrido et al., which is scalable and avoids the citral isomer issue.[5][7]

A. Principle

The synthesis begins with the oxidation of geraniol to geranial by a copper radical oxidase (CgrAlcOx), assisted by catalase and horseradish peroxidase (HRP).[5] In the second step, an ene reductase (OYE2) from Saccharomyces cerevisiae, along with a glucose dehydrogenase (GDH) for NADP+ regeneration, reduces geranial to (R)-citronellal.[5][6]

B. Reaction Pathway

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction Geraniol Geraniol Enz1 CgrAlcOx, HRP, Catalase Geraniol->Enz1 Geranial Geranial (E)-Citral Enz2 OYE2 Geranial->Enz2 Enz1->Geranial Product (R)-Citronellal Enz2->Product Cofactor NADPH Regeneration (GDH / Glucose) Cofactor->Enz2 NADPH

Caption: Bienzymatic cascade for (R)-Citronellal synthesis from geraniol.

C. Materials and Reagents
  • Purified enzymes: CgrAlcOx, OYE2, Glucose Dehydrogenase (BsGDH), Catalase, Horseradish Peroxidase (HRP)

  • Geraniol (substrate)

  • D-Glucose

  • NADP+

  • Sodium Phosphate (NaPi) or Potassium Phosphate (KPi) buffer, 50-100 mM, pH 8.0

  • Acetone (B3395972)

  • Ethyl acetate

  • GC with a chiral column

D. Protocol Steps
  • Scale-Up Reaction Setup (20 mL Scale):

    • This protocol is designed as a sequential one-pot reaction to maximize yield.[6]

    • In a 50 mL flask, prepare a 20 mL reaction volume in 50 mM NaPi buffer (pH 8.0).

  • Step 1: Geraniol Oxidation (1 hour):

    • Add the following components to the buffer:

      • Geraniol to a final concentration of 20 mM (62 mg total).[6] Add from a stock solution in acetone to give a final acetone concentration of 1% v/v.[5][7]

      • CgrAlcOx (1 µM)

      • Catalase (0.5 µM)

      • HRP (0.5 µM)

    • Incubate the reaction at 23-25°C with shaking (200 rpm) for 1 hour to convert geraniol to geranial.[6]

  • Step 2: Geranial Reduction (5 hours):

    • To the same flask, add the components for the reduction step:

      • OYE2 (e.g., 10.7 µM)[5][7]

      • BsGDH (e.g., 6 U/mL)[5][7]

      • NADP+ (1 mM)[5][7]

      • D-Glucose (40 mM)[5][7]

    • Continue incubation at 23-25°C with shaking (200 rpm) for an additional 5 hours.[6]

  • Work-up and Analysis:

    • Monitor the reaction by taking small aliquots and extracting with ethyl acetate for GC analysis, as described in Protocol 1.

    • Upon completion, perform a bulk extraction of the 20 mL reaction volume with ethyl acetate (3 x 20 mL).

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.[5]

    • A 62 mg scale-up reaction has been reported to yield 44.3 mg of (R)-citronellal (72% isolated yield) with 95.1% ee.[5]

    • Analyze the final product for purity and enantiomeric excess using chiral GC.

References

Application Notes and Protocols for (R)-Citronellal Production Using Immobilized Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of (R)-citronellal, a key chiral intermediate in the synthesis of (-)-menthol, utilizing immobilized enzyme technology. The described method employs a bienzymatic cascade reaction that offers a highly selective and environmentally benign alternative to traditional chemical synthesis routes.

(R)-Citronellal is a valuable chiral intermediate, particularly in the fragrance and pharmaceutical industries for the synthesis of (-)-menthol.[1] Traditional chemical methods for its production often require harsh reaction conditions and can result in lower enantioselectivity.[1][2] Enzymatic approaches, such as the one detailed here, provide a more sustainable and efficient pathway to high-purity (R)-citronellal.[1][3]

This document outlines a one-pot, two-step cascade reaction for the synthesis of (R)-citronellal from geraniol (B1671447). The process utilizes a copper radical alcohol oxidase (CgrAlcOx) for the initial oxidation of geraniol to geranial, followed by an ene reductase (OYE2 from Saccharomyces cerevisiae) for the asymmetric reduction to (R)-citronellal.[1][4] To enhance enzyme stability, reusability, and tolerance to organic solvents, a metal-affinity immobilization strategy is employed for the His-tagged enzymes.[1][2]

Key Advantages of the Immobilized Enzyme System:

  • High Enantioselectivity: Achieves high enantiomeric excess (ee) for the desired (R)-citronellal isomer.[1][2]

  • Enhanced Stability and Reusability: Immobilization improves enzyme stability and allows for repeated use, making the process more cost-effective.[1][2]

  • Mild Reaction Conditions: The enzymatic reaction proceeds under mild temperature and pH conditions.

  • Reduced Product Inhibition: The use of a biphasic system with an organic co-solvent can mitigate product inhibition of the CgrAlcOx enzyme.[1]

Data Presentation

The following tables summarize the quantitative data from key experiments in the production of (R)-citronellal using immobilized enzymes.

Table 1: Performance of Immobilized Enzymes in a Biphasic System [1][4]

Enzyme SystemSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Reaction Time
Immobilized CgrAlcOxGeraniolGeranial81N/A30 min
Co-immobilized OYE2 and GDHCitral(R,S)-Citronellal43Not specified5 h
Concurrent Cascade (Immobilized CgrAlcOx and co-immobilized OYE2/GDH)10 mM Geraniol(R)-Citronellal9596.97 h
Concurrent Cascade (Immobilized CgrAlcOx and co-immobilized OYE2/GDH)20 mM Geraniol(R)-Citronellal76Not specified7 h
Concurrent Cascade (Immobilized CgrAlcOx and co-immobilized OYE2/GDH)20 mM Geraniol(R)-Citronellal86Not specified18 h

Table 2: Comparison of Free vs. Immobilized Enzymes for Citronellal Production [1]

Enzyme FormSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Notes
Free Enzymes (One-pot, two-step cascade)Geraniol(R)-Citronellal95.195.9Final product inhibition of CRO was observed.
Immobilized Cell-Free Extracts (OYE2 and GDH)CitralCitronellal5785Demonstrates the feasibility of using crude extracts.
Immobilized Purified Enzymes (OYE2 and GDH)CitralCitronellal5880Similar performance to immobilized cell-free extracts.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production of (R)-citronellal using immobilized enzymes.

Protocol 1: Enzyme Production and Purification

This protocol is adapted for the production of His-tagged OYE2 and GDH in E. coli.

  • Transformation and Culture:

    • Transform E. coli with plasmids containing the genes for OYE2 and GDH.

    • Inoculate a starter culture in a suitable medium (e.g., Terrific Broth) with the appropriate antibiotic (e.g., 50 µg/mL kanamycin).[5]

    • Incubate at 37 °C with shaking until the OD600 reaches 0.6.[5]

  • Induction of Protein Expression:

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM for OYE2 and 0.5 mM for GDH.[5]

    • Incubate the cultures at 25 °C for approximately 20 hours.[5]

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells using sonication or another appropriate method.

    • Centrifuge the lysate to separate the soluble fraction (cell-free extract) from the cell debris.

Protocol 2: Metal-Affinity Immobilization of Enzymes

This protocol describes the immobilization of His-tagged enzymes onto a metal-chelated resin.

  • Resin Preparation:

    • Select a suitable metal affinity resin (e.g., Seplife® Chelex 7350/Ni for CgrAlcOx and Chromalite MIDA/M/Co for OYE2 and GDH co-immobilization).[1][2]

    • Wash the resin with deionized water and equilibrate with the appropriate buffer.

  • Enzyme Loading:

    • Add the cell-free extract or purified enzyme solution to the prepared resin.

    • Incubate under gentle agitation for a specified period to allow for binding of the His-tagged enzymes to the metal ions on the resin.

  • Washing:

    • Wash the resin with a suitable buffer to remove any unbound proteins.

  • Immobilized Enzyme Preparation:

    • The resulting resin with the bound enzyme is now ready for use in the enzymatic reaction.

Protocol 3: One-Pot Concurrent Cascade for (R)-Citronellal Production

This protocol outlines the enzymatic reaction for the conversion of geraniol to (R)-citronellal in a biphasic system.[1][4]

  • Reaction Setup:

    • In a glass vial, prepare the reaction mixture containing:

      • Immobilized CgrAlcOx on Seplife/Ni.

      • Co-immobilized OYE2 and GDH on Chromalite/Co.

      • 100 mM potassium phosphate (B84403) buffer (pH 8.0).

      • 100 mM glucose (as a co-substrate for cofactor regeneration).

      • 1 mM NADP+.

      • 10 mM geraniol (dissolved in acetone (B3395972), final acetone concentration 1% v/v).

      • 20% v/v heptane (B126788) as the organic co-solvent.[1][2]

  • Reaction Conditions:

    • Incubate the reaction mixture at 25 °C with shaking (e.g., 150 rpm) for 7 hours.[2]

  • Product Extraction and Analysis:

    • After the reaction, separate the organic phase (heptane).

    • Analyze the organic phase for the presence of (R)-citronellal using gas chromatography (GC) with a chiral column to determine the conversion and enantiomeric excess.

Visualizations

The following diagrams illustrate the enzymatic cascade and the experimental workflow for (R)-citronellal production.

Enzymatic_Cascade cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Reduction cluster_cofactor Cofactor Regeneration Geraniol Geraniol Geranial Geranial Geraniol->Geranial Oxidation CgrAlcOx CgrAlcOx (Copper Radical Oxidase) Geraniol->CgrAlcOx R_Citronellal (R)-Citronellal Geranial->R_Citronellal Asymmetric Reduction OYE2 OYE2 (Ene Reductase) Geranial->OYE2 CgrAlcOx->Geranial OYE2->R_Citronellal GDH GDH (Glucose Dehydrogenase) NADP NADP+ NADPH NADPH NADP->NADPH Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Caption: Enzymatic cascade for (R)-citronellal synthesis.

Experimental_Workflow start Start enzyme_prod Enzyme Production (CgrAlcOx, OYE2, GDH) start->enzyme_prod immobilization Enzyme Immobilization (Metal-Affinity Resin) enzyme_prod->immobilization reaction_setup Reaction Setup (Biphasic System) immobilization->reaction_setup incubation Incubation (25°C, 7h) reaction_setup->incubation extraction Product Extraction (Organic Phase Separation) incubation->extraction analysis Analysis (Chiral GC) extraction->analysis end End analysis->end

References

Application Note: One-Pot Enzymatic Synthesis of (R)-(+)-Citronellal from Geraniol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(+)-Citronellal is a valuable chiral intermediate, notably in the synthesis of (-)-menthol, one of the most significant flavor and fragrance compounds worldwide. Traditional chemical synthesis routes to this compound can be energy-intensive and may offer limited enantioselectivity. This application note details a robust and highly selective one-pot biocatalytic method for the synthesis of this compound from the readily available substrate, geraniol (B1671447). This enzymatic cascade utilizes a copper radical alcohol oxidase (CRO) for the initial oxidation of geraniol to geranial, followed by an ene-reductase (ERED) for the asymmetric reduction to the desired (R)-enantiomer of citronellal.

This bienzymatic, one-pot approach offers several advantages, including high conversion rates, excellent enantiomeric excess (ee), and mild reaction conditions.[1][2] The protocols outlined below describe both a sequential and a concurrent one-pot process, as well as a method utilizing immobilized enzymes to enhance stability and facilitate catalyst recycling.[1][3]

Reaction Principle

The synthesis of this compound from geraniol is achieved through a two-step enzymatic cascade that can be performed in a single reaction vessel.

  • Oxidation: Geraniol is first oxidized to its corresponding aldehyde, geranial (the E-isomer of citral), by a copper radical alcohol oxidase (CgrAlcOx). This step may be supported by catalase (CAT) and horseradish peroxidase (HRP) to mitigate oxidative damage to the enzymes.

  • Asymmetric Reduction: Geranial is then stereoselectively reduced to this compound using an ene-reductase from the Old Yellow Enzyme (OYE) family, specifically OYE2. This reduction requires a nicotinamide (B372718) cofactor (NAD(P)H), which is regenerated in situ by a glucose dehydrogenase (GDH) using glucose as a sacrificial substrate.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from different one-pot synthesis strategies for converting geraniol to this compound.

Table 1: Performance of Sequential One-Pot Synthesis

ParameterValueReference
SubstrateGeraniol[2]
Final ProductThis compound[2]
Conversion of Geraniol>99%[2]
Conversion of Geranial95.1%[2]
Enantiomeric Excess (ee)95.9%[2]
Reaction Time2.75 hours[2]
Scale62 mg[2]
Isolated Yield72%[2]

Table 2: Performance of Concurrent One-Pot Synthesis with Immobilized Enzymes

Parameter10 mM Geraniol20 mM GeraniolReference
Final ProductThis compoundThis compound[1][4]
Conversion95%76%[1][4]
Enantiomeric Excess (ee)96.9%96.7%[1][4]
Reaction Time7 hours7 hours[1][4]
Conversion (18h)-86%[1][4]
Enantiomeric Excess (ee) (18h)-96.6%[1][4]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the enzymatic cascade.

G A Prepare Buffer (e.g., 50 mM NaPi, pH 8.0) D Combine Buffer, NADP+, Glucose, CAT, and HRP A->D B Prepare Reagent Solutions (Geraniol, NADP+, Glucose) B->D C Prepare Enzyme Solutions (CgrAlcOx, OYE2, GDH, CAT, HRP) F Add CgrAlcOx (Incubate for Oxidation) C->F G Add OYE2 and GDH (Incubate for Reduction) C->G E Add Geraniol (and optional co-solvent) D->E E->F F->G H Incubate at Controlled Temperature (e.g., 23-30°C) with Shaking G->H I Extract with Organic Solvent (e.g., Ethyl Acetate) H->I J Analyze by Chiral GC-FID I->J K Characterize by NMR I->K

Caption: Experimental workflow for the one-pot synthesis of this compound.

G cluster_main_pathway Main Synthetic Pathway cluster_cofactor_regeneration Cofactor Regeneration Cycle Geraniol Geraniol Geranial Geranial Geraniol->Geranial Oxidation Citronellal This compound Geranial->Citronellal Asymmetric Reduction CgrAlcOx CgrAlcOx (Copper Radical Oxidase) CgrAlcOx->Geranial OYE2 OYE2 (Ene Reductase) OYE2->Citronellal NADP NADP+ GDH GDH (Glucose Dehydrogenase) NADPH NADPH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone NADP->NADPH NADPH->NADP Glucose Glucose Glucose->Gluconolactone

Caption: Enzymatic cascade for the synthesis of this compound from geraniol.

Experimental Protocols

The following are detailed protocols for the one-pot synthesis of this compound.

Protocol 1: Sequential One-Pot Synthesis

This protocol is adapted from a method that achieves high conversion and enantioselectivity by adding the enzymes for the second step after an initial oxidation period.[2]

Materials:

  • Geraniol

  • Copper Radical Alcohol Oxidase (CgrAlcOx)

  • Catalase (CAT)

  • Horseradish Peroxidase (HRP)

  • Old Yellow Enzyme 2 (OYE2)

  • Glucose Dehydrogenase (GDH)

  • NADP+

  • D-Glucose

  • Sodium Phosphate buffer (NaPi), 50 mM, pH 8.0

  • Acetone

  • Ethyl acetate (B1210297) for extraction

  • Shaking incubator

Procedure:

  • Reaction Setup (Oxidation Step):

    • In a suitable reaction vessel, combine the following in 50 mM NaPi buffer (pH 8.0):

      • 1 µM CgrAlcOx

      • 0.5 µM Catalase

      • 0.5 µM HRP

      • 1 mM NADP+

      • 40 mM D-Glucose

      • 10.67 µM OYE2

    • Add geraniol to a final concentration of 20 mM (dissolved in a minimal amount of acetone, e.g., 1% v/v).

  • First Incubation (Oxidation):

    • Incubate the reaction mixture at 23°C with shaking (e.g., 200 rpm) for 15 minutes to allow for the oxidation of geraniol to geranial.

  • Initiation of Reduction Step:

    • Add GDH (e.g., 6 U/mL) to the reaction mixture to start the cofactor regeneration and subsequent reduction of geranial.

  • Second Incubation (Reduction):

    • Continue to incubate the reaction mixture at 23°C with shaking for an additional 2.5 to 5 hours.

  • Work-up and Analysis:

    • Extract the reaction mixture with an equal volume of ethyl acetate.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Analyze the organic extract by chiral gas chromatography-flame ionization detection (GC-FID) to determine the conversion and enantiomeric excess.

Protocol 2: Concurrent One-Pot Synthesis with Immobilized Enzymes in a Biphasic System

This protocol utilizes immobilized enzymes in a biphasic system to improve enzyme stability and simplify product separation.[1][3]

Materials:

  • Geraniol

  • Immobilized CgrAlcOx (e.g., on Seplife® Chelex 7350/Ni)

  • Co-immobilized OYE2 and GDH (e.g., on Chromalite MIDA/M/Co)

  • NADP+

  • D-Glucose

  • Potassium Phosphate buffer (KPi), 100 mM, pH 7.5

  • n-Heptane (co-solvent)

  • Shaking incubator

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a biphasic system consisting of:

      • 80% (v/v) 100 mM KPi buffer (pH 7.5)

      • 20% (v/v) n-heptane

    • To the aqueous phase, add:

      • 1 mM NADP+

      • 50 mM D-Glucose

    • Add the immobilized enzymes:

      • Immobilized CgrAlcOx

      • Co-immobilized OYE2 and GDH

    • Add geraniol to the reaction mixture to a final concentration of 10 mM or 20 mM.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with vigorous shaking to ensure adequate mixing of the two phases for 7 to 18 hours.

  • Work-up and Analysis:

    • Stop the reaction and separate the organic (n-heptane) phase.

    • The n-heptane phase, containing the product, can be directly analyzed by chiral GC-FID to determine conversion and enantiomeric excess.

Conclusion

The one-pot enzymatic synthesis of this compound from geraniol represents a highly efficient and selective alternative to traditional chemical methods. The protocols described herein, utilizing either a sequential addition of soluble enzymes or a concurrent reaction with immobilized enzymes, can be adapted based on the specific requirements for process scalability, enzyme reusability, and downstream processing. These methods provide a robust foundation for researchers and drug development professionals to produce this key chiral intermediate in a sustainable and controlled manner.

References

Troubleshooting & Optimization

Improving enantiomeric excess in (R)-(+)-Citronellal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (R)-(+)-Citronellal, with a focus on improving enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low enantiomeric excess (ee) in my this compound synthesis?

Low enantiomeric excess in the synthesis of this compound can stem from several factors, broadly categorized as issues related to the catalyst, reagents and substrates, and reaction conditions. Common culprits include:

  • Catalyst Issues:

    • Chemical Catalysis: Impure or improperly activated chiral catalysts, incorrect catalyst loading, or catalyst degradation can lead to poor enantioselectivity. For instance, in reactions employing chiral Lewis acids or Rhodium-BINAP complexes, the presence of moisture or oxygen can deactivate the catalyst.

    • Biocatalysis: Low catalytic efficiency of enzymes, such as ene reductases, towards the citral (B94496) mixture can be a significant bottleneck.[1] The enzyme's stereoselectivity might be inherently limited or inhibited by substrates or products.

  • Substrate and Reagent Purity:

    • The starting material, citral, is a mixture of (E)- and (Z)-isomers (geranial and neral). The enantiomeric purity of the resulting citronellal (B1669106) is often higher when starting with the (E)-isomer (geranial).[1] The presence of impurities in the substrate or solvents can interfere with the catalytic cycle.

    • In enzymatic reactions, impurities in the geraniol (B1671447) substrate can lead to the formation of the undesired (S)-enantiomer.[2]

  • Reaction Conditions:

    • Temperature and pH: Optimal temperature and pH are crucial, especially for enzymatic reactions. Deviations can lead to decreased enzyme activity and selectivity.

    • Solvent Effects: The choice of solvent can significantly impact the enantioselectivity of the reaction. In some enzymatic systems, using a co-solvent like heptane (B126788) can be protective and enhance the reaction.[2][3]

    • Isomerization: Isomerization of the starting material (e.g., geranial to neral) during the reaction can lead to the formation of the undesired enantiomer, thus lowering the overall ee.[2]

  • Racemization: The desired this compound product may racemize under the reaction or workup conditions.

Q2: How can I accurately determine the enantiomeric excess of my this compound product?

Accurate determination of enantiomeric excess is critical. The most common and reliable method is chiral gas chromatography (GC).

  • Chiral Gas Chromatography (GC): This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers of citronellal. A commonly used column is one with a heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase.[4][5] The ratio of the peak areas of the two enantiomers allows for the calculation of the enantiomeric excess.

Troubleshooting Guides

Problem 1: Consistently low enantiomeric excess (<90%) in biocatalytic synthesis.

If you are observing consistently low enantiomeric excess in your enzymatic synthesis of this compound, consider the following troubleshooting steps.

Troubleshooting_Low_ee_Biocatalysis start Low ee in Biocatalytic Synthesis check_enzyme 1. Verify Enzyme Activity and Selectivity start->check_enzyme enzyme_issue Is the correct enzyme variant being used? Is the enzyme active? check_enzyme->enzyme_issue optimize_conditions 2. Optimize Reaction Conditions enzyme_issue->optimize_conditions Yes use_engineered_enzyme Action: Use a highly selective engineered enzyme (e.g., OYE2p Y84V). enzyme_issue->use_engineered_enzyme No conditions_issue Are pH, temperature, and co-solvent optimal? optimize_conditions->conditions_issue check_substrate 3. Analyze Substrate Purity conditions_issue->check_substrate Yes adjust_conditions Action: Systematically vary pH, temperature, and co-solvent (e.g., heptane) to find optimum. conditions_issue->adjust_conditions No substrate_issue Is the starting material (geraniol/citral) pure? Are there isomeric impurities? check_substrate->substrate_issue investigate_byproducts 4. Investigate Byproduct Formation substrate_issue->investigate_byproducts Yes purify_substrate Action: Purify starting material. Consider starting from geraniol to generate geranial in situ. substrate_issue->purify_substrate No byproduct_issue Is there formation of citronellol (B86348) or other undesired byproducts? investigate_byproducts->byproduct_issue modify_biocatalyst Action: Use engineered E. coli with deleted competing dehydrogenase genes. byproduct_issue->modify_biocatalyst Yes end Improved ee byproduct_issue->end No use_engineered_enzyme->optimize_conditions adjust_conditions->check_substrate purify_substrate->investigate_byproducts modify_biocatalyst->end

Caption: Troubleshooting workflow for low enantiomeric excess in biocatalysis.

Problem 2: Poor enantioselectivity in chemical synthesis using chiral catalysts.

For chemical synthesis routes, such as those employing chiral Lewis acids or transition metal complexes, low enantiomeric excess often points to issues with the catalyst's environment and the reaction setup.

Troubleshooting_Low_ee_Chemical_Synthesis start Low ee in Chemical Synthesis check_catalyst 1. Verify Catalyst Integrity start->check_catalyst catalyst_issue Is the catalyst pure, dry, and properly activated? Is the ligand correct? check_catalyst->catalyst_issue optimize_conditions 2. Optimize Reaction Conditions catalyst_issue->optimize_conditions Yes prepare_fresh_catalyst Action: Prepare or procure fresh catalyst. Ensure anhydrous and anaerobic conditions during preparation and handling. catalyst_issue->prepare_fresh_catalyst No conditions_issue Are temperature, pressure, and solvent optimal? optimize_conditions->conditions_issue check_reagents 3. Verify Reagent and Solvent Purity conditions_issue->check_reagents Yes adjust_conditions Action: Screen different temperatures, pressures, and solvents. Lowering temperature often improves enantioselectivity. conditions_issue->adjust_conditions No reagents_issue Are all reagents and solvents anhydrous and pure? check_reagents->reagents_issue purify_reagents Action: Purify all reagents and solvents. Use freshly distilled solvents. reagents_issue->purify_reagents No end Improved ee reagents_issue->end Yes prepare_fresh_catalyst->optimize_conditions adjust_conditions->check_reagents purify_reagents->end

Caption: Troubleshooting workflow for low enantiomeric excess in chemical synthesis.

Data Presentation

Catalytic SystemSubstrateKey ConditionsConversion (%)Enantiomeric Excess (ee) of (R)-Citronellal (%)Reference
Immobilized CgrAlcOx and OYE2/GDH10 mM Geraniol20% v/v heptane, 7h9596.9[2][3]
Immobilized CgrAlcOx and OYE2/GDH20 mM Geraniol20% v/v heptane, 18h8696.6[2][3]
Engineered E. coli (Y84V variant of OYE2p)(E/Z)-CitralWhole-cell biocatalyst>9995.4[1]
OYE2p Y84V variant(E/Z)-CitralPurified enzyme-98.0[1]
Rhodium complex with chiral ligands (BASF process)NeralAsymmetric reduction-~87[2][3]
RhI-BINAP catalystGeranyldiethylamineHomogeneous catalysis9998[6]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound from Geraniol

This protocol is based on the bienzymatic cascade using a copper radical oxidase (CgrAlcOx) and an ene reductase (OYE2).[2]

Materials:

  • Geraniol

  • Immobilized CgrAlcOx

  • Immobilized OYE2 and Glucose Dehydrogenase (GDH)

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Heptane

  • NADP+

  • Glucose

Procedure:

  • To a reaction vessel, add the potassium phosphate buffer.

  • Add the immobilized CgrAlcOx and the co-immobilized OYE2 and GDH.

  • Add NADP+ to a final concentration of 1 mM and glucose to a final concentration of 100 mM.

  • Add heptane to a final concentration of 20% (v/v).

  • Initiate the reaction by adding geraniol (e.g., to a final concentration of 10 mM).

  • Incubate the reaction at 25°C with shaking (e.g., 180 rpm) for 7-18 hours.

  • Monitor the reaction progress and enantiomeric excess by taking samples at regular intervals and analyzing them by chiral GC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate) for further purification if necessary.

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start -> prepare_reaction; prepare_reaction -> add_substrate; add_substrate -> incubate; incubate -> monitor; monitor -> incubate [label="Continue incubation"]; monitor -> extract [label="Reaction complete"]; extract -> end; }

References

Overcoming enzyme inhibition in (R)-(+)-Citronellal production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-(+)-Citronellal Production. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enzymatic synthesis of this compound, with a focus on overcoming enzyme inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic pathway for producing this compound from geraniol (B1671447)?

A1: A widely used method is a bienzymatic cascade. This process involves two main steps:

  • Oxidation: A copper radical alcohol oxidase (CRO), such as CgrAlcOx from Colletotrichum graminicola, oxidizes the primary alcohol geraniol to its corresponding aldehyde, geranial ((E)-citral).[1][2]

  • Asymmetric Reduction: An ene-reductase from the Old Yellow Enzyme (OYE) family, like OYE2 from Saccharomyces cerevisiae, asymmetrically reduces the carbon-carbon double bond of geranial to produce the target molecule, this compound.[1][3]

Q2: What is the main cause of enzyme inhibition in this bienzymatic cascade?

A2: The primary issue is product inhibition. The final product, this compound, has been found to inhibit the first enzyme in the cascade, the copper radical oxidase (CgrAlcOx).[1][2][4] This inhibition can significantly lower the reaction rate and overall product yield if not properly managed.

Q3: How does the presence of citral (B94496) isomers affect the reaction?

A3: Citral exists as a mixture of two isomers: geranial ((E)-isomer) and neral (B7780846) ((Z)-isomer). Many OYEs exhibit different activities and selectivities towards these isomers.[3] The isomerization of geranial to neral during the reaction can lead to the formation of the undesired (S)-citronellal enantiomer, which reduces the overall enantiomeric excess (ee) of the desired (R)-product.[1][2]

Q4: What are the advantages of using a whole-cell biocatalyst for this process?

A4: Whole-cell biocatalysts offer several advantages over purified enzymes, including the elimination of costly and time-consuming enzyme purification steps and the inherent presence of cofactor regeneration systems.[5] However, native enzymes in the host organism (like E. coli) can cause undesired side reactions, such as the reduction of aldehydes to alcohols.[5] This challenge is often addressed by creating engineered strains with specific genes deleted.[5]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion

Possible Cause 1: Product inhibition of CgrAlcOx by (R)-citronellal.

  • Solution A: Sequential One-Pot Reaction. Perform the reaction in two sequential steps. First, allow the CgrAlcOx to convert geraniol to geranial. After this initial phase (e.g., 15 minutes), add the second enzyme (OYE2) and its cofactor regeneration system to initiate the conversion of geranial to citronellal.[6][7] This temporal separation prevents the CgrAlcOx from being exposed to high initial concentrations of the inhibitory product.

  • Solution B: Enzyme Immobilization in a Biphasic System. Immobilize the enzymes on a solid support (e.g., resin beads) and introduce a water-immiscible organic co-solvent (like n-heptane) to create a two-phase system.[1][2] The hydrophobic this compound product will preferentially partition into the organic phase, lowering its concentration in the aqueous phase where the enzymes reside and thus mitigating inhibition.[2][4] This approach allows for a concurrent, one-pot reaction.

Possible Cause 2: Substrate inhibition.

  • Solution: Substrate Feeding Strategy. High concentrations of the substrate, citral, can sometimes inhibit the enzymes.[8] Instead of adding the entire substrate amount at the beginning, employ a constant or fed-batch feeding strategy. This maintains a low, steady concentration of the substrate in the reaction, preventing inhibition and potentially reducing the formation of by-products.[8]

Issue 2: Low Enantiomeric Excess (ee) of this compound

Possible Cause 1: Isomerization of geranial to neral.

  • Solution: Biphasic System. The use of an n-heptane/buffer two-liquid phase system has been shown to minimize the isomerization of geranial.[9] This helps to maintain a high concentration of the correct substrate isomer for the OYE2 enzyme, leading to higher enantiopurity of the final product.

Possible Cause 2: Undesired reduction of neral.

  • Solution: Enzyme Engineering. The wild-type OYE may have some activity towards neral. Through protein engineering, variants of OYE can be developed with enhanced selectivity for geranial and reduced activity towards neral, thereby improving the enantiomeric excess.[5][9]

Issue 3: Formation of By-products (e.g., Citronellol, Geraniol/Nerol)

Possible Cause: Presence of competing native enzymes in whole-cell systems.

  • Solution: Host Strain Engineering. In whole-cell biocatalysis using hosts like E. coli, native alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) can reduce the aldehyde group in both the substrate (citral) and the product (citronellal), leading to alcohol by-products. To prevent this, create engineered host strains by deleting the genes that code for these interfering enzymes (e.g., yjgB, adhP, yahK in E. coli).[5]

Data Summary Tables

Table 1: Comparison of Reaction Strategies to Overcome Inhibition

StrategyEnzyme StateSystemSubstrate (Geraniol)Conversion(R)-Citronellal eeTimeReference
Sequential ReactionFreeAqueous BufferNot specified95.1%95.9%~2.75 h[6][10]
ImmobilizationImmobilizedBiphasic (20% v/v Heptane)10 mM95%96.9%7 h[1][4]
ImmobilizationImmobilizedBiphasic (20% v/v Heptane)20 mM86%96.6%18 h[1][4]

Table 2: Performance of an Engineered Whole-Cell Biocatalyst

BiocatalystSubstrateSubstrate Conc.Conversion(R)-Citronellal eeTimeReference
Engineered E. coli (OYE2p variant + GDH)(E/Z)-Citral106.6 g/L100%95.4%24 h[5]
Experimental Protocols
Protocol 1: this compound Synthesis using Immobilized Enzymes in a Biphasic System

This protocol is adapted from studies demonstrating the mitigation of product inhibition using enzyme immobilization and a two-phase system.[1][2][4]

1. Enzyme Immobilization:

  • Co-immobilize His-tagged OYE2 and Glucose Dehydrogenase (GDH) on a metal-chelate affinity resin (e.g., Chromalite MIDA/M/Co).

  • Separately, immobilize His-tagged CgrAlcOx on a suitable resin (e.g., Seplife® Chelex/Ni).

  • Follow the resin manufacturer's protocol for protein loading, typically involving incubation of the enzyme solution with the resin, followed by washing steps to remove unbound enzyme.

2. Reaction Setup:

  • Prepare a reaction vessel with a biphasic mixture: 80% reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5) and 20% n-heptane.

  • Add the immobilized CgrAlcOx, the co-immobilized OYE2/GDH, and catalase to the vessel.

  • Add cofactors and the cofactor regeneration substrate: NADP+ (e.g., 0.5 mM) and D-glucose (e.g., 50 mM).

  • Initiate the reaction by adding the substrate, geraniol (e.g., 10-20 mM), dissolved in the n-heptane phase.

3. Reaction Conditions:

  • Temperature: 30°C

  • Agitation: Maintain vigorous stirring (e.g., 700-900 rpm) to ensure adequate mixing between the two phases.

  • Reaction Time: 7 to 18 hours.

4. Sample Analysis:

  • Periodically take samples from the organic (n-heptane) phase.

  • Analyze the samples using gas chromatography (GC) with a chiral column to determine the concentration of geraniol, geranial, and (R/S)-citronellal, and to calculate the conversion and enantiomeric excess (ee).

Visualizations

Diagrams of Workflows and Pathways

Bienzymatic_Cascade cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Asymmetric Reduction cluster_cofactor Cofactor Regeneration Geraniol Geraniol Geranial Geranial ((E)-Citral) Geraniol->Geranial CgrAlcOx (CRO) Citronellal This compound Citronellal->Geraniol Product Inhibition Geranial_ref->Citronellal OYE2 (Ene-Reductase) NADPH NADPH NADP NADP+ NADPH->NADP Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone GDH

Caption: Bienzymatic cascade for this compound production showing product inhibition.

Troubleshooting_Flowchart Start Low Yield or Low Enantiomeric Excess (ee) Check_Yield Primary Issue: Low Yield? Start->Check_Yield Check_ee Primary Issue: Low ee? Start->Check_ee Check_Yield->Check_ee No Sol_Inhibition Potential Cause: Product Inhibition Check_Yield->Sol_Inhibition Yes Sol_Isomerization Potential Cause: Substrate Isomerization Check_ee->Sol_Isomerization Yes Action_Sequential Implement Sequential One-Pot Reaction Sol_Inhibition->Action_Sequential Action_Biphasic Use Immobilized Enzymes in a Biphasic System Sol_Inhibition->Action_Biphasic Action_Biphasic2 Use Biphasic System (e.g., with n-heptane) Sol_Isomerization->Action_Biphasic2

Caption: Troubleshooting flowchart for common issues in this compound synthesis.

Strategy_Comparison cluster_approaches Mitigation Strategies cluster_solutions Practical Implementations Problem Challenge: Product Inhibition of CgrAlcOx Approach1 Temporal Separation Problem->Approach1 Approach2 Spatial Separation Problem->Approach2 Sol1 Sequential One-Pot Reaction Approach1->Sol1 Approach3 In-situ Product Removal Approach2->Approach3 Sol2 Immobilization + Biphasic System Approach2->Sol2 Approach3->Sol2

Caption: Logical relationship between the inhibition problem and mitigation strategies.

References

Technical Support Center: Industrial Scale Synthesis of (R)-Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the industrial scale synthesis of (R)-citronellal. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the industrial synthesis of (R)-citronellal?

A1: The main industrial routes to (R)-citronellal include:

  • Chemical Synthesis: This traditionally involves the asymmetric hydrogenation of citral (B94496), a mixture of geranial ((E)-isomer) and neral (B7780846) ((Z)-isomer). The Takasago and BASF processes are notable examples, often utilizing transition metal catalysts. Another established method is the Haarmann-Reimer process, which starts from m-cresol.[1]

  • Biocatalytic Synthesis: This approach employs enzymes or whole-cell biocatalysts to achieve high enantioselectivity under milder conditions.[2][3] Common strategies include the stereoselective reduction of citral using ene reductases or bienzymatic cascades starting from substrates like geraniol (B1671447).[4][5]

  • Extraction from Natural Sources: (R)-citronellal can be obtained from essential oils like citronella oil. However, the optical purity from natural sources is often low.[6]

Q2: Why is achieving high enantioselectivity for (R)-citronellal a challenge?

A2: High enantioselectivity is crucial as (R)-citronellal is a key chiral intermediate in the synthesis of (-)-menthol.[2][3][7] The primary challenge lies in controlling the stereochemistry during the reduction of the carbon-carbon double bond in citral. In chemical synthesis, this necessitates the use of chiral catalysts, and the presence of both (E) and (Z) isomers of citral can complicate achieving high enantiomeric excess (ee).[2][3] For biocatalytic routes, the stereoselectivity of the enzyme (e.g., ene reductase) towards the different isomers of citral is a critical factor.[5]

Q3: What are common side reactions and byproducts in (R)-citronellal synthesis?

A3: Undesired side reactions can significantly impact yield and purity. Common byproducts include:

  • Over-reduction products: The aldehyde group of citral or citronellal (B1669106) can be reduced to the corresponding alcohol, forming geraniol, nerol, or citronellol. This is a particular challenge in whole-cell biocatalysis due to the presence of competing endogenous alcohol dehydrogenases and aldo-keto reductases.

  • Formation of the (S)-enantiomer: In biocatalytic processes, the presence of neral ((Z)-citral) can lead to the formation of (S)-citronellal, reducing the enantiomeric excess of the desired (R)-product.[2][3]

  • Isomerization: Isomerization of geranial to neral can occur during the reaction, which can also lead to the formation of the undesired (S)-enantiomer.[2][3]

Q4: How can catalyst/enzyme inhibition be addressed?

A4: Catalyst or enzyme inhibition can limit reaction rates and overall productivity. For instance, the copper radical oxidase (CgrAlcOx) used in some biocatalytic cascades can be inhibited by the final product, citronellal.[2][3] Strategies to mitigate this include:

  • Immobilization of the enzyme: This can enhance stability and may reduce sensitivity to inhibitors.[2][3][8]

  • Use of a biphasic system: An organic solvent can serve as a reservoir for the substrate and a sink for the product, potentially reducing the concentration of the inhibitor in the aqueous phase where the enzyme is active.[2][3][8]

  • Process engineering: A two-step process where the product of the first enzymatic reaction is fed into a second reactor can prevent feedback inhibition.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of (R)-Citronellal - Inefficient catalyst/enzyme activity.- Sub-optimal reaction conditions (pH, temperature, solvent).- Poor substrate quality or presence of impurities.- Catalyst/enzyme deactivation or inhibition.- Screen for more active catalysts or engineered enzymes.- Optimize reaction parameters through a Design of Experiments (DoE) approach.- Ensure high purity of starting materials.- Investigate potential inhibitors and consider catalyst/enzyme immobilization or the use of a biphasic system.[2][3][8]
Low Enantiomeric Excess (ee) - Non-selective catalyst.- Presence of (Z)-citral (neral) in the starting material leading to (S)-citronellal formation.- Isomerization of (E)-citral to (Z)-citral during the reaction.- Employ a highly stereoselective catalyst or enzyme. For biocatalysis, consider protein engineering to improve selectivity.- Use highly purified (E)-citral (geranial) as the starting material. Energy-intensive distillation may be required for chemical processes.[2][3]- Optimize reaction conditions to minimize isomerization.
Formation of Alcohol Byproducts (e.g., Citronellol, Geraniol) - Over-reduction of the aldehyde group.- In whole-cell biocatalysis, activity of endogenous alcohol dehydrogenases.- Use a chemoselective catalyst that preferentially reduces the C=C double bond over the C=O group.- For whole-cell systems, delete genes encoding for competing reductases.
Difficulty in Catalyst/Enzyme Reuse - Leaching of the catalyst from the support.- Denaturation or deactivation of the enzyme under process conditions.- For heterogeneous catalysts, use a more robust support.- For enzymes, immobilization can improve stability and facilitate recovery.[2][3][8]- Optimize reaction conditions to be milder and less denaturing.
Poor Mass Transfer/Oxygen Limitation (for aerobic biocatalytic steps) - Inefficient mixing in the reactor.- Insufficient oxygen supply for oxidative enzymatic steps.- Optimize reactor design and agitation for better mixing.- Enhance oxygen supply through sparging or the use of oxygen-enriched air. Consider using a segmented flow reactor for better gas-liquid transfer.[5]

Quantitative Data

Table 1: Comparison of Different Catalytic Systems for (R)-Citronellal Synthesis

Catalyst SystemStarting MaterialConversion (%)Enantiomeric Excess (ee) (%)Key Remarks
Rhodium-BINAP Complex NeralHigh~87Industrial chemical process; requires energy-intensive distillation to isolate neral.[2][3]
Engineered E. coli with OYE2p variant (Y84V) (E/Z)-Citral10095.4Whole-cell biocatalyst; competing endogenous reductases were deleted.
Immobilized CgrAlcOx and OYE2 (one-pot, concurrent cascade) Geraniol (10 mM)9596.9Bienzymatic cascade with immobilized enzymes in a biphasic system.[2][3][8]
Immobilized CgrAlcOx and OYE2 (one-pot, concurrent cascade) Geraniol (20 mM)76 (after 7h), 86 (after 18h)96.7Higher substrate concentration led to lower initial conversion.[2][3][8]
CgrAlcOx and OYE2 (one-pot, sequential cascade) Geraniol95.195.9Two-step, one-pot reaction to avoid product inhibition of CgrAlcOx.[4][5]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Synthesis of (R)-Citronellal from (E/Z)-Citral

This protocol is a summary of the methodology for using an engineered E. coli strain expressing an ene reductase variant for the synthesis of (R)-citronellal.

  • Strain Cultivation: The engineered E. coli strain, with deleted genes for competing alcohol dehydrogenases and co-expressing the OYE2p variant and a glucose dehydrogenase (for cofactor regeneration), is cultivated in a suitable fermentation medium.

  • Bioreaction Setup: The reaction is typically carried out in a buffered aqueous solution. The whole cells are harvested and resuspended in the reaction buffer.

  • Reaction Conditions:

    • Substrate: (E/Z)-Citral is added to the cell suspension.

    • Co-substrate: Glucose is added for the regeneration of the NADPH cofactor by glucose dehydrogenase.

    • pH and Temperature: The reaction is maintained at an optimal pH and temperature for the enzymes.

    • Agitation: The reaction mixture is agitated to ensure proper mixing and mass transfer.

  • Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing them using Gas Chromatography (GC) to determine the conversion of citral and the formation of (R)-citronellal. Chiral GC is used to determine the enantiomeric excess.

  • Product Isolation: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The solvent is then removed to yield the crude (R)-citronellal, which can be further purified if necessary.

Protocol 2: In Vitro Bienzymatic Cascade for (R)-Citronellal Synthesis from Geraniol

This protocol outlines a one-pot, two-step enzymatic cascade using a copper radical alcohol oxidase (CgrAlcOx) and an ene reductase (OYE2).

  • Enzyme Preparation: CgrAlcOx and OYE2 are expressed and purified. For enhanced stability and reusability, the enzymes can be immobilized on a solid support.

  • Reaction Setup (Biphasic System): The reaction is performed in a biphasic system consisting of an aqueous buffer and an immiscible organic solvent (e.g., heptane).[2][3][8] The immobilized enzymes are suspended in the aqueous phase.

  • Step 1: Oxidation of Geraniol:

    • Geraniol is added to the reaction mixture.

    • The CgrAlcOx catalyzes the oxidation of geraniol to geranial. This step requires co-factors and other components like horseradish peroxidase (HRP) and catalase.

  • Step 2: Reduction of Geranial:

    • After the completion of the first step, the OYE2 enzyme and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) are active.

    • OYE2 catalyzes the asymmetric reduction of the geranial formed in the first step to (R)-citronellal.

  • Reaction Monitoring: The concentrations of geraniol, geranial, and (R)-citronellal are monitored over time using GC. Chiral GC is used to determine the ee.

  • Product Recovery: The (R)-citronellal product is primarily in the organic phase, which can be easily separated from the aqueous phase containing the enzymes. The product is then isolated by evaporation of the solvent.

Visualizations

industrial_synthesis_of_R_citronellal cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis citral Citral ((E/Z)-mixture) distillation Energy-Intensive Distillation citral->distillation neral Neral ((Z)-isomer) distillation->neral asymmetric_hydrogenation Asymmetric Hydrogenation (e.g., Rh-BINAP) neral->asymmetric_hydrogenation r_citronellal_chem (R)-Citronellal asymmetric_hydrogenation->r_citronellal_chem geraniol Geraniol cgralcox Copper Radical Alcohol Oxidase (CgrAlcOx) geraniol->cgralcox geranial Geranial ((E)-isomer) cgralcox->geranial oye2 Ene Reductase (OYE2) geranial->oye2 r_citronellal_bio (R)-Citronellal oye2->r_citronellal_bio

Caption: Comparison of chemical and biocatalytic routes to (R)-citronellal.

troubleshooting_low_ee start Low Enantiomeric Excess (ee) of (R)-Citronellal check_catalyst Is the catalyst/enzyme highly stereoselective? start->check_catalyst improve_catalyst Action: Screen for or engineer a more selective catalyst. check_catalyst->improve_catalyst No check_substrate Is the starting material pure (E)-citral (geranial)? check_catalyst->check_substrate Yes improve_catalyst->check_substrate purify_substrate Action: Purify citral to remove (Z)-isomer (neral). check_substrate->purify_substrate No check_isomerization Is isomerization of (E)- to (Z)-citral occurring during the reaction? check_substrate->check_isomerization Yes purify_substrate->check_isomerization optimize_conditions Action: Optimize reaction conditions (e.g., temperature, pH) to minimize isomerization. check_isomerization->optimize_conditions Yes end Improved ee check_isomerization->end No optimize_conditions->end

Caption: Troubleshooting workflow for low enantiomeric excess.

whole_cell_biocatalysis_workflow start Start: Engineered E. coli Strain cultivation 1. Cultivation and Cell Harvest start->cultivation reaction 2. Bioreaction - Add (E/Z)-Citral and Glucose - Control pH and Temperature cultivation->reaction monitoring 3. Reaction Monitoring (GC, Chiral GC) reaction->monitoring extraction 4. Product Extraction (with organic solvent) monitoring->extraction isolation 5. Product Isolation (Solvent Evaporation) extraction->isolation end End: (R)-Citronellal isolation->end

Caption: Experimental workflow for whole-cell biocatalysis.

References

Technical Support Center: Stability of (R)-(+)-Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of (R)-(+)-Citronellal under storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry place, away from direct light and heat.[1][2] The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent oxidation.[3] For long-term storage of stock solutions, temperatures of -20°C (for up to one month) or -80°C (for up to six months) are recommended.[4]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are oxidation and isomerization. Oxidation of the aldehyde group leads to the formation of (R)-(+)-citronellic acid.[1][5] Isomerization, often acid-catalyzed, can lead to the formation of isopulegol (B1217435) and its isomers.[6][7][8]

Q3: How sensitive is this compound to light?

A3: this compound is sensitive to light. Exposure to sunlight can cause photodegradation. One study found that the degradation of citronellal (B1669106) in a clear glass vial exposed to sunlight followed first-order kinetics with a half-life of approximately 15.7 days.[9] Therefore, it is crucial to store the compound in amber-colored vials or otherwise protect it from light.

Q4: What materials should be avoided when handling or storing this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation reactions.

Q5: Can this compound undergo racemization during storage?

A5: While the primary degradation pathways are oxidation and isomerization, the chiral center of this compound can be susceptible to epimerization under certain conditions, such as in the presence of acid or base, leading to the formation of (S)-(-)-Citronellal and a decrease in optical purity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in odor or color of the sample (e.g., less citrusy, more acidic, or yellowing). Oxidation of citronellal to citronellic acid or other degradation products.- Confirm the identity of impurities using GC-MS analysis. - If oxidation is confirmed, discard the sample and obtain a fresh batch. - Ensure future storage is under an inert atmosphere and in a tightly sealed container.
Lower than expected yield in a reaction using stored this compound. Degradation of the starting material, leading to a lower concentration of the active aldehyde.- Quantify the purity of the stored this compound using a validated GC-FID or GC-MS method with a fresh standard. - Consider purifying the stored material by distillation if a significant amount of non-volatile impurities is present. - For future reactions, use freshly opened or recently purified this compound.
Appearance of unexpected peaks in GC or NMR analysis of the stored sample. Formation of degradation products such as citronellic acid, isopulegol isomers, or dimers/polymers.- Identify the impurities by comparing their mass spectra and retention times with known standards of potential degradation products (e.g., citronellic acid, isopulegol). - Review storage conditions to identify potential causes of degradation (e.g., exposure to air, light, or incompatible materials).
Decrease in the enantiomeric excess (ee%) of the this compound sample. Racemization may have occurred due to exposure to acidic or basic conditions during storage or handling.- Analyze the enantiomeric purity using a chiral GC column. - Ensure all glassware is neutral and solvents are free from acidic or basic impurities. - Store the material in a neutral environment.
Inconsistent results in bioassays or other experiments. Variability in the purity of the this compound used due to ongoing degradation.- Aliquot the material upon receipt into smaller, single-use vials to minimize repeated opening and exposure of the bulk material. - Re-qualify the purity and concentration of the material before each critical experiment.

Data Presentation

Table 1: Stability Data for Citronellal

Condition Parameter Value Comments Reference
Photodegradation Half-life (in clear glass vial under sunlight)~15.7 daysDegradation follows first-order kinetics. Demonstrates the light sensitivity of the compound.[9]
Thermal Degradation Degradation Onset>190 °CWhile specific rate data at lower temperatures is not readily available in public literature, significant thermal decomposition is observed at high temperatures. Stability is reduced at elevated storage temperatures.
Long-term Storage (Solution) -20°CStable for up to 1 monthRecommended for short-term storage of stock solutions.[4]
Long-term Storage (Solution) -80°CStable for up to 6 monthsRecommended for long-term storage of stock solutions.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Amber and clear glass vials with screw caps

2. Equipment:

  • Calibrated oven

  • Photostability chamber

  • pH meter

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Chiral GC column (e.g., β-DEX 225 or similar) for enantiomeric purity

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions (perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours in an amber vial.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours in an amber vial.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours in an amber vial.

    • Thermal Degradation: Place 2 mL of the stock solution in an amber vial and store in an oven at 80°C for 48 hours.

    • Photodegradation: Place 2 mL of the stock solution in a clear glass vial and expose it to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Control Sample: Store 2 mL of the stock solution at -20°C in an amber vial, protected from light.

  • Sample Analysis:

    • After the specified stress period, neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration for GC-MS analysis.

    • Analyze the control and all stressed samples by GC-MS to identify and quantify this compound and any degradation products.

    • Analyze the samples on a chiral GC column to assess any changes in enantiomeric purity.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

1. GC-MS System:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless, 250°C, split ratio 50:1.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Detector:

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study in methanol to a final concentration of approximately 10 µg/mL.

3. Data Analysis:

  • Identify this compound and its degradation products by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Quantify the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.

Visualizations

DegradationPathways Citronellal This compound CitronellicAcid (R)-(+)-Citronellic Acid Citronellal->CitronellicAcid Oxidation (O2, light, heat) Isopulegol Isopulegol Isomers Citronellal->Isopulegol Isomerization (Acid/Base, heat)

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis GCMS GC-MS Analysis (Purity & Impurity Profile) Acid->GCMS Base Base Hydrolysis Base->GCMS Oxidation Oxidation (H2O2) Oxidation->GCMS Thermal Thermal (Heat) Thermal->GCMS Photo Photodegradation (Light) Photo->GCMS ChiralGC Chiral GC Analysis (Enantiomeric Purity) GCMS->ChiralGC Start Prepare this compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Control Control Sample (-20°C, Dark) Start->Control Control->GCMS

References

Technical Support Center: Biocatalytic Conversion of Citral

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biocatalytic conversion of citral (B94496). The information is designed to help you overcome common challenges and improve reaction yields.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Conversion of Citral

If you are observing low conversion of your citral substrate, consider the following potential causes and solutions.

Potential CauseSuggested Solution
Sub-optimal Reaction Conditions Optimize pH, temperature, and buffer composition. For example, the optimal temperature for the conversion of (E/Z)-citral to (R)-citronellal using an engineered E. coli whole-cell biocatalyst was found to be 30°C.[1]
Enzyme Inactivation High temperatures can lead to enzyme deactivation.[1] Consider lowering the reaction temperature or using a more thermostable enzyme. Enzyme immobilization can also enhance stability.[2]
Insufficient Cofactor Regeneration In reactions requiring cofactors like NADH, ensure an efficient regeneration system is in place, such as using glucose dehydrogenase (GDH) with glucose.[1][3] The addition of NAD+ up to an optimal concentration (e.g., 0.1 mM) can also improve yield.[1]
Substrate Inhibition/Toxicity High concentrations of citral can be toxic to whole-cell biocatalysts or inhibit the enzyme.[4][5] Consider a fed-batch or continuous feeding strategy to maintain a low substrate concentration. Using a biphasic system with an organic solvent can also serve as a substrate reservoir and reduce toxicity in the aqueous phase.[2]
Poor Enzyme Activity Towards Citral Isomers Citral is a mixture of (E)-geranial and (Z)-neral, and some enzymes exhibit poor activity or selectivity towards one isomer.[6][7] Consider using an engineered enzyme with improved activity towards the isomer mixture or starting from a precursor like geraniol (B1671447) to bypass the issue.[1][7][8]
Oxygen Limitation (in cascades with oxidases) In bienzymatic cascades involving alcohol oxidases (e.g., conversion from geraniol), insufficient oxygen supply can hamper the conversion rate.[7][8] Ensure adequate aeration or consider using a reactor design that enhances oxygen transfer, such as a segmented flow reactor.[7][8]

Issue 2: Low Enantioselectivity (Poor Enantiomeric Excess - ee)

Achieving high enantiopurity is often a primary goal. If you are struggling with low ee, here are some troubleshooting steps.

Potential CauseSuggested Solution
Presence of (E/Z)-Isomers The presence of both geranial and neral (B7780846) can greatly influence the enantioselectivity of Old Yellow Enzymes (OYEs), as they may produce opposite enantiomers from each isomer.[6][7]
Isomerization of Citral Geranial and neral can isomerize under certain reaction conditions, affecting the final ee value.[2][3][9] Using freshly prepared substrates of high purity can help mitigate this.[3]
Sub-optimal Enzyme Choice The wild-type enzyme may not possess the desired stereoselectivity for your specific substrate mixture.
Undesired Side Reactions Endogenous enzymes in whole-cell catalysts can produce competing products with low or opposite stereochemistry.[1]

Solutions for Low Enantioselectivity:

  • Enzyme Engineering: A structure-based engineering strategy can be employed to enhance the stereoselectivity of the enzyme. For instance, the Y84V variant of OYE2p showed improved R-stereoselectivity in the reduction of (E/Z)-citral.[1]

  • Host Strain Engineering: Deleting genes of competing endogenous enzymes in the host organism (e.g., E. coli) can eliminate the formation of undesired stereoisomers.[1]

  • Alternative Reaction Pathway: A bienzymatic cascade starting from geraniol can bypass the problematic citral isomer mixture. For example, a copper radical oxidase (CgrAlcOx) can oxidize geraniol to geranial, which is then reduced by an OYE to (R)-citronellal with high ee.[2][7][8]

  • Reaction Time Optimization: In some cases, the ee of the product can decrease over time due to the slower conversion of one isomer into the undesired enantiomer.[2][7] Monitoring the reaction over time can help determine the optimal endpoint.

Issue 3: Formation of By-products

The presence of significant by-products reduces the yield of the desired product.

Potential CauseSuggested Solution
Reduction of Aldehyde Group Endogenous alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs) in whole-cell systems can reduce the aldehyde group of citral and the product (citronellal) to their corresponding alcohols (geraniol/nerol and citronellol).[1][10]
Isomerization and Degradation Under certain pH conditions (e.g., alkaline), citral can undergo degradation to form by-products like 6-methyl-5-hepten-2-one.[3][9]
Over-reduction In some multi-step reactions, the intermediate product can be further reduced to an undesired final product.

Solutions for By-product Formation:

  • Engineered Host Strains: Use host strains where genes encoding interfering enzymes have been deleted. For example, deleting prim-alcohol dehydrogenase genes in E. coli prevents the reduction of the aldehyde moiety.[1]

  • Control of Reaction pH: Maintain the reaction at an optimal pH to avoid chemical degradation of the substrate.

  • Enzyme Selection and Engineering: Choose or engineer enzymes with high selectivity for the desired transformation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the biocatalytic conversion of citral and related substrates.

Table 1: Performance of Different Biocatalytic Systems for Citronellal (B1669106)/Citronellol Production

BiocatalystSubstrate (Concentration)ProductConversion (%)ee (%)Time (h)Reference
Engineered E. coli D4/Y84V/GDH(E/Z)-Citral (106.6 g/L)(R)-Citronellal10095.4 (R)20[1]
E. coli D4/OYE2p/GDH (Wild Type)(E/Z)-Citral (106.6 g/L)(R)-Citronellal-85.3 (R)24+[1]
CgrAlcOx and OYE2 (One-pot, two-step)Geraniol(R)-Citronellal95.195.9 (R)-[2][7]
CgrAlcOx and GluERGeraniol(S)-Citronellal95.399.2 (S)-[8]
Immobilized CgrAlcOx and OYE2/GDHGeraniol (20 mM)(R)-Citronellal8696.6 (R)18[2][11]
Engineered NemR-PS (Whole-cell)(E/Z)-Citral (400 mM)(S)-Citronellol89.16>99.5 (S)12[10]

Table 2: Optimization of Reaction Conditions for (R)-Citronellal Production using E. coli D4/Y84V/GDH

ParameterConditionOutcomeReference
pH 8.0Optimal for citronellal production[1]
Temperature 30°COptimal for citronellal production; higher temperatures led to deactivation[1]
NAD+ Concentration 0.1 mMMaximum yield of citronellal[1]

Experimental Protocols

1. Whole-Cell Biocatalytic Reduction of (E/Z)-Citral

This protocol is based on the methodology for producing (R)-citronellal using an engineered E. coli strain.[1]

  • Biocatalyst Preparation:

    • Co-express the engineered ene reductase (e.g., OYE2p-Y84V) and a glucose dehydrogenase (e.g., BmGDH) in an engineered E. coli strain (e.g., BL21(DE3) with deletions of competing reductase genes).

    • Culture the cells in a suitable medium (e.g., LB) with appropriate antibiotics and induce protein expression (e.g., with IPTG).

    • Harvest the cells by centrifugation and wash with buffer (e.g., phosphate (B84403) buffer). The cells can be used directly or lyophilized for storage.

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Add the whole-cell biocatalyst to the desired concentration.

    • Add D-glucose for cofactor regeneration.

    • Add NAD+ to the optimal concentration (e.g., 0.1 mM).

    • Add the (E/Z)-citral substrate. A co-solvent like β-cyclodextrin may be used to improve substrate solubility.

  • Reaction Conditions:

    • Incubate the reaction at the optimal temperature (e.g., 30°C) with shaking.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them using Gas Chromatography (GC) to determine substrate conversion and product formation.

  • Product Extraction and Analysis:

    • Extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).

    • Analyze the conversion and enantiomeric excess of the product by GC using a chiral column.

2. Enzyme Immobilization for Cascade Reactions

This protocol describes a general approach for co-immobilizing enzymes for improved stability and reusability, based on the cascade conversion of geraniol.[2]

  • Enzyme Preparation:

    • Express and purify the required enzymes (e.g., His-tagged CgrAlcOx, OYE2, and GDH).

  • Immobilization Procedure:

    • Select a suitable support resin (e.g., metal-chelated resins like Chromalite/Co or Seplife/Ni for His-tagged enzymes).

    • Incubate the purified enzymes with the resin in a buffer solution for a specified time to allow for binding.

    • For co-immobilization, add the enzymes to be immobilized together in the desired ratio.

    • After incubation, wash the resin with buffer to remove any unbound enzyme.

  • Reaction in a Biphasic System:

    • Set up a reaction vessel with an aqueous buffer phase and an immiscible organic solvent phase (e.g., heptane). The biphasic system helps to supply the hydrophobic substrate and sequester the product, potentially reducing product inhibition.[2]

    • Add the immobilized enzymes to the reaction vessel.

    • Add any necessary co-substrates (e.g., glucose) and cofactors to the aqueous phase.

    • Add the substrate (e.g., geraniol) to the organic phase.

    • Incubate the reaction with vigorous stirring to ensure mixing of the two phases.

    • Monitor the reaction by analyzing samples from the organic phase by GC.

Mandatory Visualizations

experimental_workflow cluster_strain Strain Engineering cluster_plasmid Plasmid Construction cluster_biocatalyst Whole-Cell Biocatalyst Preparation cluster_reaction Biocatalytic Conversion start Select Host Strain (e.g., E. coli) del_genes Delete Competing Endogenous Reductase Genes start->del_genes transform Transform Engineered Strain with Expression Plasmid del_genes->transform eng_enzyme Engineer Ene Reductase (e.g., OYE2p -> Y84V) coexpress Co-express Engineered Enzyme and Cofactor Regeneration Enzyme (GDH) eng_enzyme->coexpress coexpress->transform culture Culture Cells and Induce Protein Expression transform->culture harvest Harvest and Wash Cells culture->harvest setup Set up Reaction (Buffer, Cells, Glucose, NAD+, Citral) harvest->setup incubate Incubate at Optimal Conditions (30°C, pH 8.0) setup->incubate product Product: (R)-Citronellal incubate->product

Caption: Workflow for engineering a whole-cell biocatalyst for citral conversion.

troubleshooting_yield start Low Citral Conversion Yield q1 Are reaction conditions (pH, Temp, Cofactor) optimized? start->q1 sol1 Optimize pH, Temperature, and NAD+ concentration. q1->sol1 No q2 Is there evidence of product or substrate inhibition? q1->q2 Yes a1_yes Yes a1_no No end Yield Improved sol1->end sol2 Implement fed-batch strategy or use a biphasic system. q2->sol2 Yes q3 Are by-products (e.g., geraniol/nerol) detected? q2->q3 No a2_yes Yes a2_no No sol2->end sol3 Use host strain with deleted competing enzyme genes. q3->sol3 Yes q3->end No, contact support a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting decision tree for low citral conversion yield.

bienzymatic_cascade Geraniol Geraniol CgrAlcOx CgrAlcOx (Oxidase) Geraniol->CgrAlcOx Geranial Geranial ((E)-Citral) OYE2 OYE2 (Ene Reductase) Geranial->OYE2 R_Citronellal (R)-Citronellal CgrAlcOx->Geranial H2O2 H2O2 CgrAlcOx->H2O2 OYE2->R_Citronellal NADP NAD(P)+ OYE2->NADP O2 O2 O2->CgrAlcOx NADPH NAD(P)H + H+ NADPH->OYE2

Caption: Bienzymatic cascade for the conversion of geraniol to (R)-citronellal.

Frequently Asked Questions (FAQs)

Q1: Why is my whole-cell biocatalyst showing low activity?

A1: Low activity in whole-cell biocatalysts can stem from several factors:

  • Poor Protein Expression: Verify the expression levels of your target enzyme(s).

  • Substrate Toxicity: Citral can be toxic to cells, especially at high concentrations.[5] Try lowering the initial substrate concentration or using a fed-batch approach.

  • Membrane Permeability: The substrate may have difficulty crossing the cell membrane to reach the enzyme. Permeabilization methods can sometimes improve this, but must be optimized to not harm cell viability.

  • Cofactor Limitation: Ensure the cellular machinery for cofactor regeneration is active and not overwhelmed. Providing an external regeneration system (like glucose/GDH) is often more efficient.[1]

Q2: What is the benefit of using a biphasic (water-organic solvent) system?

A2: A biphasic system can significantly improve the reaction yield for several reasons:

  • Overcoming Substrate/Product Inhibition: The organic phase can act as a reservoir for the hydrophobic substrate (citral) and a sink for the product (citronellal), keeping the aqueous phase concentration low and thus reducing inhibition or toxicity to the enzyme/cells.[2]

  • Improved Product Recovery: The product is concentrated in the organic phase, which can simplify downstream extraction and purification.

  • Prevents Absorption: It can prevent the substrate and product from being absorbed by immobilization resins, which can complicate analysis and recovery.[2]

Q3: Can I use an immobilized enzyme instead of a whole-cell system?

A3: Yes, immobilized enzymes are a viable alternative and offer several advantages:

  • Reusability: Immobilized enzymes can be easily recovered and reused, which can lower catalyst costs.[2]

  • Enhanced Stability: Immobilization often increases the enzyme's stability against changes in temperature and pH.[2]

  • No Side Reactions: Using purified enzymes eliminates the issue of side reactions from other cellular enzymes. However, this approach requires purified enzymes and a robust cofactor regeneration system if one is needed, which can add complexity and cost compared to a whole-cell approach where the cell handles cofactor regeneration.

Q4: My reaction starts well but then stops before completion. What could be the cause?

A4: This is a common observation and can be due to:

  • Product Inhibition: The accumulating product may be inhibiting the enzyme.[2][6][12] As mentioned, a biphasic system or in situ product removal can mitigate this.

  • Enzyme Deactivation: The enzyme may not be stable under the reaction conditions for the required duration. This could be due to temperature, pH, or the presence of organic solvents.[1]

  • Depletion of a Co-substrate: In cascade reactions or cofactor regeneration systems, a necessary component (like glucose or oxygen) may be depleted over time.[7][8]

Q5: How critical is the (E/Z) ratio of the starting citral?

A5: The isomer ratio is very critical, especially when using stereoselective enzymes like OYEs. Many OYEs show different activities and produce different enantiomers from geranial ((E)-isomer) and neral ((Z)-isomer).[6][7] This can lead to a racemic or near-racemic mixture of the product, even if the enzyme is highly selective for one isomer. Therefore, understanding your enzyme's preference and controlling the starting material is key to achieving high enantiomeric excess.[3] A bienzymatic cascade starting from geraniol, which produces only the (E)-isomer, is an effective strategy to overcome this challenge.[2][7][8]

References

Troubleshooting low conversion rates in enzymatic citronellal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates during the enzymatic synthesis of citronellal (B1669106).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My conversion of geraniol (B1671447) to citronellal is low. What are the primary factors I should investigate?

Low conversion rates can stem from several factors throughout the enzymatic cascade. A systematic approach to troubleshooting is crucial. The primary areas to investigate are suboptimal reaction conditions, enzyme-related issues, substrate and product inhibition, and cofactor limitations.

Here is a logical workflow to diagnose the issue:

G cluster_solutions Potential Solutions Start Low Conversion Rate Suboptimal_Conditions Verify Reaction Conditions (pH, Temp, Mixing) Start->Suboptimal_Conditions Enzyme_Issues Assess Enzyme Activity (Concentration, Stability, Purity) Suboptimal_Conditions->Enzyme_Issues Conditions OK Optimize_Conditions Adjust pH, Temperature, Agitation Speed Suboptimal_Conditions->Optimize_Conditions Suboptimal Substrate_Inhibition Check for Substrate/ Product Inhibition Enzyme_Issues->Substrate_Inhibition Enzyme OK Check_Enzyme Increase Enzyme Load, Verify Storage, Purify Enzyme_Issues->Check_Enzyme Issue Found Cofactor_Limitation Evaluate Cofactor (Concentration, Regeneration) Substrate_Inhibition->Cofactor_Limitation No Inhibition Fed_Batch Implement Fed-Batch or Continuous Flow System Substrate_Inhibition->Fed_Batch Inhibition Detected Resolution System Optimized Cofactor_Limitation->Resolution Cofactor OK Regen_System Add/Optimize Cofactor Regeneration System Cofactor_Limitation->Regen_System Limitation Found

Troubleshooting workflow for low conversion rates.

Q2: What is the typical enzymatic pathway for citronellal synthesis from geraniol, and where are the common bottlenecks?

The conversion of geraniol to citronellal is often a two-step biocatalytic cascade.[1][2][3] First, an alcohol dehydrogenase (ADH) or a copper radical oxidase oxidizes geraniol to its corresponding aldehyde, citral (B94496) (a mixture of geranial and neral).[2][4] Subsequently, an ene-reductase (ERED), often from the Old Yellow Enzyme (OYE) family, reduces the carbon-carbon double bond of citral to yield citronellal.[2][5][6]

Common bottlenecks include:

  • By-product Formation: Endogenous enzymes in whole-cell systems can reduce the aldehyde group of citral and citronellal, forming unwanted alcohols like geraniol, nerol, and citronellol (B86348).[5]

  • Enzyme Inhibition: The final product, citronellal, can inhibit the initial oxidation step.[4]

  • Isomerization: The intermediate, geranial, can isomerize to neral (B7780846) in aqueous solutions, which may be a poorer substrate for the ene-reductase, leading to lower enantiomeric excess of the desired (R)-citronellal.[4][7]

G Geraniol Geraniol Citral Citral (Geranial/Neral) Geraniol->Citral Alcohol Dehydrogenase (ADH) or Oxidase Citronellal (R)- or (S)-Citronellal Citral->Citronellal Ene-Reductase (ERED/OYE) Byproducts By-products (Citronellol, Geraniol, Nerol) Citral->Byproducts Competing Reductases Citronellal->Byproducts Competing Reductases

Enzymatic cascade for citronellal synthesis.

Q3: My reaction starts well but then plateaus. What could be the cause?

This is often indicative of enzyme instability, product inhibition, or depletion of a necessary cofactor.

  • Enzyme Instability: The operational stability of your enzyme under the chosen reaction conditions (temperature, pH, organic co-solvents) may be limited. Consider performing a time-course study and analyzing enzyme activity at various points.

  • Product Inhibition: As the concentration of citronellal increases, it can inhibit the activity of the alcohol dehydrogenase.[4] Using a biphasic system with an organic solvent can help sequester the product from the aqueous phase containing the enzyme.[4]

  • Cofactor Depletion: Many ADHs and EREDs rely on nicotinamide (B372718) cofactors (NAD+/NADH or NADP+/NADPH). If you are not using a cofactor regeneration system, the reaction will stop once the initial supply is consumed.

Q4: I am observing significant by-product formation, specifically citronellol. How can I minimize this?

The formation of citronellol is due to the reduction of the aldehyde group in citronellal by competing endogenous alcohol dehydrogenases or aldo-keto reductases, particularly in whole-cell biocatalyst systems.[5]

Solutions:

  • Engineered Strains: Use a host strain (e.g., E. coli) where genes encoding for competing reductases have been deleted.[5][8]

  • Enzyme Specificity: Utilize a purified, highly specific alcohol dehydrogenase that has low activity towards citronellal.

  • Reaction Engineering: A biphasic system can help by partitioning the citronellal product into the organic phase, making it less available to competing reductases in the aqueous phase.[4]

Data & Experimental Protocols

Table 1: Optimized Reaction Conditions for Citronellal Synthesis

This table summarizes optimized conditions from various studies to serve as a starting point for your experiments.

ParameterValueContext / Enzyme SystemReference
pH 8.0Whole-cell E. coli with OYE2p variant[5][8]
6.5Multi-enzymatic cascade (NemR-PS, YsADH)[9]
Temperature 30°CWhole-cell E. coli with OYE2p variant[5][8]
40°CBiphasic system with AaSDR1 and OYE2[7]
Cofactor (NAD+) 0.1 mMWhole-cell E. coli with OYE2p variant[5]
Cofactor (NADP+) 0.4 mMMulti-enzymatic cascade system[9]
Agitation 400 rpmMulti-enzymatic cascade system[9]
Experimental Protocol: Whole-Cell Biotransformation of Geraniol

This protocol provides a general methodology for the synthesis of (R)-citronellal using an engineered E. coli whole-cell biocatalyst expressing an ene-reductase and a glucose dehydrogenase for cofactor regeneration.

1. Materials:

  • Engineered E. coli cells (lyophilized or as a cell paste)

  • Phosphate buffer (e.g., 100 mM PBS, pH 8.0)

  • Geraniol (substrate)

  • Glucose (for cofactor regeneration)

  • NAD+ or NADP+ (cofactor)

  • Organic solvent (e.g., n-heptane for biphasic system)

  • Reaction vessel (e.g., shaker flask or bioreactor)

2. Procedure:

  • Prepare the reaction buffer (100 mM PBS, pH 8.0).

  • To the reaction vessel, add the buffer, lyophilized cells (e.g., 75 g/L), glucose (e.g., 138.6 g/L), and NAD+ (e.g., 0.1 mM).[5][8]

  • Add the substrate, geraniol. If using a biphasic system, the substrate can be dissolved in the organic solvent (e.g., 20% v/v n-heptane).[4][7]

  • Incubate the reaction at the optimal temperature (e.g., 30°C) with agitation (e.g., 200-400 rpm).[5][9]

  • Take samples at regular intervals to monitor the progress of the reaction.

3. Analysis:

  • Extract the samples with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the organic phase using Gas Chromatography (GC) to determine the concentrations of geraniol, citral, and citronellal. A chiral column is necessary to determine the enantiomeric excess (ee) of the citronellal product.[2]

Experimental Protocol: Product and By-product Analysis using Gas Chromatography (GC)

1. Sample Preparation:

  • Take 100 µL of the reaction mixture.

  • Add 900 µL of ethyl acetate (B1210297) containing an internal standard (e.g., dodecane).

  • Vortex vigorously for 1 minute to extract the analytes.

  • Centrifuge to separate the phases.

  • Transfer the upper organic layer to a GC vial for analysis.

2. GC Conditions (Example):

  • Column: Chiral column (e.g., Beta DEX™ 225)

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp: 5°C/min to 180°C

    • Hold at 180°C for 5 min

  • Carrier Gas: Helium or Hydrogen

This method will allow for the quantification of substrate, intermediate, product, and by-products, as well as the determination of the enantiomeric purity of the citronellal.

References

Effect of co-solvents on (R)-(+)-Citronellal synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-(+)-Citronellal Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing synthesis efficiency, with a specific focus on the strategic use of co-solvents. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to support your experimental design.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise during the synthesis of this compound, particularly in enzymatic cascade reactions starting from geraniol (B1671447).

Q1: My reaction yield is low and seems to stop prematurely. What could be the cause?

A1: A common cause for low yields is the inhibition of the primary oxidation enzyme, such as Copper Radical Oxidase (CgrAlcOx), by the final product, this compound.[1][2] To mitigate this, consider implementing a biphasic reaction system by introducing a water-immiscible organic co-solvent like n-heptane.[3][4] The co-solvent acts as a sink for the product, sequestering it from the aqueous phase containing the enzyme and thus preventing inhibition.[4] This allows the reaction to proceed to a higher conversion.[1][3]

Q2: The enantiomeric excess (ee) of my this compound is lower than expected. Why is this happening and how can I improve it?

A2: A decrease in enantiomeric excess is often due to the isomerization of the intermediate, geranial (E-isomer), to neral (B7780846) (Z-isomer).[1][2] The subsequent reduction of neral typically produces the undesired (S)-citronellal, which lowers the overall ee of the final product.[1] This isomerization can be influenced by reaction conditions such as temperature and the solvent environment.[5] Using a non-polar co-solvent like n-heptane in a biphasic system has been shown to minimize this isomerization, thereby preserving a high ratio of geranial to neral and leading to higher ee of this compound.[5]

Q3: I am observing a small amount of (R)-citronellol in my final product mixture. Where is this coming from?

A3: The formation of (R)-citronellol is a known side reaction that can occur in enzymatic cascades.[3] In systems using a glucose dehydrogenase (GDH) for cofactor regeneration, the GDH itself can sometimes catalyze the minor reduction of the newly formed this compound to (R)-citronellol.[3][6] While typically a minor byproduct, its formation can be monitored by gas chromatography (GC). Optimizing reaction time can help maximize citronellal (B1669106) yield before significant over-reduction occurs.

Q4: What is the recommended starting concentration of geraniol and what co-solvent ratio should I use?

A4: Successful syntheses have been reported starting with geraniol concentrations of 10 mM to 20 mM.[1][3][6] For the co-solvent, a volume ratio of 20% v/v n-heptane to the aqueous buffer is a well-documented and effective choice.[1][3][6] This concentration is sufficient to establish a biphasic system that protects the enzyme and improves product purity without requiring excessive solvent volumes.

Q5: Can I reuse the enzymes used in the synthesis?

A5: Yes, enzyme reusability is a key advantage of biocatalysis. Using enzymes that are immobilized on a solid support (e.g., resin beads) allows for their recovery and reuse.[1][7] Immobilization can also enhance enzyme stability and tolerance to organic co-solvents, making the process more cost-effective and scalable.[1][7]

Data on Co-Solvent Effect

The choice of reaction environment is critical for maximizing the efficiency of this compound synthesis. The use of a water-immiscible co-solvent creates a biphasic system that can dramatically improve results. Below is a summary of quantitative data from an optimized enzymatic cascade process.

ParameterConditionResultReference
Product Conversion With 20% v/v Heptane Co-solvent95% [1][3][7]
Aqueous Buffer Only (implied lower)Lower conversion due to enzyme inhibition[1][2]
Enantiomeric Excess (ee) With 20% v/v Heptane Co-solvent96.9% [1][3][7]
Aqueous Buffer OnlyLower ee due to geranial isomerization[5][8]
Reaction Time With 20% v/v Heptane Co-solvent7 hours (for 95% conversion at 10 mM scale)[1][3][6]
Substrate Concentration 10 mM Geraniol95% conversion in 7h[1][3][6]
20 mM Geraniol86% conversion in 18h[1][3][6]

Detailed Experimental Protocol

This protocol describes a one-pot, two-enzyme cascade for the synthesis of this compound from geraniol in a biphasic system, based on published methodologies.[1][3][6]

Materials:

  • Immobilized Copper Radical Oxidase (CgrAlcOx)

  • Immobilized Old Yellow Enzyme (OYE2) and Glucose Dehydrogenase (GDH)

  • Geraniol

  • n-Heptane

  • Potassium Phosphate (KPi) buffer (100 mM, pH 8.0)

  • Catalase

  • Horseradish Peroxidase (HRP)

  • D-Glucose

  • NADP+

  • Acetone (B3395972)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 50 mg of dry resin with immobilized CgrAlcOx and 50 mg of dry resin with co-immobilized OYE2 and GDH.

  • Buffer and Cofactors: Add 100 mM KPi buffer (pH 8.0). To this, add catalase (to a final concentration of 360 U/mL), HRP (3 µM), NADP+ (1 mM), and D-Glucose (100 mM).

  • Co-solvent Addition: Add n-heptane to constitute 20% of the total reaction volume.

  • Substrate Addition: Prepare a stock solution of geraniol in acetone. Add the geraniol stock to the reaction mixture to achieve a final concentration of 10 mM geraniol (this results in a final acetone concentration of approximately 1% v/v).

  • Reaction Incubation: Seal the vessel and place it in a shaker incubator at 25°C with agitation (e.g., 180-200 rpm).

  • Monitoring and Workup: Monitor the reaction progress by taking samples from the organic phase at various time points and analyzing them by gas chromatography (GC).

  • Completion: The reaction should reach high conversion within 7-18 hours, depending on the initial substrate concentration. Once complete, the product this compound can be isolated from the n-heptane layer.

Visualizations

The following diagrams illustrate the experimental workflow and the logical influence of using a co-solvent in the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Product Reactants Immobilized Enzymes (CgrAlcOx, OYE2, GDH) Mix Combine & Mix in Reaction Vessel Reactants->Mix Buffer Buffer, Cofactors & Additives Buffer->Mix Solvents Geraniol in Acetone + n-Heptane Co-solvent Solvents->Mix Incubate Incubate at 25°C with Agitation Mix->Incubate Monitor Monitor Progress via GC Incubate->Monitor Product Isolate Product from Heptane Layer Monitor->Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

G cluster_input Decision Point cluster_effects Primary Effects cluster_outcomes Final Outcomes CoSolvent Use of Non-Polar Co-solvent (e.g., Heptane) Biphasic Creates Biphasic System CoSolvent->Biphasic ProductSink Product Sequestration in Organic Phase Biphasic->ProductSink Isomerization Reduced Geranial Isomerization Biphasic->Isomerization Yield Increased Yield ProductSink->Yield Prevents Enzyme Inhibition Purity Higher Enantiomeric Excess (ee) Isomerization->Purity Prevents (S)-enantiomer Formation

Caption: Logical flow of how a co-solvent improves synthesis efficiency.

References

Technical Support Center: Optimizing Citronellal Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of citronellal (B1669106). Our aim is to help you minimize by-product formation and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the common by-products observed during citronellal hydrogenation?

A1: The primary by-products in citronellal hydrogenation arise from several competing reaction pathways. These include:

  • Citronellol (B86348): Formed by the over-hydrogenation of the aldehyde group in citronellal.

  • Isopulegol (B1217435): Results from the intramolecular cyclization (isomerization) of citronellal, a reaction that can be catalyzed by acidic sites on the catalyst support.[1]

  • Menthol: Produced by the subsequent hydrogenation of the carbon-carbon double bond in isopulegol.[1]

  • 3,7-Dimethyloctanal (B3032866) (Dihydrocitronellal): Formed by the hydrogenation of the carbon-carbon double bond in the citronellal molecule.[2]

  • 3,7-Dimethyloctanol: Results from the complete hydrogenation of both the aldehyde and the carbon-carbon double bond of citronellal.[2]

Q2: How does the choice of catalyst affect selectivity to citronellol?

A2: The catalyst plays a crucial role in determining the selectivity of the hydrogenation reaction.

  • Active Metal: Different metals have different affinities for activating the C=O (aldehyde) versus the C=C (alkene) bond. For the selective hydrogenation of the aldehyde in citronellal to citronellol, catalysts that favor C=O bond activation are preferred. Palladium (Pd) based catalysts are often reported to favor the hydrogenation of C=C bonds, leading to citronellal from citral (B94496), while Platinum (Pt) based catalysts can be more selective towards C=O hydrogenation, yielding geraniol (B1671447) and nerol (B1678202) from citral.[3] For the hydrogenation of citronellal to citronellol, polymer-stabilized Platinum (Pt) and Ruthenium (Ru) colloids have shown good activity and selectivity.[4]

  • Catalyst Support: The support can influence the dispersion of the metal and may possess acidic or basic sites that can catalyze side reactions. For instance, acidic supports can promote the isomerization of citronellal to isopulegol.[3]

  • Promoters: The addition of promoters can modify the electronic properties of the catalyst and improve selectivity. For example, chromium-promoted Raney nickel has been used for the hydrogenation of citral to citronellol.[5]

Q3: What is the effect of reaction temperature on by-product formation?

A3: Higher reaction temperatures generally increase the reaction rate but can negatively impact selectivity. As temperature increases, side reactions such as isomerization to isopulegol and over-hydrogenation to form saturated by-products can become more pronounced.[6] For a given catalyst system, there is typically an optimal temperature range that provides a good balance between reaction rate and selectivity.

Q4: How does hydrogen pressure influence the selectivity of the reaction?

A4: Increasing hydrogen pressure generally increases the rate of hydrogenation. However, excessively high pressures can lead to a decrease in selectivity. A higher concentration of hydrogen on the catalyst surface can promote further hydrogenation of the desired product (citronellol) to saturated by-products (3,7-dimethyloctanol) or drive the hydrogenation of the C=C bond.[1] There is an optimal pressure range for maximizing selectivity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low conversion of citronellal 1. Insufficient catalyst activity.2. Low reaction temperature or pressure.3. Short reaction time.4. Catalyst poisoning.1. Ensure the catalyst is properly activated. Consider increasing catalyst loading.[6]2. Gradually increase the temperature and/or hydrogen pressure within the recommended range for your catalyst system.[6]3. Increase the reaction time and monitor the conversion by taking samples at regular intervals.[6]4. Ensure the purity of reactants and solvent. Pre-treat the feed to remove potential poisons.
High selectivity towards isopulegol and menthol 1. The catalyst or support has strong acid sites.2. High reaction temperature.1. Use a more neutral or basic catalyst support (e.g., activated carbon instead of acidic alumina).2. Consider using a catalyst with a different active metal.3. Lower the reaction temperature to disfavor the cyclization reaction.[6]
High selectivity towards 3,7-dimethyloctanal (dihydrocitronellal) 1. The catalyst preferentially hydrogenates the C=C bond over the C=O bond.1. Select a catalyst known to have higher selectivity for C=O hydrogenation (e.g., certain Ru or Pt formulations).[4]2. Modify the catalyst with promoters to enhance selectivity towards the aldehyde group.
Formation of 3,7-dimethyloctanol (over-hydrogenation) 1. High hydrogen pressure.2. High reaction temperature.3. Long reaction time.4. High catalyst loading.1. Reduce the hydrogen pressure.[1]2. Lower the reaction temperature.[6]3. Optimize the reaction time to stop the reaction once the desired conversion of citronellal is achieved.[6]4. Reduce the amount of catalyst used.
Formation of acetals 1. Use of an alcohol solvent (e.g., ethanol) which can react with the aldehyde group.1. Switch to a non-alcoholic, inert solvent such as hexane, pentane, or octane.[3][5]

Data Presentation

Table 1: Effect of Catalyst on Citral Hydrogenation to Citronellal

CatalystSelectivity to Citronellal (%)Reference
Ru93.7[6]
Ni87.0[6]
Pd75.3[6]
Rh68.4[7]
Ir60.3[7]
Pt36.1[7]
Os29.2[7]
Reaction conditions: 2.0 MPa H₂, 30°C, 96% ethanol (B145695) solvent.[6]

Table 2: Optimal Conditions for Ni/wFCC Catalyzed Citral Hydrogenation to Citronellal

ParameterOptimal ValueCitral Conversion (%)Citronellal Selectivity (%)Reference
Ni loading20 wt %98.586.6[6][8][9]
Catalyst amount5.6%98.586.6[6][8][9]
Temperature180 °C98.586.6[6][8][9]
Time90 min98.586.6[6][8][9]
H₂ Pressure3.0 MPa98.586.6[6][8][9]

Experimental Protocols

General Protocol for Citronellal Hydrogenation in a Batch Reactor

This protocol provides a general methodology. Specific parameters should be optimized for your particular catalyst and experimental setup.

  • Catalyst Preparation and Activation:

    • Prepare the catalyst according to your specific synthesis procedure (e.g., impregnation).

    • Activate the catalyst under appropriate conditions (e.g., reduction under a hydrogen flow at elevated temperature) if required.

  • Reactor Setup:

    • Charge a high-pressure batch reactor with the desired amount of citronellal and a suitable solvent (e.g., isopropanol, hexane).[5]

    • Add the activated catalyst to the reactor under an inert atmosphere to prevent deactivation.

  • Reaction Execution:

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.

    • Pressurize the reactor to the desired hydrogen pressure.

    • Begin stirring and heat the reactor to the target reaction temperature.

    • Monitor the reaction progress by taking samples at regular intervals for analysis (e.g., by Gas Chromatography).

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Filter the catalyst from the reaction mixture.

    • Analyze the liquid product using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of citronellal and the selectivity to citronellol and various by-products.

Visualizations

ReactionPathways Citronellal Citronellal Citronellol Citronellol (Desired Product) Citronellal->Citronellol Hydrogenation (C=O) Isopulegol Isopulegol Citronellal->Isopulegol Cyclization/ Isomerization Dihydrocitronellal 3,7-Dimethyloctanal Citronellal->Dihydrocitronellal Hydrogenation (C=C) Dimethyloctanol 3,7-Dimethyloctanol Citronellol->Dimethyloctanol Hydrogenation Menthol Menthol Isopulegol->Menthol Hydrogenation Dihydrocitronellal->Dimethyloctanol Hydrogenation

Caption: Reaction pathways in citronellal hydrogenation.

TroubleshootingFlowchart Start High By-product Formation CheckByproduct Identify Major By-product(s) Start->CheckByproduct Isopulegol Isopulegol/ Menthol CheckByproduct->Isopulegol Cyclization Overhydrogenation Saturated Products CheckByproduct->Overhydrogenation Over-hydrogenation Other Other By-products CheckByproduct->Other Other ActionIsopulegol Reduce Temperature Use Neutral/Basic Support Isopulegol->ActionIsopulegol ActionOverhydrogenation Reduce H₂ Pressure Reduce Temperature Optimize Time Overhydrogenation->ActionOverhydrogenation ActionOther Re-evaluate Catalyst Choice Consider Solvent Effects Other->ActionOther End Optimized Selectivity ActionIsopulegol->End ActionOverhydrogenation->End ActionOther->End

Caption: Troubleshooting flowchart for by-product formation.

References

Technical Support Center: Optimizing NAD+ for Whole-Cell Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Nicotinamide Adenine Dinucleotide (NAD+) concentration in whole-cell biocatalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is NAD+ concentration a critical factor in whole-cell biocatalysis?

A1: NAD+ is an essential coenzyme for many oxidoreductases that catalyze valuable chemical transformations.[1][2] Its oxidized form, NAD+, acts as an electron acceptor in these reactions, being reduced to NADH. The availability of NAD+ can become a limiting factor for the efficiency of NAD+-dependent enzymatic reactions.[3][4] The high cost of externally supplied cofactors makes efficient intracellular management and regeneration of NAD+ crucial for the economic viability of industrial-scale biocatalytic processes.[2][3][4][5][6]

Q2: What is the typical intracellular concentration of NAD(H) in commonly used microbial hosts?

A2: The intracellular concentration of NAD(H) can vary depending on the microbial host and culture conditions. For instance, in Escherichia coli, total intracellular NAD(H) levels can range from approximately 0.88 mM to higher values with genetic modifications.[7] In Saccharomyces cerevisiae, reported NAD+ concentrations under normal growth conditions are between 1.14 and 2.14 mM.[8] It's important to note that these values can fluctuate based on the metabolic state of the cells.

Q3: What is the significance of the NAD+/NADH ratio, and how does it affect biocatalysis?

A3: The NAD+/NADH ratio is a key indicator of the cellular redox state and plays a crucial role in regulating metabolic pathways.[9] A high NAD+/NADH ratio generally favors oxidative reactions, which can be essential for driving NAD+-dependent biocatalytic processes forward.[9][10] Conversely, a low ratio can lead to reductive stress and may hinder the desired oxidative biotransformation.[9] Manipulating this ratio is a powerful strategy for improving the productivity of certain biocatalytic systems.[7]

Q4: What are the primary strategies for increasing intracellular NAD+ availability?

A4: There are several key strategies to enhance intracellular NAD+ levels for whole-cell biocatalysis:

  • Metabolic Engineering: This involves modifying the host's metabolic pathways to increase NAD+ biosynthesis or block its degradation.[1][11]

  • Cofactor Regeneration Systems: Introducing an enzymatic system that actively regenerates NAD+ from NADH. A common approach is the co-expression of an NADH oxidase (NOX) which converts NADH back to NAD+.[3][4][5][12]

  • External Supplementation with Cell Permeabilization: Adding NAD+ to the reaction medium and permeabilizing the cell membrane to facilitate its uptake.[7]

  • Expression of NAD+ Transporters: Introducing specific transporters, like NTT4, that can facilitate the uptake of external NAD+.[7][13]

Troubleshooting Guide

Problem 1: Low product yield in an NAD+-dependent whole-cell biotransformation.
Possible Cause Suggested Solution
Insufficient intracellular NAD+ concentration. 1. Metabolic Engineering: Overexpress key enzymes in the NAD+ biosynthesis pathway (e.g., Preiss-Handler pathway) and/or block NAD(H) degradation pathways.[1][11] A multi-strategy approach combining these can significantly increase intracellular NAD+.[1] 2. External NAD+ Supplementation: If the cell strain is engineered with an NAD+ transporter (e.g., NTT4), supplement the culture medium with NAD+.[10][13]
Rapid depletion of NAD+ to NADH. 1. Implement an NAD+ Regeneration System: Co-express an NADH oxidase (NOX) to continuously regenerate NAD+ from NADH.[3][4][5][12] This has been shown to significantly improve biocatalytic efficiency.[3][12] 2. Optimize Oxygen Supply: For NADH oxidases that produce water, ensure adequate aeration as oxygen is a co-substrate for the regeneration reaction.
Low NAD+/NADH ratio inhibiting the forward reaction. 1. Enhance NAD+ Regeneration: A robust NAD+ regeneration system, such as one using NADH oxidase, can effectively increase the NAD+/NADH ratio.[10] 2. Metabolic Pathway Modification: Engineer metabolic pathways to reduce the overall production of NADH from central carbon metabolism.
Poor enzyme expression or activity. 1. Optimize Induction Conditions: Vary inducer concentration (e.g., IPTG), temperature, and induction time to maximize the expression of your biocatalytic enzyme and any cofactor regeneration enzymes.[10] 2. Codon Optimization: Ensure the genes for your enzymes are codon-optimized for the expression host.
Problem 2: Inconsistent results between experimental batches.
Possible Cause Suggested Solution
Variability in cell growth and metabolic state. 1. Standardize Culture Conditions: Maintain consistent media composition, pH, temperature, and aeration across all experiments. 2. Harvest Cells at a Consistent Growth Phase: The intracellular NAD(H) concentration and NAD+/NADH ratio can vary with the growth phase. Harvest cells at a standardized optical density (OD).
Instability of NAD+ in the reaction buffer. 1. Buffer Selection and pH Control: Be aware that NAD+ degradation can be pH and temperature-dependent.[14] Use a well-buffered system and maintain a stable pH throughout the biotransformation.
Inconsistent cell permeabilization. 1. Standardize Permeabilization Protocol: If using chemical permeabilization, ensure consistent timing, temperature, and reagent concentrations. See the detailed protocols below for examples.

Experimental Protocols

Protocol 1: Quantification of Intracellular NAD+ and NADH

This protocol is adapted from enzymatic cycling assays.

Materials:

  • Cell culture of interest

  • Ice-cold phosphate-buffered saline (PBS)

  • 0.2 M NaOH

  • 0.1 M HCl

  • Bicine buffer

  • Reagent mixture for cycling assay (containing alcohol dehydrogenase for NAD(H) assay)

  • Spectrophotometer

Procedure:

  • Cell Harvesting: Collect approximately 5 x 10^9 cells by centrifugation at 8,000 x g for 2 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Extraction:

    • For NAD+ extraction: Resuspend the cell pellet in 300 µL of 0.2 M HCl.

    • For NADH extraction: Resuspend the cell pellet in 300 µL of 0.2 M NaOH.

  • Heating: Heat the extracts for 10 minutes at 55°C.

  • Neutralization:

    • For the NAD+ extract: Add 300 µL of 0.1 M NaOH.

    • For the NADH extract: Add 300 µL of 0.1 M HCl.

  • Assay:

    • Add 50 µL of the neutralized extract to a cuvette containing 0.9 mL of the reagent mixture.

    • Start the reaction by adding 50 µL of yeast alcohol dehydrogenase II (for NAD(H) assay).

    • Record the absorbance at 570 nm for 2 minutes at 25°C.

  • Calculation: Determine the concentration based on a standard curve.[7]

Protocol 2: Whole-Cell Permeabilization for Cofactor Uptake

This is a general protocol using methanol (B129727). Optimization for your specific cell type may be required.

Materials:

  • Cell culture

  • Ice-cold 100% methanol

  • 1X PBS

Procedure:

  • Cell Preparation: Pellet cells by centrifugation and remove the supernatant.

  • Fixation (Optional but recommended for some applications): Resuspend cells in 4% formaldehyde (B43269) and incubate for 15 minutes at room temperature. Wash with 1X PBS.[15][16]

  • Permeabilization:

    • Pre-chill the cells on ice.

    • Slowly add ice-cold 100% methanol while gently vortexing to a final concentration of 90%.[15][16]

    • Incubate on ice for at least 10 minutes.[15][16]

  • Washing: Wash the permeabilized cells with 1X PBS to remove the methanol before proceeding with the biotransformation.

Data and Visualizations

Table 1: Effects of Metabolic Engineering on Intracellular NAD+ in E. coli
Genetic Modification StrategyFold Increase in Intracellular NAD+Reference
Blocking NAD(H) degradation pathway1.39[1]
Overexpression of Preiss-Handler pathway enzymes3.21[1]
Combination of precursor supply enhancement and Preiss-Handler pathway overexpression6.20[1]
Increasing ATP content2.70[1]
Combined multi-strategy approach9.34[1]
Table 2: Impact of NAD+ Supplementation and Transporter Expression on Dihydroxyacetone (DHA) Production
Strain/ConditionCellular NAD(H) Level IncreaseSpecific DHA Titer IncreaseReference
E. coli with ntt4 gene + NAD+ feeding during cell culture1.44-fold1.58-fold[10][13]

Diagrams

NAD_Regeneration_Cycle cluster_reaction Whole-Cell Biocatalysis cluster_regeneration NAD+ Regeneration Substrate Substrate Product Product Substrate->Product Target Enzyme (NAD+-dependent) NAD_plus NAD+ NADH NADH NAD_plus->NADH Reduction NOX NADH Oxidase (NOX) NADH->NOX Oxidation NOX->NAD_plus H2O H2O NOX->H2O O2 O2 O2->NOX

Caption: NAD+ regeneration cycle using NADH oxidase in whole-cell biocatalysis.

Metabolic_Engineering_Strategy cluster_main Strategies to Increase Intracellular NAD+ Metabolic_Engineering Metabolic Engineering Block_Degradation Block NAD(H) Degradation Metabolic_Engineering->Block_Degradation Enhance_Biosynthesis Enhance NAD+ Biosynthesis Metabolic_Engineering->Enhance_Biosynthesis Intracellular_NAD Increased Intracellular NAD+ Block_Degradation->Intracellular_NAD Increase_Precursors Increase Precursor Supply (e.g., PRPP) Enhance_Biosynthesis->Increase_Precursors Increase_ATP Increase ATP Supply Enhance_Biosynthesis->Increase_ATP Increase_Precursors->Intracellular_NAD Increase_ATP->Intracellular_NAD Experimental_Workflow start Start: Low Product Yield quantify Quantify Intracellular NAD+/NADH Ratio start->quantify is_ratio_low Is NAD+/NADH Ratio Low? quantify->is_ratio_low implement_regen Implement/Optimize NAD+ Regeneration (e.g., NOX) is_ratio_low->implement_regen Yes is_nad_low Is Total NAD(H) Pool Low? is_ratio_low->is_nad_low No end End: Improved Yield implement_regen->end metabolic_eng Metabolic Engineering to Boost NAD+ Pool is_nad_low->metabolic_eng Yes check_expression Check Enzyme Expression/Activity is_nad_low->check_expression No metabolic_eng->end optimize_conditions Optimize Induction Conditions check_expression->optimize_conditions optimize_conditions->end

References

Enzyme leaching and reusability in immobilized systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with immobilized enzymes, with a focus on enzyme leaching and reusability.

Frequently Asked Questions (FAQs)

Q1: What is enzyme leaching and why is it a concern?

A1: Enzyme leaching is the undesirable release of enzymes from the support material into the reaction medium.[1] This is a significant concern as it can lead to contamination of the product, a decrease in the overall process efficiency, and a reduction in the reusability of the immobilized enzyme system, which negates many of the benefits of immobilization.[2][3]

Q2: What are the primary causes of enzyme leaching?

A2: The primary causes of enzyme leaching depend on the immobilization method used:

  • Adsorption: Leaching in adsorption-based systems is often due to weak, non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) between the enzyme and the support. Changes in pH, temperature, or ionic strength can disrupt these forces and cause the enzyme to detach.[1][4]

  • Entrapment: In entrapment methods, leaching can occur if the pore size of the support matrix is too large, allowing the enzyme to diffuse out.[2] Physical breakdown or degradation of the support material can also lead to enzyme release.

  • Covalent Bonding: While generally more robust, leaching can still occur if the covalent linkages are unstable under the reaction conditions or if the enzyme was not properly bound during the immobilization process.

Q3: How can I minimize enzyme leaching?

A3: Minimizing enzyme leaching involves selecting the appropriate immobilization strategy and optimizing the process:

  • Covalent Bonding: This method forms strong, stable bonds between the enzyme and the support, significantly reducing the risk of leaching.[5]

  • Cross-Linking: Creating cross-linked enzyme aggregates (CLEAs) can prevent leaching by forming a larger, insoluble enzyme complex.

  • Entrapment: Using a support matrix with an optimal pore size that retains the enzyme while allowing substrate and product diffusion is crucial.[2]

  • Optimization of Conditions: During immobilization, carefully control factors like pH, temperature, and enzyme-to-support ratio to ensure efficient and stable binding.

Q4: How many times can I reuse my immobilized enzyme?

A4: The reusability of an immobilized enzyme is highly variable and depends on the enzyme, the immobilization method, the support material, and the reaction conditions. Some systems can be reused for a handful of cycles, while others can remain active for dozens or even hundreds of cycles.[6][7] For example, lipase (B570770) immobilized on magnetic nanoparticles using covalent coupling maintained 100% of its catalytic activity after five cycles.[8] In another study, immobilized lipase retained over 64% of its original activity after 10 uses.[9]

Q5: My immobilized enzyme has low activity. What are the possible reasons?

A5: Low activity in an immobilized enzyme system can stem from several factors besides leaching:

  • Inactivation during immobilization: The chemical or physical stresses of the immobilization process can denature the enzyme.

  • Mass transfer limitations: The support material can create a barrier that slows the diffusion of the substrate to the enzyme's active site and the product away from it.[5]

  • Unfavorable microenvironment: The pH, polarity, or other physicochemical properties of the support material around the enzyme may not be optimal for its activity.

  • Steric hindrance: The orientation of the immobilized enzyme may block the active site, preventing the substrate from binding.

Troubleshooting Guides

Issue 1: Significant Enzyme Leaching Detected

Question: I've detected high enzyme activity in my supernatant after the reaction. How can I troubleshoot and prevent this leaching in future experiments?

Answer: High enzyme activity in the supernatant is a clear indicator of enzyme leaching. Follow this troubleshooting workflow to identify the cause and implement a solution.

Troubleshooting_Leaching start High Enzyme Activity in Supernatant check_method What is your immobilization method? start->check_method adsorption Adsorption check_method->adsorption Weak physical bonds entrapment Entrapment check_method->entrapment Physical confinement covalent Covalent Bonding check_method->covalent Chemical bonds solution_adsorption Solution: - Switch to covalent bonding or entrapment. - Optimize adsorption conditions (pH, ionic strength). - Use a different support material with stronger affinity. adsorption->solution_adsorption solution_entrapment Solution: - Use a support with smaller pore size. - Check for physical degradation of the support. - Cross-link the entrapped enzyme. entrapment->solution_entrapment solution_covalent Solution: - Ensure complete reaction of the coupling agent. - Verify the stability of the covalent linkage under reaction conditions. - Optimize immobilization pH and time. covalent->solution_covalent

Caption: Troubleshooting workflow for high enzyme leaching.

Issue 2: Low Reusability of the Immobilized Enzyme

Question: My immobilized enzyme loses most of its activity after only a few cycles. How can I improve its reusability?

Answer: Poor reusability is often linked to either enzyme leaching or operational instability. This guide will help you diagnose and address the issue.

Troubleshooting_Reusability start Low Reusability (Rapid Activity Loss) check_leaching Is there significant enzyme leaching? (Test supernatant) start->check_leaching yes_leaching Yes check_leaching->yes_leaching no_leaching No check_leaching->no_leaching address_leaching Follow Troubleshooting Guide for High Enzyme Leaching yes_leaching->address_leaching check_conditions Are reaction conditions too harsh? no_leaching->check_conditions harsh_conditions Yes (e.g., extreme pH, temp.) check_conditions->harsh_conditions mild_conditions No check_conditions->mild_conditions solution_harsh Solution: - Optimize reaction pH and temperature. - Use a more robust support material. - Consider enzyme engineering for enhanced stability. harsh_conditions->solution_harsh solution_mild Solution: - Investigate potential substrate or product inhibition. - Check for mechanical stress on the support (e.g., stirring speed). - Ensure proper storage conditions between cycles. mild_conditions->solution_mild

Caption: Troubleshooting workflow for low enzyme reusability.

Data Presentation

Table 1: Qualitative Comparison of Common Enzyme Immobilization Methods

FeatureAdsorptionCovalent BondingEntrapmentCross-Linking (CLEAs)
Binding Force Weak (van der Waals, H-bonds)Strong (Covalent bonds)Physical confinementCovalent bonds
Enzyme Leaching High risk[4]Low risk[5]Low to moderate risk[2]Low risk
Preparation Simple, mild conditionsMore complex, may require harsh reagentsRelatively simple, mild conditionsCan be complex to optimize
Cost Generally lowCan be higher due to reagentsGenerally lowCan be moderate
Effect on Enzyme Activity Usually minimalPotential for activity lossMass transfer limitationsPotential for activity loss
Reusability Generally lowerGenerally higherModerate to highGenerally high

Table 2: Quantitative Comparison of Immobilized Lipase Reusability

Immobilization MethodSupport MaterialNumber of CyclesRetained Activity (%)Reference
Covalent BondingEpoxy Resin LX-12010> 64.21[9]
Physical AdsorptionMagnetic Nanoparticles5~23% of initial activity in U/mg
Covalent Coupling (MPTS ligand)Magnetic Nanoparticles5100
Covalent Coupling (APTS ligand)Magnetic Nanoparticles5~24% of 4th cycle activity in U/mg
Entrapment (Microemulsion-based organogels)Not specified30> 50% yield[7]
Covalent BondingChitosan (B1678972)1092[10]
EntrapmentChitosanNot specifiedLower than covalent[10]

Experimental Protocols

Protocol 1: Quantification of Leached Enzyme

This protocol describes how to quantify the amount of leached enzyme in the supernatant using a combination of a protein quantification assay and an enzyme activity assay.

Leaching_Quantification_Workflow cluster_0 Sample Collection cluster_1 Protein Quantification (Bradford Assay) cluster_2 Enzyme Activity Assay (Spectrophotometric) A 1. Collect supernatant after immobilized enzyme reaction B 2. Prepare Bradford reagent and protein standards (e.g., BSA) A->B F 6. Prepare substrate solution and buffer A->F C 3. Add Bradford reagent to supernatant and standards B->C D 4. Incubate and measure absorbance at 595 nm C->D E 5. Calculate total leached protein concentration from standard curve D->E G 7. Add supernatant to substrate solution F->G H 8. Monitor change in absorbance over time at the appropriate wavelength G->H I 9. Calculate enzymatic activity of the leached enzyme H->I

Caption: Workflow for quantifying leached enzyme.

Detailed Steps:

  • Collect Supernatant: After your enzymatic reaction with the immobilized enzyme, carefully separate the immobilized enzyme from the reaction mixture (e.g., by centrifugation or magnetic separation). Collect the clear supernatant.

  • Bradford Protein Assay:

    • Prepare a series of bovine serum albumin (BSA) standards of known concentrations (e.g., 0.1 to 1 mg/mL).

    • In a 96-well plate, add a small volume (e.g., 10 µL) of your supernatant and each BSA standard in triplicate.[11]

    • Add Bradford reagent to each well and incubate for 5-10 minutes at room temperature.[12]

    • Measure the absorbance at 595 nm using a spectrophotometer.

    • Create a standard curve by plotting absorbance vs. BSA concentration and determine the protein concentration in your supernatant.

  • Enzyme Activity Assay (General Spectrophotometric Protocol):

    • Set a spectrophotometer to the appropriate wavelength for your specific enzyme assay and equilibrate the temperature.[13]

    • Prepare a reaction mixture containing the substrate and buffer in a cuvette.

    • Initiate the reaction by adding a known volume of the supernatant to the cuvette.

    • Record the change in absorbance over a set period. The rate of change in absorbance is proportional to the enzyme activity.[6][14]

    • Calculate the activity of the leached enzyme (e.g., in U/mL, where 1 U is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute).

Protocol 2: Enzyme Immobilization by Covalent Bonding using Glutaraldehyde (B144438)

This protocol provides a general method for activating an amino-functionalized support with glutaraldehyde and subsequently immobilizing an enzyme.

Materials:

  • Amino-functionalized support (e.g., amino-agarose, chitosan beads)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Phosphate (B84403) buffer (pH 7.0)

  • Enzyme solution in phosphate buffer

  • Blocking solution (e.g., Tris-HCl or glycine (B1666218) solution)

Procedure:

  • Support Activation:

    • Wash the amino-functionalized support with phosphate buffer.

    • Prepare a 1% (v/v) glutaraldehyde solution in phosphate buffer.

    • Incubate the support in the glutaraldehyde solution for a specified time (e.g., 30 minutes to 2 hours) at room temperature with gentle shaking.[14] This activates the support by introducing aldehyde groups.

    • Thoroughly wash the activated support with phosphate buffer to remove excess glutaraldehyde.[14]

  • Enzyme Immobilization:

    • Immediately add the enzyme solution to the activated support.

    • Incubate for a set period (e.g., a few hours to overnight) at a suitable temperature (e.g., 4°C or room temperature) with gentle agitation.[14] The primary amino groups (e.g., from lysine (B10760008) residues) on the enzyme surface will react with the aldehyde groups on the support, forming covalent bonds.

  • Blocking and Washing:

    • After immobilization, remove the enzyme solution.

    • To block any remaining reactive aldehyde groups on the support, incubate it with a blocking solution for about 1-2 hours.

    • Wash the immobilized enzyme extensively with buffer to remove any non-covalently bound enzyme.

  • Storage:

    • Store the immobilized enzyme in an appropriate buffer at 4°C.

Protocol 3: Enzyme Immobilization by Entrapment in Calcium Alginate Beads

This protocol describes a common and relatively mild method for entrapping enzymes in calcium alginate beads.[15]

Materials:

  • Sodium alginate powder

  • Calcium chloride (CaCl₂)

  • Distilled water

  • Enzyme solution

  • Syringe and needle

Procedure:

  • Prepare Sodium Alginate Solution:

    • Slowly dissolve sodium alginate powder in distilled water with constant stirring to prepare a 2-4% (w/v) solution. Heating may be required to fully dissolve the powder. Allow the solution to cool to room temperature.

  • Prepare Enzyme-Alginate Mixture:

    • Add the enzyme solution to the sodium alginate solution and mix gently but thoroughly to ensure a homogenous distribution of the enzyme.

  • Bead Formation:

    • Prepare a 0.2 M calcium chloride solution.

    • Draw the enzyme-alginate mixture into a syringe fitted with a needle.

    • Extrude the mixture dropwise into the calcium chloride solution from a height of about 20 cm with gentle stirring.[15] As the drops come into contact with the calcium chloride, they will form insoluble calcium alginate beads, entrapping the enzyme within the gel matrix.

  • Curing and Washing:

    • Allow the beads to cure in the calcium chloride solution for 30 minutes to a few hours to ensure complete gelation.

    • Collect the beads by filtration and wash them thoroughly with distilled water or a suitable buffer to remove excess calcium chloride and any surface-adhered enzyme.

  • Storage:

    • Store the immobilized enzyme beads in buffer at 4°C.

References

Technical Support Center: Preventing Isomerization of Citral During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the isomerization of citral (B94496) during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is citral and why is isomerization a concern?

Citral is an acyclic monoterpene aldehyde that exists as a mixture of two geometric isomers: geranial (trans-citral or citral A) and neral (B7780846) (cis-citral or citral B).[1][2][3] It is a key component in the synthesis of various fragrance compounds, pharmaceuticals, and vitamins A and E.[4] Isomerization during synthesis is a significant concern because the different isomers and their degradation byproducts can impart undesirable odors and flavors, and reduce the yield and purity of the target compound.[5][6]

Q2: What are the common isomers and degradation products of citral encountered during synthesis?

During synthesis and purification, citral can isomerize into several forms or degrade into other compounds. Common issues include:

  • Cis-trans isomerization: Interconversion between geranial and neral.[7][8]

  • Formation of isocitrals: These are constitutional isomers that are undesirable byproducts.[5][6]

  • Degradation: Under certain conditions, particularly alkaline pH, citral can degrade to form byproducts such as 6-methyl-5-hepten-2-one (B42903) and acetaldehyde (B116499).[7][8][9]

Q3: What factors promote the isomerization and degradation of citral?

Several factors can promote the unwanted isomerization and degradation of citral:

  • pH: Both acidic and alkaline conditions can catalyze isomerization and degradation.[7][8][10][11] Alkaline conditions, in particular, promote the conversion to byproducts like methylheptenone.[7][8]

  • Temperature: Elevated temperatures, especially during distillation, can accelerate isomerization and degradation.[6][9]

  • Catalysts: Certain substances can act as catalysts for isomerization, including amino acids, proteins, and some inorganic acids and bases.[7][8][10][12]

Q4: How can I minimize the formation of isocitrals during distillation?

The formation of isocitrals during fractional distillation can be significantly inhibited by controlling the pH of the mixture. Lowering the pH to a mildly acidic range before heating has been shown to be effective.[5][6]

Q5: What is the optimal pH for controlling citral isomerization during purification?

A pH range of approximately 4 to 5 is considered optimal for inhibiting the formation of isocitrals during distillation.[5][13] A pH below 3 is generally not recommended for batch distillation as it can lead to a lower yield of citral due to increased degradation.[13] The addition of an acid with a pKa between 4 and 5, such as ascorbic acid, is a preferred method for adjusting the pH.[5][13]

Q6: Are there any specific catalysts I should avoid during citral synthesis and purification?

Yes, contact with amino acids or proteins should be minimized, as they can catalyze the isomerization of citral, especially under neutral or alkaline conditions.[7][8][10] Strong acids and alkalis should also be used with caution due to their potential to promote both isomerization and degradation.[13][14]

Troubleshooting Guide

Problem 1: High levels of isocitral detected in the final product.

  • Possible Cause: The pH of the citral mixture was not adequately controlled during distillation, or the distillation temperature was too high.

  • Solution:

    • Before distillation, adjust the pH of the crude citral mixture to a range of 4.0-5.0 using an appropriate acid with a pKa between 4 and 5 (e.g., ascorbic acid, sodium dihydrogen phosphate).[5][13]

    • Perform the fractional distillation under reduced pressure to lower the boiling point and minimize thermal stress on the citral.[6][15]

Problem 2: Significant degradation of citral to byproducts like methylheptenone.

  • Possible Cause: The reaction or purification conditions were too alkaline. Amino acids or proteins may have been present, catalyzing the degradation.[7][8]

  • Solution:

    • Ensure all equipment is thoroughly cleaned to remove any residual basic compounds or proteinaceous material.

    • Maintain a neutral to slightly acidic pH throughout the synthesis and purification process. Avoid alkaline conditions.

    • If possible, use non-protein-based catalysts or ensure their complete removal before any heating steps.

Problem 3: Poor separation of geranial and neral isomers.

  • Possible Cause: The chosen purification technique has insufficient resolution.

  • Solution:

    • For laboratory-scale purification, column chromatography using silica (B1680970) gel can be a highly effective technique for separating geranial and neral.[15]

    • For analytical purposes and quantification, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with appropriate columns and methods can provide excellent separation of the isomers.[16][17][18]

Data Presentation

Table 1: Effect of pH on Citral Purity and Yield during Distillation

pH of Citral MixtureAcid Used for pH AdjustmentCitral Purity (%)Citral Yield (%)Reference
Unadjusted-Not SpecifiedNot Specified[5]
4.5Phosphoric Acid98.284.1[5]
~4-5Sodium Dihydrogen Phosphate97.784.7[5]
Not SpecifiedAcetic Acid97.381.7[5]
Not SpecifiedOleic Acid98.186.5[5]

Table 2: Influence of Catalysts on Citral Isomerization and Degradation

CatalystConditionEffect on CitralReference
Amino Acids / ProteinsAlkaline pHCatalyzes cis-trans isomerization and degradation to methylheptenone and acetaldehyde.[7][8][9]
Soybean Protein Isolate (SPI)Increasing pHIncreased catalytic efficiency for isomerization and degradation.[10]
Acidic Catalysts (pKa 1-7)30-400 °CCan catalyze the interconversion of geranial and neral.[12]
Strong AcidsNot SpecifiedCan lead to the formation of p-cymene (B1678584) and other degradation products.[13]

Experimental Protocols

Protocol 1: pH-Controlled Fractional Distillation for Citral Purification

  • Preparation: Place the crude citral mixture into a round-bottom flask suitable for distillation.

  • pH Adjustment: Add a suitable acid, such as a solution of ascorbic acid or sodium dihydrogen phosphate, dropwise while stirring until the pH of the mixture is between 4.0 and 5.0.[5][13] Monitor the pH using a calibrated pH meter.

  • Distillation Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all joints are properly sealed.

  • Distillation Process:

    • Begin heating the mixture gently under reduced pressure.

    • Collect the fractions at their respective boiling points. Isocitrals, having a lower boiling point than citral, will distill first.[5][6]

    • Collect the main citral fraction at its characteristic boiling point under the applied pressure.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) or HPLC to determine the purity and isomer ratio.[16][17]

Protocol 2: Analysis of Citral and its Isomers by Gas Chromatography (GC)

  • Sample Preparation: Prepare a dilute solution of the citral sample in a suitable solvent (e.g., hexane (B92381) or ethanol).[16]

  • GC System: Use a gas chromatograph equipped with a Flame Ionization Detector (GC-FID). A suitable capillary column (e.g., a polar phase column) should be used for optimal separation of the isomers.

  • GC Conditions (Example):

    • Injector Temperature: 250°C[10]

    • Detector Temperature: 250°C[10]

    • Oven Temperature Program: Hold at an initial temperature (e.g., 60°C) for a few minutes, then ramp up to a final temperature (e.g., 220°C) at a controlled rate.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Interpretation: Identify the peaks corresponding to neral, geranial, and any isomers or impurities based on their retention times compared to known standards. Quantify the components by integrating the peak areas.[16]

Mandatory Visualization

Citral_Isomerization_Pathways Chemical Pathways of Citral Isomerization Citral Citral (Geranial + Neral) Isocitrals Isocitrals (Undesirable Byproducts) Citral->Isocitrals Isomerization (promoted by heat) DegradationProducts Degradation Products (e.g., Methylheptenone, Acetaldehyde) Citral->DegradationProducts Degradation (promoted by alkaline pH) Geranial Geranial (trans-Citral) Neral Neral (cis-Citral) Geranial->Neral cis-trans Isomerization (catalyzed by acid/base, amino acids)

Caption: Chemical Pathways of Citral Isomerization

Citral_Synthesis_Workflow Experimental Workflow for Citral Synthesis and Purification Start Crude Citral Synthesis (e.g., oxidation of geraniol/nerol) pH_Adjust pH Adjustment (to 4.0 - 5.0) Start->pH_Adjust Distillation Vacuum Fractional Distillation pH_Adjust->Distillation Analysis GC/HPLC Analysis of Fractions Distillation->Analysis Pure_Citral Pure Citral Product Analysis->Pure_Citral

Caption: Experimental Workflow for Citral Synthesis and Purification

Troubleshooting_Logic Troubleshooting Logic for Citral Isomerization Issues Problem High Level of Impurities in Citral? Check_Isocitrals Are the impurities Isocitrals? Problem->Check_Isocitrals Yes Success Problem Resolved Problem->Success No Check_Degradation Are they Degradation Products? Check_Isocitrals->Check_Degradation No Sol_pH_Control Solution: Adjust pH to 4-5 before distillation and use vacuum. Check_Isocitrals->Sol_pH_Control Yes Sol_Avoid_Alkali Solution: Avoid alkaline conditions. Check for amino acid/protein contamination. Check_Degradation->Sol_Avoid_Alkali Yes Sol_pH_Control->Success Sol_Avoid_Alkali->Success

Caption: Troubleshooting Logic for Citral Isomerization Issues

References

Methods for separating (E/Z)-isomers of citral before reduction

Author: BenchChem Technical Support Team. Date: December 2025

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

This guide provides researchers, scientists, and drug development professionals with detailed methods, protocols, and troubleshooting advice for the separation of citral's geometric isomers, (E)-citral (geranial) and (Z)-citral (neral), prior to performing a reduction reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating geranial and neral (B7780846) before a reduction step?

A1: The most common and effective methods for separating citral (B94496) isomers on a laboratory or preparative scale are chromatographic techniques and vacuum fractional distillation.[1][2]

  • Preparative Chromatography (Column/Flash/HPLC): This is a highly effective technique for achieving high purity on a laboratory scale.[3][4] It separates isomers based on their differential adsorption to a stationary phase.

  • Vacuum Fractional Distillation: This method is suitable for larger quantities and is based on the slight boiling point difference between the isomers.[4][5] It requires precise control of temperature and pressure to prevent thermal degradation.[5][6]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatographic technique that can yield high-purity isomers with good recovery rates.[7]

  • Chemical Adduction: Methods using sodium bisulphite can separate citral from other components, but quantitative regeneration of the isomers can be difficult, often resulting in yield losses of 10-15%.[1]

Q2: Which separation method is most suitable for my experimental scale?

A2: The choice of method depends on the required purity, yield, and the quantity of citral to be processed.

  • Laboratory Scale (mg to g): Preparative HPLC, Flash Chromatography, and HSCCC are ideal for obtaining high-purity fractions (>98%) for research and analytical standard preparation.[7][8]

  • Pilot/Large Scale (g to kg): Vacuum fractional distillation is more scalable and cost-effective for larger quantities, though it may be more challenging to achieve very high purity (>99%) without optimization.[4][5] Column chromatography can also be adapted for larger scales.[1]

Q3: How can I prevent the degradation or isomerization of citral during the separation process?

A3: Citral is sensitive to heat, light, air, and both acidic and basic conditions, which can cause isomerization to isocitrals or other degradation reactions.[4][9][10]

  • For Distillation: Operate under reduced pressure (vacuum) to lower the boiling point and minimize thermal stress.[4][11] It is also crucial to control the pH of the citral mixture before heating; adjusting the pH to a range of 4 to 5 has been shown to significantly inhibit the formation of isocitral by-products.[10][11]

  • For Chromatography: Use neutral, high-purity solvents and stationary phases. Avoid prolonged exposure of the sample to the stationary phase. The entire process should be carried out at room temperature if possible.[1]

  • General: Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and protect the sample from light.

Q4: How should I store the separated geranial and neral fractions before my reduction experiment?

A4: Once separated, the pure isomers should be stored under an inert atmosphere, protected from light, and at low temperatures. Storing purified geranial and neral at 4°C has been shown to maintain their stability and purity for at least 72 hours.[12] Storing at room temperature can lead to over 5% degradation within 48 hours.[12]

Method Selection and Workflow

The following diagram illustrates a general workflow for selecting a separation method and proceeding to the subsequent reduction step.

G cluster_input Start cluster_decision Method Selection cluster_methods Separation Methods cluster_output Verification & Next Step start Citral Mixture ((E/Z)-Isomers) decision Required Scale & Purity? start->decision chrom Preparative Chromatography (HPLC, Flash, HSCCC) decision->chrom Lab Scale High Purity dist Vacuum Fractional Distillation decision->dist Pilot/Large Scale Moderate-High Purity purity Purity Analysis (GC, HPLC) chrom->purity dist->purity isomers Separated Isomers (Geranial, Neral) purity->isomers reduction Reduction Step (e.g., to Geraniol/Nerol) isomers->reduction

Caption: Workflow for citral isomer separation and subsequent reduction.

Troubleshooting Guides

Preparative Chromatography (Flash/Column)
Problem Potential Cause(s) Recommended Solution(s)
Poor Isomer Separation / Peak Overlap 1. Incorrect mobile phase polarity. 2. Column is overloaded. 3. Inappropriate stationary phase.1. Optimize the mobile phase. A common starting point is a non-polar system like hexane (B92381) with a small amount of a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). A ratio of 97:3 (v/v) hexane:ethyl acetate has proven effective.[3] 2. Reduce the amount of sample loaded onto the column. A sample-to-adsorbent ratio of 1:20 (w/w) is a good optimum to target.[3] 3. Ensure high-quality silica (B1680970) gel is used. For some E/Z isomers, silica impregnated with silver nitrate (B79036) can improve separation due to differential pi-bond interactions, though this may require further steps to remove silver ions.[13]
Low Yield / Recovery 1. Compound is irreversibly adsorbed onto the stationary phase. 2. Sample degradation on the column.1. Use a less active stationary phase (e.g., deactivated silica) or change the solvent system. 2. Ensure the silica gel is neutral. Acidic or basic sites can promote degradation.[10] Run the chromatography quickly to minimize contact time.
Tailing Peaks 1. Sample interacting too strongly with active sites on silica. 2. Presence of impurities.1. Add a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic ones) to the mobile phase, but be cautious as this can cause citral degradation. 2. Purify the initial citral mixture (e.g., by distillation) to remove highly polar impurities before chromatography.
Vacuum Fractional Distillation
Problem Potential Cause(s) Recommended Solution(s)
Low Purity / Isomer Contamination 1. Insufficient column efficiency (too few theoretical plates). 2. Distillation rate is too fast (reflux ratio is too low). 3. Unstable vacuum pressure.1. Use a longer packed column (e.g., 400 mm) or a more efficient packing material to increase the number of theoretical plates.[5] 2. Slow down the distillation rate by increasing the reflux ratio. This allows equilibrium between liquid and vapor phases to be established at each plate, improving separation. 3. Ensure the vacuum pump and seals are working correctly to maintain a stable, low pressure (e.g., 15 mmHg).[5]
Product Degradation (Yellowing, Polymerization) 1. Distillation temperature is too high. 2. Presence of acidic or basic catalysts. 3. Prolonged heating time.1. Lower the operating pressure to further reduce the boiling point.[11] 2. Crucially, adjust the pH of the crude citral to between 4 and 5 before heating. This has been shown to dramatically inhibit isomerization and degradation.[10] An acid with a pKa between 4 and 5 is preferred.[11] 3. Complete the distillation as efficiently as possible.
Low Yield 1. Loss of product to residue due to polymerization. 2. Inefficient condensation.1. Mitigate degradation by controlling pH and temperature as described above.[10] 2. Ensure the condenser is supplied with sufficiently cold coolant and has an adequate surface area to capture all the product vapor.

Quantitative Data Summary

The following table summarizes reported data for different separation methods.

Method Parameter Value / Condition Resulting Purity Yield / Recovery Reference
Column Chromatography Mobile PhaseHexane:Ethyl Acetate (97:3 v/v)89.45% (total citral)~50%[3]
Sample:Adsorbent1:20 (w/w)[3]
HSCCC Solvent SystemAcetonitrile as stationary phase>98.7% (citral fraction)780 mg from source[7]
91.0% (geranial)12 mg from source[7]
87.5% (neral)7 mg from source[7]
Vacuum Distillation Pressure15 mmHg95% (total citral)80%[5]
Column Height400 mm[5]
pH-Controlled Distillation pH AdjustmentpH adjusted to 4.598.2% (total citral)84.1%[10]

Detailed Experimental Protocols

Protocol 1: Preparative Column Chromatography

This protocol is based on methodologies for isolating citral from essential oils and is suitable for laboratory scale.

  • Preparation of Stationary Phase:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica should be approximately 20 times the weight of the citral sample to be separated.[3]

  • Sample Loading:

    • Dissolve the crude citral mixture in a minimal amount of the initial mobile phase (e.g., hexane).

    • Alternatively, adsorb the citral onto a small amount of silica gel by dissolving it in a volatile solvent, mixing with silica, and evaporating the solvent. Carefully add the dry, loaded silica to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase, such as pure hexane, to elute non-polar impurities.[1]

    • Gradually increase the polarity of the mobile phase. An isocratic elution with Hexane:Ethyl Acetate (97:3) has been shown to be effective for eluting the citral isomers.[3]

  • Fraction Collection and Analysis:

    • Collect small fractions (e.g., 5-10 mL) sequentially.

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

    • Combine the fractions containing the pure separated isomers (neral typically elutes slightly before geranial).

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure and at a low temperature (<40°C) to obtain the purified isomer.

Protocol 2: pH-Controlled Vacuum Fractional Distillation

This protocol incorporates findings on inhibiting thermal degradation for improved purity and yield.[10]

  • pH Adjustment:

    • Place the crude citral mixture into a round-bottom flask suitable for distillation.

    • Add a suitable acid (e.g., an organic acid with a pKa between 4 and 5) dropwise while stirring until the pH of the mixture is between 4.0 and 5.0.[10][11]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings/metal sponges) between the distillation flask and the condenser. Ensure all joints are properly sealed for vacuum application.

    • Use a heating mantle with a stirrer for uniform heating.

  • Distillation Process:

    • Apply vacuum to the system, aiming for a stable pressure between 5 and 15 mmHg.[5]

    • Begin heating the flask gently.

    • Once boiling begins, adjust the heat input to establish a steady reflux in the column.

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities like isocitrals.[6]

    • Slowly collect the main fractions corresponding to the boiling points of neral and geranial at the operating pressure. The separation between the two isomers is difficult, so very slow and controlled distillation is required.

  • Analysis and Storage:

    • Analyze the collected fractions by GC-MS to determine purity.[4]

    • Store the purified fractions at 4°C under an inert atmosphere.[12]

Distillation Troubleshooting Logic

This diagram provides a logical path for troubleshooting common issues during vacuum fractional distillation.

G start Problem Detected (e.g., Low Purity, Degradation) q1 Is the product discolored or viscous? start->q1 s1 Thermal Degradation Likely q1->s1 YES q4 Is isomer separation poor in pure fractions? q1->q4 NO a1_yes YES a1_no NO q2 Was pre-distillation pH adjusted to 4-5? s1->q2 s2 ACTION: Adjust pH of crude citral before distillation q2->s2 NO q3 Is distillation pressure stable and low (<15 mmHg)? q2->q3 YES a2_yes YES a2_no NO s3 ACTION: Check for vacuum leaks. Improve pump performance. q3->s3 NO s4 ACTION: Reduce heat input from mantle. q3->s4 YES a3_yes YES a3_no NO s5 Insufficient Column Efficiency q4->s5 YES a4_yes YES s6 ACTION: 1. Increase column length/packing. 2. Slow down distillation rate (increase reflux ratio). s5->s6

Caption: Troubleshooting flowchart for vacuum fractional distillation of citral.

References

Technical Support Center: Enhancing Catalytic Efficiency of Ene Reductases for Citral

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the catalytic efficiency of ene reductases for citral (B94496). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My ene reductase shows low activity towards citral. What are the potential reasons and how can I improve it?

A1: Low activity of ene reductases towards citral can stem from several factors. Firstly, citral exists as a mixture of two isomers, (E)-geranial and (Z)-neral, and your enzyme may have a strong preference for one isomer over the other. Additionally, substrate inhibition is a common issue with citral, where high concentrations can actually decrease the reaction rate. Product inhibition by citronellal (B1669106) can also occur.

To improve activity, consider the following:

  • Protein Engineering: Site-directed or random mutagenesis can be employed to enhance catalytic efficiency. For instance, mutations in the active site or loops surrounding the substrate-binding pocket can improve substrate affinity and turnover.[1][2]

  • Substrate Concentration: Optimize the citral concentration in your reaction. Running a substrate titration experiment will help identify the optimal concentration before inhibition becomes significant.

  • Use of Co-solvents: Introducing a water-immiscible organic solvent (e.g., n-heptane) can create a two-phase system. This can alleviate substrate and product inhibition by partitioning the hydrophobic citral and citronellal into the organic phase, maintaining a low, non-inhibitory concentration in the aqueous phase where the enzyme resides.

  • Whole-Cell Biocatalysis: Using whole cells expressing the ene reductase can sometimes be more robust than using the purified enzyme, as the cellular environment can protect the enzyme and the cofactor regeneration is handled by the cell's metabolism.[3][4]

Q2: The stereoselectivity of my ene reductase for the desired citronellal enantiomer is poor. How can I improve it?

A2: Poor stereoselectivity is a common hurdle. The shape and nature of the enzyme's active site dictates the binding orientation of the substrate, which in turn determines the stereochemical outcome of the reduction.

Strategies to improve stereoselectivity include:

  • Rational Protein Design: Based on the crystal structure of your ene reductase or a homologous enzyme, you can identify key amino acid residues in the active site that interact with the substrate. Mutating these residues to bulkier or smaller amino acids can alter the substrate's binding mode and, consequently, the stereoselectivity. For example, in the NCR ene reductase from Zymomonas mobilis, the wild-type enzyme produces (S)-citronellal, but a W66A mutation was shown to invert the stereoselectivity towards (R)-citronellal.[5]

  • Directed Evolution: If a crystal structure is unavailable, directed evolution is a powerful tool. This involves creating a large library of enzyme variants through random mutagenesis and screening for mutants with improved stereoselectivity.

Q3: I am having trouble with cofactor (NADPH/NADH) regeneration. What are some effective strategies?

A3: Ene reductases require a stoichiometric amount of a nicotinamide (B372718) cofactor (NADPH or NADH) for the reduction of citral. Since these cofactors are expensive, an efficient regeneration system is crucial for the economic viability of the process.

Common cofactor regeneration systems include:

  • Enzyme-Coupled Systems: A secondary dehydrogenase enzyme and a sacrificial substrate are added to the reaction mixture to regenerate the cofactor. A popular system is the use of glucose dehydrogenase (GDH) and glucose, which converts NAD(P)+ back to NAD(P)H.[6][7]

  • Whole-Cell Systems: When using whole-cell biocatalysts, the cell's own metabolic machinery can regenerate the cofactor, often by utilizing a simple carbon source like glucose.[3][4]

  • Substrate-Coupled Systems: In some cases, a co-substrate can be used that is oxidized by the same ene reductase or another endogenous enzyme, leading to cofactor regeneration. For instance, isopropanol (B130326) can be used with an alcohol dehydrogenase.[6]

Q4: Should I use a purified enzyme or a whole-cell system for citral reduction?

A4: The choice between a purified enzyme and a whole-cell system depends on your specific goals and the challenges you are facing.

  • Purified Enzymes: Offer the advantage of a clean reaction system, which simplifies downstream processing and product purification. They are ideal for kinetic studies and when precise control over reaction conditions is required. However, the enzyme needs to be purified, and a separate cofactor regeneration system must be added.[8]

  • Whole-Cell Biocatalysts: Are often more cost-effective as they eliminate the need for enzyme purification. The cofactor regeneration is typically handled by the host organism's metabolism.[3][4] However, side reactions catalyzed by other endogenous enzymes in the host can be a problem, potentially leading to the formation of byproducts like geraniol (B1671447) or citronellol.[3][4] To circumvent this, engineered strains with deletions of competing reductase genes can be used.[3]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion of citral 1. Inactive enzyme. 2. Sub-optimal reaction conditions (pH, temperature). 3. Insufficient cofactor or inefficient cofactor regeneration. 4. Substrate or product inhibition. 5. Poor substrate solubility.1. Verify enzyme activity with a standard substrate. 2. Optimize pH and temperature for your specific ene reductase. 3. Ensure you are adding sufficient cofactor and that your regeneration system is active. 4. Perform a substrate titration to find the optimal concentration. Consider using a two-phase system. 5. Add a co-solvent like DMSO to improve citral solubility.
Poor enantiomeric excess (ee) 1. The wild-type enzyme has low intrinsic stereoselectivity. 2. Racemization of the product under the reaction conditions. 3. Presence of contaminating enzymes with opposite stereoselectivity (in whole-cell systems or impure enzyme preps).1. Employ protein engineering (site-directed mutagenesis or directed evolution) to improve stereoselectivity. 2. Check the stability of citronellal under your reaction conditions. 3. Use a purified enzyme or an engineered host strain with relevant reductase genes knocked out.
Formation of byproducts (e.g., geraniol, citronellol) 1. Presence of endogenous alcohol dehydrogenases or other reductases in whole-cell systems. 2. Over-reduction of the aldehyde group of citral or citronellal.1. Use an engineered host strain with deletions of genes encoding competing reductases.[3] 2. Use a purified ene reductase which is specific for the C=C double bond.
Cofactor regeneration system is not working 1. Inactive regeneration enzyme (e.g., GDH). 2. Depletion of the sacrificial substrate (e.g., glucose). 3. Inhibition of the regeneration enzyme.1. Check the activity of your regeneration enzyme separately. 2. Ensure an excess of the sacrificial substrate is present. 3. Verify that none of your reaction components are inhibiting the regeneration enzyme.

Quantitative Data Summary

Table 1: Comparison of Wild-Type and Engineered Ene Reductases for Citral Reduction

EnzymeSource OrganismMutation(s)SubstrateProductConversion (%)Enantiomeric Excess (ee %)Reference
NCRZymomonas mobilisWild-Type(E/Z)-Citral(S)-Citronellal>99>99 (S)[1]
NCRZymomonas mobilisW66A(E)-Citral(R)-Citronellal-46 (R)[5]
OYE2pSaccharomyces cerevisiae YJM1341Wild-Type(E/Z)-Citral(R)-Citronellal-89.2 (R)[4]
OYE2pSaccharomyces cerevisiae YJM1341Y84V(E/Z)-Citral(R)-Citronellal>9998.0 (R)[4]

Note: Conversion and ee values can vary depending on the specific reaction conditions.

Experimental Protocols

Site-Directed Mutagenesis of Ene Reductase

This protocol is a general guideline for creating specific mutations in your ene reductase gene using a PCR-based method.

Materials:

  • Plasmid DNA containing the wild-type ene reductase gene

  • Mutagenic forward and reverse primers (designed to introduce the desired mutation)

  • High-fidelity DNA polymerase (e.g., Pfu)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar (B569324) plates with the appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR for 16-18 cycles. The extension time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion: After PCR, add DpnI to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Spectrophotometric Assay for Ene Reductase Activity with Citral

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified ene reductase

  • Citral solution (dissolved in a suitable solvent like DMSO)

  • NADPH solution

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and NADPH (final concentration typically 0.2-0.4 mM).

  • Add the purified ene reductase to the cuvette and mix gently.

  • Initiate the reaction by adding the citral solution (final concentration can be varied, e.g., 1-10 mM).

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The activity of the enzyme can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Whole-Cell Biotransformation of Citral

This protocol describes a typical procedure for the reduction of citral using recombinant E. coli cells expressing an ene reductase.

Materials:

  • Recombinant E. coli cells expressing the ene reductase (and a cofactor regeneration enzyme like GDH, if co-expressed)

  • Growth medium (e.g., LB or TB) with appropriate antibiotics

  • Inducer (e.g., IPTG)

  • Reaction buffer (e.g., phosphate buffer)

  • Citral

  • Glucose (for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cell Culture and Induction: Grow the recombinant E. coli cells in the appropriate medium to the mid-log phase. Induce protein expression with the inducer and continue to grow the cells for a few more hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with the reaction buffer.

  • Biotransformation: Resuspend the cell pellet in the reaction buffer to a desired cell density. Add glucose and then citral to start the reaction.

  • Reaction Monitoring: Incubate the reaction mixture at the optimal temperature with shaking. Take samples at different time points.

  • Extraction: Extract the samples with an equal volume of an organic solvent like ethyl acetate. Centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by chiral GC-FID to determine the concentrations of citral isomers and citronellal enantiomers and to calculate the conversion and enantiomeric excess.[3][4]

Analytical Method: Chiral GC-FID for Citral and Citronellal

This method allows for the separation and quantification of the (E) and (Z) isomers of citral and the (R) and (S) enantiomers of citronellal.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., β-DEX 225)[9][10]

Typical GC Conditions:

  • Column: Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase.[9]

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C) at a specific rate (e.g., 2°C/min).

  • Carrier Gas: Helium or Hydrogen

  • Injection Volume: 1 µL

Analysis:

  • Inject the extracted sample into the GC.

  • Identify the peaks corresponding to (E)-citral, (Z)-citral, (R)-citronellal, and (S)-citronellal by comparing their retention times with those of authentic standards.

  • Calculate the conversion by comparing the peak area of the remaining citral with the initial amount.

  • Calculate the enantiomeric excess (ee) of citronellal using the following formula: ee (%) = [|(Area of R-enantiomer) - (Area of S-enantiomer)| / |(Area of R-enantiomer) + (Area of S-enantiomer)|] x 100

Visualizations

experimental_workflow cluster_design Design & Engineering cluster_expression Expression & Purification cluster_characterization Characterization cluster_data Data Analysis Gene_Synthesis Gene Synthesis/ Plasmid Prep Mutagenesis Site-Directed Mutagenesis Gene_Synthesis->Mutagenesis Transformation Transformation into E. coli Mutagenesis->Transformation Expression Protein Expression Transformation->Expression Purification Enzyme Purification (Optional) Expression->Purification Bioconversion Bioconversion of Citral Expression->Bioconversion Activity_Assay Enzyme Activity Assay Purification->Activity_Assay Activity_Assay->Bioconversion Analysis Chiral GC Analysis Bioconversion->Analysis Data_Analysis Determine Conversion & ee Analysis->Data_Analysis Lead_Identification Identify Improved Variants Data_Analysis->Lead_Identification Lead_Identification->Mutagenesis

Caption: Experimental workflow for enhancing ene reductase catalytic efficiency.

citral_reduction_pathway cluster_enzyme Enzyme Citral (E/Z)-Citral Ene_Reductase Ene Reductase Citral->Ene_Reductase NADPH NADPH NADPH->Ene_Reductase Citronellal (R/S)-Citronellal Ene_Reductase->Citronellal NADP NADP+ Ene_Reductase->NADP

Caption: Biochemical pathway of ene reductase-catalyzed citral reduction.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (R)-(+)- and (S)-(-)-Citronellal Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of the two enantiomers of citronellal (B1669106), supported by experimental data and detailed methodologies.

Citronellal, a monoterpenoid aldehyde found in the essential oils of various plants, is recognized for its wide range of biological properties, including antimicrobial, insecticidal, and anti-inflammatory activities.[1][2] This compound exists as two stereoisomers, (R)-(+)-citronellal and (S)-(-)-citronellal, which, despite having the same chemical formula, can exhibit distinct biological effects due to their different spatial arrangements. This guide provides a comparative analysis of the bioactivity of these two enantiomers, presenting key experimental findings in a structured format to aid in research and development.

Antifungal Activity

A notable difference in the bioactivity of the two enantiomers is observed in their antifungal effects, particularly against Candida albicans, a common opportunistic fungal pathogen.

Table 1: Comparative Antifungal Activity against Candida albicans

EnantiomerMinimum Inhibitory Concentration (MIC) against voriconazole-resistant C. albicansReference
This compound256 µg/mL[3][4]
(S)-(-)-Citronellal32 µg/mL[3][4]

As the data indicates, (S)-(-)-Citronellal is significantly more potent in inhibiting the growth of voriconazole-resistant C. albicans compared to its (R)-(+) counterpart.[3][4]

Mechanism of Antifungal Action

Both enantiomers are believed to exert their antifungal effects by disrupting the integrity of the fungal cell wall and cell membrane.[3][4] Molecular docking studies suggest a possible interaction with two key enzymes involved in the synthesis and maintenance of these structures: 1,3-β-glucan synthase and lanosterol (B1674476) 14α-demethylase.[3] The disruption of these enzymes' functions can lead to cell wall and membrane damage, ultimately resulting in fungal cell death.[3]

Antifungal_Mechanism cluster_fungal_cell Candida albicans Cell Cell_Wall Cell Wall Fungal_Cell_Death Fungal Cell Death Cell_Wall->Fungal_Cell_Death Disruption leads to Cell_Membrane Cell Membrane Cell_Membrane->Fungal_Cell_Death Disruption leads to 1_3_beta_glucan_synthase 1,3-β-glucan synthase 1_3_beta_glucan_synthase->Cell_Wall Synthesis Lanosterol_14a_demethylase Lanosterol 14α-demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Synthesis Ergosterol->Cell_Membrane Component of Citronellal_Enantiomers (R)-(+)- & (S)-(-)-Citronellal Citronellal_Enantiomers->1_3_beta_glucan_synthase Inhibition Citronellal_Enantiomers->Lanosterol_14a_demethylase Inhibition

Proposed mechanism of antifungal action of citronellal enantiomers.

Insecticidal Activity

The insecticidal properties of citronellal enantiomers have been shown to be species-dependent.

Table 2: Comparative Insecticidal Activity

EnantiomerTarget InsectAssayLD50Reference
This compoundBlattella germanica (German cockroach)Contact0.38 mg/cm²[5]
(S)-(-)-CitronellalSitophilus oryzae (Rice weevil)Fumigation65.78 µL/mL[5]

(+)-Citronellal was found to be more effective against the German cockroach in a contact assay, while (-)-citronellal (B106795) demonstrated superior fumigant activity against the rice weevil.[5]

Antinociceptive Activity

The antinociceptive (pain-relieving) effects of the citronellal enantiomers have been evaluated using the formalin test in mice, which assesses the response to both neurogenic and inflammatory pain.

Table 3: Comparative Antinociceptive Activity in the Formalin Test (Inflammatory Phase)

EnantiomerDoseLicking Time (seconds)Reference
Control (Formalin)-198.6 ± 15.4[6]
(S)-(-)-Citronellal50 mg/kg23.7 ± 20.9[6]
(S)-(-)-Citronellal100 mg/kg0.0 ± 0.0[6]
(S)-(-)-Citronellal150 mg/kg1.3 ± 1.3[6]
This compound50 mg/kg76.3 ± 26.3[6]
This compound100 mg/kg40.3 ± 8.2[6]
This compound150 mg/kg4.7 ± 3.7[6]

The results indicate that (S)-(-)-citronellal exhibits a more potent antinociceptive effect at lower concentrations compared to this compound in the inflammatory phase of the formalin test.[6]

Antibacterial, Anti-inflammatory, and Antioxidant Activities

Currently, there is a lack of direct comparative studies on the antibacterial, anti-inflammatory, and antioxidant activities of the individual (R)-(+) and (S)-(-) enantiomers of citronellal. Most available research has been conducted on citronellal as a racemic mixture or on essential oils containing citronellal as a major component. Therefore, a direct comparison of the potency of the two enantiomers in these bioactivities is not yet possible. Further research is warranted to elucidate the specific contributions of each enantiomer to these important biological effects.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal susceptibility of Candida albicans to the citronellal enantiomers was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow Start Prepare serial dilutions of (R)-(+)- and (S)-(-)-Citronellal Inoculate Inoculate microplate wells with a standardized suspension of C. albicans Start->Inoculate Incubate Incubate the microplate at 35°C for 24-48 hours Inoculate->Incubate Observe Visually observe for the lowest concentration with no visible fungal growth (MIC) Incubate->Observe End Record MIC values Observe->End

Workflow for MIC determination.
Carrageenan-Induced Paw Edema in Mice

This in vivo model is commonly used to assess the anti-inflammatory activity of compounds.

  • Animal Preparation: Male Swiss mice are used for the experiment.

  • Compound Administration: The test compounds ((R)-(+)- or (S)-(-)-citronellal), a positive control (e.g., indomethacin), and a vehicle control are administered intraperitoneally 30 minutes before the induction of inflammation.

  • Induction of Edema: A 1% carrageenan solution is injected into the subplantar region of the right hind paw of each mouse.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

DPPH Radical Scavenging Assay

This in vitro assay is used to evaluate the antioxidant capacity of a compound.

  • Preparation of Solutions: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The test compounds ((R)-(+)- and (S)-(-)-citronellal) are dissolved in a suitable solvent.

  • Reaction: The test compound solutions at various concentrations are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the test samples compared to the control. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

References

A Comparative Guide to the Validation of (R)-(+)-Citronellal Enantiomeric Purity by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of (R)-(+)-citronellal, a key chiral intermediate in the synthesis of various pharmaceuticals and fragrances, is a critical quality attribute. Accurate determination of its enantiomeric excess (ee) is paramount for ensuring product efficacy and safety. This guide provides a comprehensive comparison of analytical methodologies for validating the enantiomeric purity of this compound, with a primary focus on the widely utilized chiral Gas Chromatography (GC) method. Alternative techniques, including chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, are also discussed to provide a holistic overview for method selection and development.

Leading Method: Chiral Gas Chromatography (GC)

Chiral GC stands as the most established and robust method for the enantioselective analysis of volatile compounds like citronellal (B1669106). The separation is achieved on a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times.

A prevalent CSP for citronellal analysis is a derivatized β-cyclodextrin, specifically heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225).[1][2] This stationary phase has demonstrated excellent enantioselectivity for citronellal isomers.[1][2]

Experimental Protocol: Chiral GC of this compound

This protocol outlines a typical method for the chiral GC analysis of this compound.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Autosampler

Chromatographic Conditions:

  • Column: β-DEX-225 (heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Hydrogen or Helium

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: 80 °C (hold for 1 min), ramp to 150 °C at 2 °C/min, hold for 5 min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation: Dilute the citronellal sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

Performance Data

The following table summarizes representative data obtained from the chiral GC analysis of various citronellal samples.

SampleThis compound Peak Area (%)(S)-(-)-Citronellal Peak Area (%)Enantiomeric Excess (% ee) of this compound
Isolated Citronellal94.1055.89588.21[1]
Commercial this compound Standard95.674.3391.34[1]
Commercial Racemic Citronellal75.5924.4151.18[1]

Retention time of this compound is reported to be longer than that of (S)-(-)-citronellal on a β-DEX-225 column.[1]

Alternative Methodologies: A Comparative Overview

While chiral GC is the gold standard, other techniques offer alternative approaches for determining the enantiomeric purity of citronellal.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of a wide range of chiral compounds. For citronellal, this method typically employs a chiral stationary phase, such as a modified monolithic column.

Experimental Approach: One reported method utilizes a poly(glycidyl methacrylate-co-trimethylolpropane trimethacrylate) monolithic column modified with Human Serum Albumin (HSA).[3] The separation of citronellal enantiomers was achieved using a mobile phase consisting of acetonitrile (B52724) and water, with varying ratios and flow rates to optimize the separation.[3] For example, successful separation has been demonstrated with a mobile phase of acetonitrile and water (50:50 v/v) at a flow rate of 0.1 mL/min.[3]

Performance: Under the specified conditions, baseline separation of the (R)- and (S)-citronellal enantiomers can be achieved. However, quantitative data on resolution and retention times can vary based on the specific column and optimized conditions.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a "green" alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase.[4] This technique often provides faster separations and reduced solvent consumption compared to HPLC.[5] Polysaccharide-based chiral stationary phases are commonly used in SFC for enantiomeric separations.[6]

Experimental Approach: A typical chiral SFC method would involve a polysaccharide-based column and a mobile phase of supercritical CO2 with a polar co-solvent such as methanol (B129727) or ethanol. The separation of enantiomers is achieved by optimizing the mobile phase composition, back pressure, and temperature.

Performance: SFC can offer high resolution and short analysis times for chiral separations. While specific application notes for citronellal are not as prevalent as for GC, the technique's versatility makes it a viable option.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly with the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine enantiomeric purity. This method relies on the formation of diastereomeric complexes that exhibit distinct signals in the NMR spectrum.

Experimental Approach: For an aldehyde like citronellal, a chiral solvating agent can be added to the NMR sample. The CSA interacts with the enantiomers to form transient diastereomeric complexes, leading to the separation of specific proton signals in the ¹H NMR spectrum. The ratio of the integrated areas of these separated signals corresponds to the enantiomeric ratio.

Performance: NMR provides a direct measure of the enantiomeric ratio without the need for chromatographic separation. However, achieving baseline separation of the signals can be challenging and requires careful selection of the chiral solvating agent and optimization of experimental conditions. This method is often used for confirmation rather than primary quantification.

Method Comparison Summary

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Chromatographic separation on a chiral stationary phaseChromatographic separation on a chiral stationary phaseChromatographic separation on a chiral stationary phase using supercritical fluidFormation of diastereomeric complexes with distinct NMR signals
Applicability to Citronellal HighModerateModerateModerate
Selectivity Excellent with appropriate CSPGood to Excellent depending on CSPGood to Excellent depending on CSPDependent on the choice of chiral agent
Analysis Time ModerateModerate to LongFastFast
Solvent Consumption LowHighLowVery Low
Quantitative Data High Precision and AccuracyHigh Precision and AccuracyHigh Precision and AccuracyGood for ratio determination
Primary Use Routine QC, High-throughput analysisMethod development, analysis of non-volatile compounds"Green" alternative, high-throughput screeningStructural confirmation, reaction monitoring

Logical Workflow and Diagrams

Chiral GC Experimental Workflow

The following diagram illustrates the typical workflow for determining the enantiomeric purity of this compound using chiral GC.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Citronellal Sample Dilution Dilute with Hexane (1 mg/mL) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler GC_Column Chiral GC Column (β-DEX-225) Autosampler->GC_Column Separation Enantiomer Separation GC_Column->Separation FID FID Detection Separation->FID Chromatogram Generate Chromatogram FID->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for Chiral GC Analysis of Citronellal.

Comparison of Analytical Techniques

This diagram illustrates the relationship and key distinguishing features of the discussed analytical techniques for chiral analysis.

Chiral_Analysis_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method GC Chiral GC HPLC Chiral HPLC GC->HPLC Liquid vs. Gas Phase NMR Chiral NMR GC->NMR Separation vs. Direct Measurement SFC Chiral SFC HPLC->SFC Liquid vs. Supercritical Fluid HPLC->NMR Separation vs. Direct Measurement SFC->GC Volatility Dependent SFC->NMR Separation vs. Direct Measurement

References

Comparing chemical vs. enzymatic synthesis of (R)-(+)-Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of (R)-(+)-Citronellal: Chemical vs. Enzymatic Routes

For researchers and professionals in the fields of chemistry and drug development, the synthesis of chiral molecules is a critical endeavor. This compound, a valuable monoterpene aldehyde, serves as a key intermediate in the production of various fragrances, agrochemicals, and perhaps most notably, (-)-menthol.[1][2][3] The method of its synthesis, whether through traditional chemical means or by leveraging biocatalysis, presents distinct advantages and disadvantages in terms of efficiency, stereoselectivity, and environmental impact. This guide provides a detailed comparison of these two synthetic paradigms, supported by experimental data and protocols.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Catalyst Transition metal complexes (e.g., Rhodium with chiral ligands)Enzymes (e.g., Ene reductases, Alcohol oxidases)
Starting Material Citral (B94496) (Neral/Geranial mixture), Myrcene, N,N-diethylnerylamineGeraniol (B1671447), Citral
Enantiomeric Excess (ee) ~87% (BASF process from citral)[1]; >95% (from N,N-diethylnerylamine)[4]Up to >99%[5][6]
Yield/Conversion High, e.g., 91.4% from N,N-diethylnerylamine[4]High, e.g., >95% conversion from geraniol[1][7]
Reaction Conditions Often requires high pressure (1.0-10.0 MPa H₂) and temperature (40-120 °C)[8]Mild conditions (e.g., room temperature to 30°C, atmospheric pressure)[6]
Environmental Impact Use of heavy metal catalysts, organic solvents, and potentially hazardous reagents."Green" process with biodegradable catalysts (enzymes) in aqueous media.
Downstream Processing Can be complex, involving catalyst removal and purification from byproducts.Simpler workup, often involving extraction and solvent evaporation.

Chemical Synthesis: The Industrial Standard

The industrial production of this compound is dominated by chemical methods, primarily the asymmetric hydrogenation of citral, a mixture of the E- and Z-isomers, geranial and neral.[3][5] Companies like BASF and Takasago have developed processes that utilize transition metal catalysts, such as rhodium complexes with chiral ligands, to achieve the desired enantioselectivity.[3] While effective for large-scale production, these methods can require energy-intensive conditions and the separation of the citral isomers to achieve higher optical purity.[1]

Another well-documented chemical route involves the asymmetric isomerization of an allylic amine. This procedure can produce this compound with very high optical purity.

Experimental Protocol: Chemical Synthesis via Asymmetric Isomerization

This protocol is based on the synthesis of this compound from N,N-diethylgeranylamine.

1. Isomerization of N,N-diethylgeranylamine:

  • A solution of N,N-diethylgeranylamine and a rhodium-(+)-BINAP catalyst in dry THF is prepared under an argon atmosphere.

  • The mixture is heated at reflux for approximately 21 hours.

  • The solvent is then removed under vacuum.

  • The resulting residue is purified by vacuum distillation to yield (R)-(−)-N,N-diethyl-(E)-citronellalenamine.

2. Hydrolysis to this compound: [4]

  • The purified enamine is added to a two-phase system of ether and aqueous sulfuric acid at 0°C, maintaining a pH of 4-5.

  • The reaction mixture is stirred at 0°C for 5 minutes and then at room temperature for 25 minutes.

  • The ether layer is separated, washed successively with water, saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and filtered.

  • The ether is removed under reduced pressure, and the resulting liquid is distilled to give this compound.[4]

Chemical_Synthesis_Workflow cluster_isomerization Isomerization cluster_hydrolysis Hydrolysis cluster_purification Purification Geranylamine N,N-diethylgeranylamine Reaction1 Reflux in THF Geranylamine->Reaction1 Catalyst Rh-(+)-BINAP Catalyst Catalyst->Reaction1 Enamine (R)-(-)-N,N-diethyl- (E)-citronellalenamine Reaction1->Enamine Reaction2 Two-phase Hydrolysis Enamine->Reaction2 Acid H₂SO₄ / H₂O Acid->Reaction2 Citronellal This compound Reaction2->Citronellal Purification Distillation Citronellal->Purification

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis: A Greener Alternative

Enzymatic routes to this compound are gaining significant attention as they offer high enantioselectivity under mild, environmentally friendly conditions.[1] These methods often utilize whole-cell biocatalysts or isolated enzymes. A prominent example is a bienzymatic cascade that converts geraniol into this compound.[2][9]

This two-step, one-pot process first involves the oxidation of geraniol to geranial, catalyzed by a copper radical alcohol oxidase (CRO). Subsequently, an ene reductase from the Old Yellow Enzyme (OYE) family reduces the geranial to this compound with high stereoselectivity.[1][9]

Experimental Protocol: Enzymatic Synthesis via Bienzymatic Cascade

This protocol describes a one-pot, two-step synthesis from geraniol.

1. Oxidation of Geraniol:

  • A copper radical alcohol oxidase (CgrAlcOx) is added to a buffered solution containing geraniol.

  • The reaction is allowed to proceed for a set time (e.g., 1 hour) to form geranial.

2. Reduction of Geranial: [2]

  • To the same reaction vessel, an ene reductase (OYE2) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added.

  • The reaction is continued for several hours (e.g., 5-7 hours).[1][2]

  • The product, this compound, is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).[2]

  • The organic extract is dried and the solvent evaporated to yield the final product.

Enzymatic_Synthesis_Workflow cluster_oxidation Oxidation cluster_reduction Reduction cluster_extraction Extraction Geraniol Geraniol Reaction1 Enzymatic Oxidation Geraniol->Reaction1 CRO Copper Radical Alcohol Oxidase (CRO) CRO->Reaction1 Geranial Geranial Reaction1->Geranial Reaction2 Enzymatic Reduction Geranial->Reaction2 OYE Ene Reductase (OYE2) OYE->Reaction2 Cofactor Cofactor Regeneration (GDH/Glucose) Cofactor->Reaction2 Citronellal This compound Reaction2->Citronellal Extraction Solvent Extraction Citronellal->Extraction

Caption: Enzymatic synthesis workflow for this compound.

Conclusion

Both chemical and enzymatic methods offer viable pathways to synthesize this compound. Chemical synthesis, particularly through asymmetric hydrogenation, is a mature technology suitable for large-scale industrial production, though it may be limited by enantioselectivity and environmental concerns. In contrast, enzymatic synthesis provides a highly selective and sustainable alternative that operates under mild conditions. The choice between these methods will depend on the specific requirements of the application, including scale, desired optical purity, and sustainability considerations. As biocatalysis technology continues to advance, enzymatic routes are poised to become increasingly competitive for the production of this compound and other valuable chiral compounds.

References

Efficacy of (R)-(+)-Citronellal vs DEET as an insect repellent

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (R)-(+)-Citronellal and DEET as Insect Repellents

Introduction

The selection of an appropriate insect repellent is a critical consideration for public health, particularly in regions where vector-borne diseases are prevalent. N,N-Diethyl-meta-toluamide (DEET) has long been considered the gold standard for synthetic insect repellents, renowned for its broad efficacy and long duration of action.[1][2] Concurrently, there is growing consumer and research interest in plant-based alternatives, among which this compound, a primary component of citronella oil, is prominent.[3][4] This guide provides a comparative analysis of the efficacy of this compound and DEET, presenting supporting experimental data, detailed methodologies, and an examination of their respective mechanisms of action to inform researchers, scientists, and drug development professionals.

Mechanism of Action

DEET: The mechanism by which DEET repels insects is multifaceted and not entirely understood.[5] The primary hypothesis is that it interferes with an insect's olfactory receptors, specifically those located on the antennae and mouthparts that detect human-emitted chemicals like carbon dioxide and lactic acid.[2][6] By confusing these signals, DEET makes it difficult for insects to recognize and locate a host.[6] Research suggests that DEET may act through multiple pathways, including confusing or inhibiting odorant receptors at a distance and acting as a contact repellent due to its bitter taste to insects.[1][7]

This compound: The repellent action of this compound, and citronella oil in general, is primarily attributed to its strong odor, which is thought to mask the scents that attract insects to a host.[3][8][9] This "scent masking" makes it more difficult for insects like mosquitoes to find their target.[8] The active compounds in citronella oil, including citronellal (B1669106), citronellol, and geraniol, interfere with the insect's sensory receptors.[4][10]

Quantitative Efficacy Comparison

The following table summarizes the quantitative data on the repellent efficacy of DEET and Citronellal from various studies.

CompoundConcentration (%)Insect SpeciesEfficacy (Repellency % or Complete Protection Time)Source
DEET24Aedes albopictus>90% repellency for 6 hours; CPT > 300 min[11]
DEET23.8Aedes aegyptiMean CPT of 301.5 min[12]
DEET20Aedes albopictus>99% initial repellency; 83.3% at 7 hours[13]
DEET15Not SpecifiedUp to 6 hours of protection[2]
DEET25Not SpecifiedUp to 8 hours of protection[2]
Citronella OilNot SpecifiedAedes albopictus71.4% repellency at 1 hour; 57.7% at 2 hours[11]
Citronella Oil5Aedes aegyptiMean CPT of 13.5 min[12]
Citronellal30 (on wristband)Culex pipiens pallens78% repellency (duration not specified)[14]
Citronellal Derivatives5Aedes albopictus99.0% initial repellency; 79% at 7 hours[13]

Experimental Protocols

The evaluation of insect repellent efficacy typically involves standardized laboratory and field testing methods.

1. Arm-in-Cage Test: This is a common laboratory method used to determine the Complete Protection Time (CPT) of a repellent.[15][16]

  • Volunteer Recruitment: Healthy adult volunteers with no known allergies to insect bites or the test substances are recruited.

  • Repellent Application: A precise amount of the repellent formulation is applied evenly to a defined area on the volunteer's forearm.[17] An untreated arm serves as a control.

  • Mosquito Exposure: The treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).[16][17]

  • Data Collection: The time until the first confirmed mosquito landing or bite is recorded. This is repeated at set intervals (e.g., every 30 minutes) to determine the CPT.[17][18]

2. Field Trials: Field studies assess repellent efficacy under real-world conditions.

  • Study Site: The study is conducted in an area with a high population of target mosquito species.

  • Repellent Application: Volunteers apply the test repellent according to a standardized protocol. Some volunteers may use a placebo or no repellent to serve as a control group.

  • Exposure: Volunteers engage in normal outdoor activities for a specified period.

  • Data Collection: The number of mosquito landings and bites on each volunteer is recorded at regular intervals. Repellency is calculated by comparing the number of bites on treated versus untreated individuals.[16]

3. Y-Tube Olfactometer Test: This laboratory assay is used to assess the spatial repellency of a compound.

  • Apparatus: A Y-shaped glass tube is used. One arm contains a filter paper treated with the test substance, while the other arm contains a solvent-treated control paper.[17]

  • Mosquito Introduction: A single mosquito is released at the base of the Y-tube.

  • Data Collection: The arm that the mosquito chooses to enter is recorded. A sufficient number of mosquitoes are tested to determine if there is a statistically significant avoidance of the treated arm.[17][18]

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase recruit Volunteer Recruitment & Informed Consent application Standardized Repellent Application recruit->application formulation Preparation of Repellent Formulations formulation->application rearing Mosquito Rearing exposure Controlled Mosquito Exposure (Cage/Field) rearing->exposure application->exposure observation Observation of Mosquito Landings/Bites exposure->observation data_collection Record Time to First Bite (CPT) / Number of Bites observation->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis efficacy_determination Determination of Repellent Efficacy stat_analysis->efficacy_determination

Caption: A typical experimental workflow for evaluating insect repellent efficacy.

Signaling_Pathways cluster_deet DEET Mechanism cluster_citronellal This compound Mechanism deet DEET or Olfactory Receptors (ORs/IRs) deet->or Binds/Interferes neuron Olfactory Receptor Neurons or->neuron Alters Firing cns Central Nervous System neuron->cns Confuses Signal repulsion Repellent Behavior cns->repulsion citronellal This compound or_citronellal Olfactory Receptors citronellal->or_citronellal Masks/Overwhelms host_odor Host Odors (e.g., CO2, Lactic Acid) host_odor->or_citronellal Blocked repulsion_citronellal Repellent Behavior or_citronellal->repulsion_citronellal Prevents Host Detection

Caption: Hypothesized signaling pathways for DEET and this compound.

Discussion and Conclusion

The experimental data consistently demonstrates that DEET provides a significantly longer duration of protection against a broad range of mosquito species compared to this compound and citronella-based repellents.[11][12] While a 24% DEET formulation can offer over 90% repellency for up to 6 hours, the efficacy of citronella oil can decrease substantially within the first two hours.[11] The short protection time of citronella-based products is largely due to the high volatility of their active components.[13]

However, chemical modifications of citronellal, such as the synthesis of hydroxylated cyclic acetals, have shown promise in extending the protection time to be comparable with that of DEET, even at lower concentrations.[13] This highlights a key area for future research and development in natural repellent formulations.

For professionals in drug development and research, DEET remains the benchmark for high-efficacy, long-duration insect repellents, particularly for use in high-risk environments. This compound serves as a valuable natural alternative for short-term protection and for consumers seeking plant-based products.[19] The development of novel formulations to reduce the volatility of citronellal and other essential oil components is a critical step toward creating natural repellents with efficacy that can rival synthetic compounds like DEET.

References

A Comparative Benchmarking of Ene Reductases for the Asymmetric Reduction of Citral

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective biocatalysts is paramount. This guide provides a comparative analysis of various ene reductases for the asymmetric reduction of citral (B94496) to produce valuable citronellal (B1669106) enantiomers, key intermediates in the synthesis of fragrances and pharmaceuticals.

The enzymatic reduction of the α,β-unsaturated aldehyde citral presents a compelling green alternative to traditional chemical methods. Ene reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, have demonstrated significant potential in catalyzing this reaction with high stereoselectivity. This guide offers a comprehensive comparison of several prominent ene reductases, supported by experimental data, to aid in the selection of the most suitable biocatalyst for specific research and development needs.

Performance Comparison of Ene Reductases in Citral Reduction

The efficiency and stereoselectivity of ene reductases in citral reduction are highly dependent on the enzyme source and the specific isomer of citral used as a substrate—either (E)-citral (geranial) or (Z)-citral (neral). The following tables summarize the performance of various wild-type and engineered ene reductases, providing a clear comparison of their conversion rates and enantiomeric excess (ee%) for the production of (R)- and (S)-citronellal.

EnzymeSubstrateConversion (%)Enantiomeric Excess (ee%)ProductReference
OYE1 (S. pastorianus)(E)-CitralHighModerate(R)-Citronellal[1][2]
(Z)-CitralHighLow (racemic)Racemic[1][2]
OYE2 (S. cerevisiae)(E)-Citral>9595.9(R)-Citronellal[1]
(Z)-CitralModerateLow (racemic)Racemic[1][2]
OYE3 (S. cerevisiae)(E)-CitralHigh42 (NAD+/GDH)(R)-Citronellal[2]
(Z)-CitralHigh49 (NADP+/G6PDH)(S)-Citronellal[2]
NCR (Z. mobilis)(E/Z)-Citral~45>99(S)-Citronellal[1][2]
GluER (G. oxidans)(E)-Citral95.399.2(S)-Citronellal[1]
YqjM (B. subtilis)(E/Z)-CitralModerate>95(S)-Citronellal[1]
KYE1 (K. lactis)(E/Z)-Citral6886(R)-Citronellal[1]
PaER (P. angusta)(E/Z)-Citral>9925(R)-Citronellal[1]
EBP1 (C. albicans)(E/Z)-Citral3453(R)-Citronellal[1]

Table 1: Performance of Wild-Type Ene Reductases in the Reduction of Citral Isomers. This table highlights the varied stereoselectivities of different wild-type ene reductases towards (E)- and (Z)-citral. While OYE1 and OYE2 show a preference for producing (R)-citronellal from (E)-citral, NCR and GluER are highly selective for the (S)-enantiomer.[1][2] OYE3 exhibits interesting cofactor-dependent stereoselectivity.[2]

Engineered EnzymeSubstrateImprovementResulting ee%ProductReference
OYE1 W116F (Z)-CitralInversion of stereoselectivity65(R)-Citronellal[1][2]
XenA mutant (E)-CitralIncreased yield99.5(R)-Citronellal[1][2]
NCR W66A (E)-CitralInversion of stereoselectivity46(R)-Citronellal[3]
NCR W66A (double mutant) (E)-CitralEnhanced (R)-selectivity63(R)-Citronellal[3]

Table 2: Performance of Engineered Ene Reductases. Protein engineering has been successfully employed to alter and improve the stereoselectivity of ene reductases. For example, the W116F mutation in OYE1 inverted the stereoselectivity for (Z)-citral reduction from producing the (S)-enantiomer to the (R)-enantiomer.[1][2] Similarly, mutations in NCR have been shown to invert its preference from the (S)- to the (R)-enantiomer for (E)-citral reduction.[3]

Experimental Protocols

To ensure reproducibility and facilitate the comparative evaluation of different ene reductases, the following detailed experimental protocols are provided.

Enzyme Expression and Purification

A generalized protocol for the expression and purification of His-tagged ene reductases in E. coli is described below. Specific conditions may need to be optimized for each enzyme.

  • Transformation: Transform competent E. coli BL21(DE3) cells with the expression plasmid containing the ene reductase gene.

  • Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture into fresh LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or using a French press.

  • Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM) and elute the His-tagged protein with elution buffer (lysis buffer with a high imidazole concentration, e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Enzymatic Reduction of Citral

The following protocol outlines a typical enzymatic reaction for the reduction of citral.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (100 mM, pH 7.0)

    • Citral (e.g., 10 mM, dissolved in a co-solvent like DMSO or ethanol (B145695) to a final concentration of 1-2% v/v)

    • NAD(P)H (e.g., 1 mM)

    • Cofactor regeneration system (optional but recommended for preparative scale):

      • Glucose (e.g., 20 mM)

      • Glucose dehydrogenase (GDH) (e.g., 1 U/mL)

    • Purified ene reductase (e.g., 0.1-1 mg/mL)

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking.

  • Reaction Quenching and Extraction: Stop the reaction at different time points by adding an organic solvent (e.g., ethyl acetate). Vortex the mixture vigorously and centrifuge to separate the phases.

  • Sample Preparation for Analysis: Collect the organic phase containing the substrate and product for analysis.

Analytical Method for Product Analysis

The conversion and enantiomeric excess of the citronellal product can be determined by chiral gas chromatography (GC).

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., β-DEX™ 225 or similar).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 150°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the extracted sample into the GC. Identify the peaks for citral isomers and citronellal enantiomers based on the retention times of authentic standards. Calculate the conversion and enantiomeric excess based on the peak areas.

Visualizing the Workflow and Reaction

To provide a clearer understanding of the experimental process and the enzymatic reaction, the following diagrams have been generated using Graphviz.

G cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Transformation Transformation of E. coli Culture Cell Culture & Induction Transformation->Culture Lysis Cell Lysis Culture->Lysis Purification Affinity Purification Lysis->Purification ReactionSetup Reaction Mixture (Buffer, Citral, Cofactor, Enzyme) Purification->ReactionSetup Incubation Incubation ReactionSetup->Incubation Quenching Quenching & Extraction Incubation->Quenching GC_Analysis Chiral GC Analysis Quenching->GC_Analysis Data Data Interpretation (Conversion, ee%) GC_Analysis->Data G cluster_cofactor Cofactor Regeneration Citral Citral ((E)- or (Z)-isomer) EneReductase Ene Reductase (e.g., OYE, NCR) Citral->EneReductase NADP NAD(P)+ EneReductase->NADP Citronellal Citronellal ((R)- or (S)-enantiomer) EneReductase->Citronellal NADPH NAD(P)H NADPH->EneReductase GDH Glucose Dehydrogenase NADP->GDH GDH->NADPH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

References

(R)-(+)-Citronellal: A Comparative Analysis of its Antifungal Activity Against Other Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel antifungal agents, monoterpenes derived from essential oils present a promising area of investigation. Among these, (R)-(+)-citronellal has demonstrated notable antifungal properties. This guide provides an objective comparison of the antifungal efficacy of this compound against other common monoterpenes, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Antifungal Activity: Quantitative Data

The antifungal activity of monoterpenes is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following table summarizes the in vitro antifungal activities of this compound and other selected monoterpenes against various fungal species, primarily from the Candida genus.

MonoterpeneFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
This compound Candida albicans256-[1]
Candida albicans (pediatric isolates)64 - 25664 - 256[2]
Trichophyton rubrum4 - 5124 - 512[3]
Penicillium digitatum13602720[4][5]
(S)-(-)-Citronellal Candida albicans256-[6]
Citronellol Candida species0.03 - 2.00 (µl/ml)-[7]
Trichophyton rubrum8 - 1024-[8]
Geraniol (B1671447) Candida species1.25–5 (mM/mL)10–20 (mM/mL)[9]
Trichophyton rubrum16 - 256-[8]
Linalool (B1675412) Candida species25-100 (mM/mL)25–100 (mM/mL)[9]
Thymol Botrytis cinerea125 (IC90)-[10]
Carvacrol Botrytis cinerea125 (IC90)-[10]

Note: Direct comparison of MIC/MFC values should be made with caution due to variations in experimental conditions, such as the specific fungal strains and protocols used. Concentrations reported in mM/mL have been kept in their original units as per the source.

Recent studies highlight that while this compound exhibits antifungal activity, other monoterpenes like geraniol may present a better overall profile. For instance, geraniol has been shown to have lower MIC values against Candida species and lower cytotoxicity compared to citronellal (B1669106) and linalool[9]. Furthermore, geraniol demonstrated significant antibiofilm activity, a property where citronellal was found to be less effective[9][11][12].

Mechanism of Antifungal Action

The primary mechanism of antifungal action for many monoterpenes, including citronellal, involves the disruption of the fungal cell membrane's integrity and function. This is often achieved by interfering with the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane that is analogous to cholesterol in mammalian cells[4][5][13][14].

Studies have indicated that citronellal can lead to a significant decrease in ergosterol content and a massive accumulation of its precursor, lanosterol (B1674476), in fungal cells[4][5]. This disruption of ergosterol synthesis compromises the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death[3][8][15]. Molecular docking studies have further suggested that citronellal may interact with and inhibit key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51)[3][15].

dot

Antifungal_Mechanism cluster_monoterpene Monoterpene Action cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibition Cell_Membrane Fungal Cell Membrane Ergosterol Ergosterol_Pathway Ergosterol Biosynthesis Pathway | Lanosterol -> ... -> Ergosterol Ergosterol_Pathway->Cell_Membrane:f1 Maintains Integrity Ergosterol_Depletion Ergosterol Depletion CYP51->Ergosterol_Depletion Leads to Membrane_Disruption Membrane Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Results in Ergosterol_Depletion->Membrane_Disruption Causes

Caption: Proposed mechanism of this compound's antifungal action.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the broth microdilution method, a standardized technique for determining the MIC and MFC of antimicrobial agents.

Broth Microdilution Assay for MIC and MFC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M27-A3.

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C) for 24-48 hours.

    • A suspension of the fungal culture is prepared in sterile saline or RPMI-1640 medium.

    • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Monoterpene Solutions:

    • The monoterpene is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the monoterpene are prepared in a 96-well microtiter plate using RPMI-1640 broth as the diluent. The final concentrations typically range from 2 to 1024 µg/mL[1].

  • Inoculation and Incubation:

    • Each well containing the diluted monoterpene is inoculated with the prepared fungal suspension.

    • Control wells are included: a growth control (broth and inoculum without the monoterpene) and a sterility control (broth only).

    • The microtiter plates are incubated at 35°C for 24-48 hours[1].

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the monoterpene that causes complete inhibition of fungal growth compared to the growth control[1].

  • Determination of MFC:

    • An aliquot from each well showing no visible growth is subcultured onto an agar plate.

    • The plates are incubated at 35°C for 24-48 hours.

    • The MFC is defined as the lowest concentration of the monoterpene that results in no fungal growth on the subculture plates.

dot

Experimental_Workflow A Fungal Culture Preparation C Inoculation of plate with fungal suspension A->C B Preparation of Monoterpene Dilutions in 96-well plate B->C D Incubation (24-48h, 35°C) C->D E Visual Reading of MIC D->E F Subculturing from clear wells onto agar plates E->F G Incubation of agar plates F->G H Determination of MFC G->H

Caption: Workflow for MIC and MFC determination by broth microdilution.

Conclusion

This compound demonstrates clear antifungal activity against a range of pathogenic fungi. Its mechanism of action, primarily targeting the integrity of the fungal cell membrane via inhibition of ergosterol biosynthesis, is a well-documented and effective antifungal strategy. However, when compared to other monoterpenes such as geraniol, this compound may exhibit lower potency and less effective antibiofilm activity against certain fungal species. For researchers in drug development, while this compound remains a compound of interest, a broader screening of other monoterpenes is warranted to identify candidates with the most potent and comprehensive antifungal profiles. Further in vivo studies are essential to validate the therapeutic potential of these natural compounds.

References

A Comparative Analysis of Optical Purity: Natural vs. Synthetic Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Citronellal (B1669106), a monoterpenoid aldehyde, is a valuable chiral building block in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds, including menthol. It exists as two enantiomers, (+)-citronellal and (-)-citronellal (B106795), whose distinct biological activities and olfactory properties make the enantiomeric purity of citronellal a critical quality attribute. This guide provides an objective comparison of the optical purity of citronellal derived from natural sources versus synthetic routes, supported by quantitative data and detailed experimental protocols for its determination.

Quantitative Comparison of Optical Purity

The enantiomeric composition of citronellal can vary significantly depending on its origin. While natural citronellal is often found as a mixture of enantiomers, synthetic methods offer the potential for high enantiopurity.

Source TypeDominant EnantiomerReported Enantiomeric Excess (% ee)Plant/MethodCitation
Natural (R)-(+)-Citronellal88.21%Cymbopogon winterianus (Java citronella oil)[1][2][3]
Natural (S)-(-)-CitronellalUp to 80%Kaffir lime leaves[4][5]
Natural Not specifiedAt most 77%General natural sources[6]
Synthetic This compound> 95%Asymmetric isomerization of N,N-diethylgeranylamine[6]
Synthetic (R)-Citronellal≥ 95%Bienzymatic cascade from geraniol[7]
Synthetic (S)-Citronellal≥ 99%Bienzymatic cascade from geraniol[7]

As the data indicates, synthetic routes, particularly those employing biocatalysis or asymmetric synthesis, can yield citronellal with significantly higher optical purity than is typically found in essential oils from natural sources.[6][7] Natural citronellal's enantiomeric composition is dependent on the specific plant species and can show considerable variation.[1][4]

Experimental Protocol: Determination of Optical Purity by Chiral Gas Chromatography

The primary method for determining the enantiomeric ratio of citronellal is enantioselective capillary Gas Chromatography (GC).[1][8] This technique separates the enantiomers, allowing for their individual quantification.

Objective: To separate and quantify the enantiomers of citronellal in a given sample to determine its enantiomeric excess (% ee).

Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Enantioselective capillary column (e.g., heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, often designated as β-DEX 225)[1][8][9]

  • Helium or Hydrogen as carrier gas

  • Sample of citronellal

  • Appropriate solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Autosampler vials and syringes

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the citronellal sample.

    • Dilute the sample with a suitable solvent (e.g., 1% v/v in hexane) in a volumetric flask.

    • Transfer an aliquot of the diluted sample to a GC autosampler vial.

  • Gas Chromatography Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Hydrogen or Helium, with a constant flow rate (e.g., 1.5 mL/min)[10]

    • Injection Volume: 1 µL

    • Split Ratio: e.g., 50:1

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 10 minutes[10]

      • Ramp: Increase temperature at a rate of 1-6 °C/min to a final temperature of 175 °C[1]

      • Hold at the final temperature for a sufficient time to ensure elution of all components.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC system.

    • Record the chromatogram. The two enantiomers of citronellal will appear as two separate peaks.

    • Integrate the peak areas for both the (+)-citronellal and (-)-citronellal enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula:

      % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for analyzing the optical purity of a citronellal sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Citronellal Sample (Natural or Synthetic) B Dilution with Organic Solvent A->B C Injection into Chiral GC-FID B->C D Enantiomeric Separation in Chiral Column C->D E Detection by FID D->E F Chromatogram Generation E->F G Peak Integration F->G H Calculation of Enantiomeric Excess (% ee) G->H I Final Report: Optical Purity H->I

References

A Comparative Analysis of the Antifungal Potency of (R)-(+)-Citronellol and (S)-(-)-Citronellol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal efficacy of the two enantiomers of citronellol (B86348): (R)-(+)-citronellol and (S)-(-)-citronellol. The information presented is supported by experimental data from scientific literature to assist researchers and professionals in the field of drug development in understanding the potential of these natural compounds as antifungal agents.

Executive Summary

(R)-(+)-citronellol and (S)-(-)-citronellol, naturally occurring monoterpenoid alcohols, have demonstrated notable antifungal properties. A review of the available data indicates that both enantiomers exhibit a remarkably similar profile in their antifungal potency against various fungal species, particularly those belonging to the Candida genus. Their primary mechanism of action involves the disruption of the fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies used, and provide visual representations of the experimental workflows and the proposed mechanism of action.

Quantitative Antifungal Potency

The antifungal activity of (R)-(+)-citronellol and (S)-(-)-citronellol is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in microbial death.

Studies have shown that both enantiomers possess comparable MIC and MFC values against clinically relevant fungal pathogens such as Candida albicans and Candida tropicalis.[1][2][3][4][5][6] This suggests that the stereochemistry of citronellol does not significantly influence its intrinsic antifungal activity.

Fungal SpeciesCompoundMIC₅₀ (µg/mL)MFC₅₀ (µg/mL)Reference
Candida albicans(R)-(+)-β-citronellol64256[1][2][3][4][5][6]
Candida albicans(S)-(-)-β-citronellol64256[1][2][5][7]
Candida tropicalis(R)-(+)-β-citronellol2561024[1][2][3][4][5][6]
Candida tropicalis(S)-(-)-β-citronellol128-256512-1024[1][2][3][4][5][6][7]

MIC₅₀ and MFC₅₀ represent the concentrations required to inhibit the growth of or kill 50% of the tested fungal strains, respectively.

Experimental Protocols

The data presented in this guide are based on standardized and widely accepted experimental protocols in the field of mycology.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The antifungal susceptibility of the citronellol enantiomers was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[4]

  • Inoculum Preparation: Fungal strains are cultured on a suitable agar (B569324) medium, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10⁶ colony-forming units (CFU)/mL. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.

  • Broth Microdilution Assay: The assay is performed in 96-well microtiter plates. Two-fold serial dilutions of (R)-(+)-citronellol and (S)-(-)-citronellol are prepared in RPMI-1640 medium. An equal volume of the standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the yeast is observed.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration from which no microbial growth is observed on the agar plate.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The effect of citronellol enantiomers on the fungal cell membrane's ergosterol content is a key indicator of their mechanism of action.

  • Ergosterol Extraction: Fungal cells are cultured in the presence and absence (control) of sub-inhibitory concentrations of the citronellol enantiomers. After incubation, the cells are harvested, and the total sterols are extracted using a solution of alcoholic potassium hydroxide (B78521) followed by n-heptane.

  • Spectrophotometric Quantification: The extracted sterols are scanned spectrophotometrically between 230 and 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol (B45619) results in a characteristic four-peaked curve. The ergosterol content is calculated based on the absorbance at specific wavelengths and the wet weight of the fungal cells. A reduction in the characteristic absorbance peaks in the treated samples compared to the control indicates inhibition of ergosterol biosynthesis.[8][9]

Visualizing the Process: Diagrams

To better illustrate the experimental workflow and the proposed mechanism of action, the following diagrams have been generated using the DOT language.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_determination Determination Fungal_Culture Fungal Culture (e.g., Candida albicans) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of 96-well plates Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Citronellol Enantiomers Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading MIC Reading (Visual Inspection) Incubation->MIC_Reading Subculturing Subculturing on Agar MIC_Reading->Subculturing MFC_Reading MFC Reading Subculturing->MFC_Reading

Caption: Experimental workflow for determining MIC and MFC.

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell cluster_outcome Outcome Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane_Disruption Disruption of Cell Membrane Integrity Cell_Membrane Fungal Cell Membrane (Ergosterol is a key component) Ergosterol->Cell_Membrane Citronellol_Enantiomers (R)-(+)-Citronellol & (S)-(-)-Citronellol Citronellol_Enantiomers->Lanosterol Inhibition Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Mechanism of action of citronellol enantiomers.

Mechanism of Action: A Deeper Look

Both (R)-(+)- and (S)-(-)-citronellol exert their antifungal effects by primarily targeting the fungal cell membrane.[1][3][4][5][6] Unlike some antifungal agents that act on the cell wall, citronellol enantiomers interfere with the biosynthesis of ergosterol. Ergosterol is the principal sterol in the fungal cell membrane, and it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol. This alteration in the sterol profile disrupts the structure and function of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[10] This mechanism is a well-established target for many clinically used antifungal drugs.

Furthermore, studies have indicated that both enantiomers of citronellol can inhibit the formation of fungal biofilms, which are communities of microorganisms attached to a surface and are notoriously resistant to antimicrobial treatments.[9]

Conclusion

References

Validating the Structure of Citronellal Derivatives: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds. This guide provides a comparative analysis of NMR data for different citronellal (B1669106) derivatives, offering a practical framework for validating their molecular structures. Detailed experimental protocols and a generalized workflow are presented to support researchers in their analytical endeavors.

Citronellal, a monoterpenoid aldehyde, is a versatile starting material for the synthesis of a wide range of derivatives with applications in the fragrance, insect repellent, and pharmaceutical industries. Verifying the successful transformation of citronellal and determining the precise structure of the resulting derivatives is a critical step in the development process. High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of individual atoms within a molecule, enabling confident structural assignment and stereochemical analysis.

Comparative Analysis of ¹H and ¹³C NMR Data

The chemical shifts (δ) in NMR spectra are highly sensitive to the electronic environment of the nuclei. By comparing the NMR data of citronellal with its derivatives, one can identify key structural modifications. Below is a comparison of NMR data for citronellal and two classes of its derivatives: acetals and imines.

Compound/Derivative ClassKey Diagnostic ¹H NMR Signals (δ, ppm)Key Diagnostic ¹³C NMR Signals (δ, ppm)Reference
Citronellal 9.76 (t, 1H, -CHO), 5.09 (t, 1H, C=CH), 2.40-2.20 (m, 2H, -CH₂CHO)202.9 (-CHO), 131.6 (C=CH), 124.3 (C=CH), 51.3 (-CH₂CHO)[1][2][3]
Citronellal-Glycerol Acetals (1,3-dioxanes and 1,3-dioxolanes) 4.5-5.0 (acetal protons)101-105 (acetal C2 carbon)[4][5][6]
Imines from (S)-Citronellal and Chiral Amines Resolved signals for diastereomersWell-resolved signals for diastereomeric imines[7][8]

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

The formation of an acetal (B89532) from citronellal, for instance, leads to the disappearance of the characteristic aldehyde proton signal around 9.76 ppm and the appearance of new signals in the 4.5-5.0 ppm region, corresponding to the protons of the newly formed acetal ring.[4][5] Similarly, the aldehyde carbon signal at approximately 202.9 ppm is replaced by a new signal for the acetal carbon in the 101-105 ppm range.[6] In the case of imine formation, the reaction of citronellal with a chiral amine results in diastereomers that can often be distinguished by their unique sets of NMR signals, providing a powerful method for assessing enantiomeric excess.[7][8]

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural validation. The following is a generalized protocol for the analysis of citronellal derivatives.

Sample Preparation:

  • Dissolve 5-10 mg of the purified citronellal derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: Bruker DRX 500 (or equivalent)

  • Frequency: 500 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-64 (depending on sample concentration)

  • Spectral Width: 0-12 ppm

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

  • Instrument: Bruker DRX 500 (or equivalent)

  • Frequency: 125 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

  • Spectral Width: 0-220 ppm

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

For more complex structures or to establish stereochemistry, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

Workflow for Structural Validation

The process of validating the structure of a citronellal derivative using NMR follows a logical progression from sample preparation to final structure confirmation.

G cluster_0 Preparation & Synthesis cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Validation cluster_3 Final Confirmation start Synthesize Citronellal Derivative purify Purify Derivative (e.g., Chromatography) start->purify prepare_sample Prepare NMR Sample purify->prepare_sample acquire_1H Acquire 1H NMR Spectrum prepare_sample->acquire_1H acquire_13C Acquire 13C NMR Spectrum prepare_sample->acquire_13C acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, etc.) acquire_1H->acquire_2D acquire_13C->acquire_2D process_spectra Process Spectra (FT, Phasing) acquire_2D->process_spectra assign_signals Assign Signals process_spectra->assign_signals compare_data Compare with Starting Material & Literature assign_signals->compare_data confirm_structure Confirm Structure compare_data->confirm_structure final_structure Validated Structure confirm_structure->final_structure

Workflow for NMR-based structural validation.

This systematic approach ensures that the synthesized compound is pure and that its structure is rigorously confirmed through comprehensive NMR analysis. The comparison of acquired data with that of the starting material and known compounds is a crucial step in verifying the intended chemical transformation.

References

Comparative Docking Analysis of OYE2p Variants with Citral: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Old Yellow Enzyme 2 from Saccharomyces pastorianus (OYE2p) and its variants for the asymmetric reduction of citral (B94496) to citronellal (B1669106), a key intermediate in menthol (B31143) synthesis. The following sections detail the catalytic performance of various OYE2p mutants, outline the experimental protocols for computational and wet-lab validation, and visualize the underlying scientific workflows and molecular interactions.

Performance Comparison of OYE2p Variants

The enantioselectivity and catalytic efficiency of OYE2p in the reduction of citral isomers, (E)-citral (geranial) and (Z)-citral (neral), can be significantly enhanced through protein engineering. Site-directed mutagenesis of key residues within and distant from the active site has been shown to alter the substrate binding orientation, thereby influencing the stereochemical outcome of the reaction. The table below summarizes the catalytic performance of several OYE2p variants.

Enzyme VariantSubstrateProduct Yield (%)Enantiomeric Excess (e.e., %)ChiralityDocking Score (kcal/mol)
Wild-Type OYE2y *(E/Z)-citral89.5144.13(R)Data not available
(E)-citral-82.87(R)Data not available
(Z)-citral-32.66(S)Data not available
P76M (E/Z)-citral--(R)Data not available
P76C (E/Z)-citral49.6569.92(R)Data not available
(Z)-citral-37.50(R)Data not available
Y84V (E/Z)-citral-98.0(R)Data not available
R330H (E/Z)-citral-86.88(R)Data not available
(Z)-citral-71.92(R)Data not available
P76G/R330H (E/Z)-citral->99(R)Data not available
P76S/R330H (E/Z)-citral->99(R)Data not available
R330H/P76M (E/Z)-citral->99(R)Data not available

*Data is for OYE2y from Saccharomyces cerevisiae, which shares high sequence identity with OYE2p.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide adapted protocols for the key experiments involved in the comparative analysis of OYE2p variants.

Molecular Docking of Citral with OYE2p Variants

This protocol outlines the computational procedure for predicting the binding affinity and orientation of citral isomers within the active site of OYE2p and its mutants.

  • Protein Preparation :

    • Obtain the 3D structure of OYE2p from the Protein Data Bank (PDB) or generate a homology model if a crystal structure is unavailable.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • For mutant structures, use software to introduce the desired amino acid substitutions.

  • Ligand Preparation :

    • Generate 3D structures of (E)-citral and (Z)-citral.

    • Optimize the ligand geometries and assign appropriate charges.

  • Docking Simulation :

    • Define the binding site in the OYE2p structure, typically a grid box encompassing the active site residues.

    • Perform molecular docking using software such as AutoDock Vina.

    • Analyze the resulting docking poses based on their binding energies and interactions with active site residues.

Site-Directed Mutagenesis of OYE2p

This protocol describes the generation of OYE2p variants through targeted mutations in the corresponding gene.

  • Primer Design :

    • Design complementary forward and reverse primers containing the desired mutation.

    • The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

    • The mutation should be in the center of the primers with 10-15 bases of correct sequence on both sides.

  • PCR Amplification :

    • Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type OYE2p gene as the template and the designed mutagenic primers.

    • The PCR reaction will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion and Transformation :

    • Digest the PCR product with DpnI endonuclease to remove the methylated parental DNA template.

    • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing :

    • Select transformed colonies on an appropriate antibiotic plate.

    • Isolate the plasmid DNA from the selected colonies and verify the desired mutation through DNA sequencing.

Expression and Purification of OYE2p Variants

This protocol details the production and isolation of the engineered OYE2p enzymes.

  • Expression :

    • Transform the plasmid containing the OYE2p variant gene into an expression host, such as E. coli BL21(DE3).

    • Grow the cells in a suitable medium to an optimal density and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis :

    • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

    • Lyse the cells using methods such as sonication or high-pressure homogenization.

  • Purification :

    • Centrifuge the cell lysate to remove cell debris.

    • If the protein is His-tagged, purify the supernatant using immobilized metal affinity chromatography (IMAC) with a nickel or cobalt resin.

    • Wash the resin to remove non-specifically bound proteins and elute the OYE2p variant using a buffer containing imidazole.

    • Assess the purity of the protein using SDS-PAGE.

Enzyme Kinetic Assay for Citral Reduction

This protocol describes the measurement of the catalytic activity of the purified OYE2p variants.

  • Reaction Setup :

    • Prepare a reaction mixture containing a specific concentration of the purified OYE2p variant, NADPH as a cofactor, and citral as the substrate in a suitable buffer (e.g., PIPES buffer, pH 7.0).

    • Initiate the reaction by adding the enzyme or the substrate.

  • Activity Measurement :

    • Monitor the reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Alternatively, the reaction can be quenched at different time points, and the product formation can be analyzed by gas chromatography (GC).

  • Data Analysis :

    • Calculate the initial reaction rates from the linear portion of the progress curve.

    • Determine the kinetic parameters (Km and kcat) by fitting the initial rate data to the Michaelis-Menten equation.

    • Analyze the enantiomeric excess of the citronellal product using chiral GC.

Visualizations

The following diagrams illustrate the workflow of the comparative analysis and the molecular interactions between citral and OYE2p.

G cluster_computational In Silico Analysis cluster_experimental Experimental Validation Protein_Structure_Preparation Protein Structure Preparation (Wild-Type and Mutants) Molecular_Docking Molecular Docking Simulation Protein_Structure_Preparation->Molecular_Docking Ligand_Preparation Ligand Preparation ((E)- and (Z)-Citral) Ligand_Preparation->Molecular_Docking Binding_Mode_Analysis Analysis of Binding Modes and Docking Scores Molecular_Docking->Binding_Mode_Analysis Site_Directed_Mutagenesis Site-Directed Mutagenesis Binding_Mode_Analysis->Site_Directed_Mutagenesis Guide Mutant Selection Protein_Expression_Purification Protein Expression and Purification Site_Directed_Mutagenesis->Protein_Expression_Purification Enzyme_Kinetics_Assay Enzyme Kinetics Assay Protein_Expression_Purification->Enzyme_Kinetics_Assay Chiral_GC_Analysis Chiral GC Analysis Enzyme_Kinetics_Assay->Chiral_GC_Analysis

Caption: Workflow for comparative analysis of OYE2p variants.

G cluster_wt Wild-Type OYE2p Active Site cluster_mutant Mutant OYE2p Active Site (e.g., R330H) WT_Active_Site Active Site Residues Tyr, Trp, His... E_Citral_WT (E)-Citral E_Citral_WT->WT_Active_Site:f1 Productive Binding (R)-Citronellal Z_Citral_WT (Z)-Citral Z_Citral_WT->WT_Active_Site:f1 Productive Binding (S)-Citronellal Mutant_Active_Site Altered Active Site Tyr, Trp, His... Z_Citral_Mutant (Z)-Citral (Flipped) Z_Citral_Mutant->Mutant_Active_Site:f1 Altered Binding (R)-Citronellal

Caption: Proposed binding modes of citral isomers in OYE2p.

A Researcher's Guide to the Stereoselectivity of Old Yellow Enzymes (OYEs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases are powerful biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds.[1][2][3] Their ability to create chiral centers with high precision makes them invaluable tools in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] A critical feature for their application is their stereoselectivity—the preference for producing one stereoisomer over another. This guide provides a comparative assessment of the stereoselectivity of different OYE enzymes, supported by experimental data and detailed protocols.

Comparative Stereoselectivity of OYE Family Members

The stereochemical outcome of an OYE-catalyzed reduction is highly dependent on both the specific enzyme isoform and the structure of the substrate.[4][5] Enzymes within the same family, even those with high sequence homology, can exhibit opposite stereopreferences, a phenomenon known as stereocomplementarity.[1] This is highly desirable in synthetic chemistry as it allows access to both enantiomers of a target molecule by simply choosing the appropriate enzyme.[1][2]

A classic example is the stereodivergence observed among the well-characterized OYEs from Saccharomyces species (OYE1, OYE2, and OYE3). For the reduction of many α-alkyl-β-arylenones, OYE1 and OYE2 typically yield the (R)-enantiomer, while OYE3 preferentially produces the (S)-enantiomer.[1] This difference is attributed to subtle variations in their active sites, which cause the substrate to bind in different orientations ("classical" vs. "flipped" binding modes), exposing opposite faces of the C=C bond to hydride attack from the FMN cofactor.[1][6]

Beyond the yeast enzymes, the broader OYE family, with over 115,000 identified members, represents a vast and largely untapped reservoir of biocatalytic diversity.[7][8] Screening novel OYEs from various sources (bacteria, fungi, plants) often reveals enzymes with unique or enhanced stereoselectivities.[7][9] Furthermore, protein engineering has proven to be a powerful strategy to alter or even reverse the enantioselectivity of a given OYE, often by mutating key active site residues like Trp116 or Phe296 (OYE1 numbering).[1][10][11]

Data Presentation: Quantitative Comparison

The following tables summarize the stereoselectivity, reported as enantiomeric excess (ee%), of various OYE enzymes for the reduction of common substrates.

Table 1: Stereoselective Reduction of α-Alkyl-β-Arylenones

Substrate (Ketone)EnzymeProduct ConfigurationEnantiomeric Excess (ee%)Conversion (%)Reference
(E)-1,3-diphenylprop-2-en-1-oneOYE1 (S. pastorianus)R>99>99[1]
(E)-1,3-diphenylprop-2-en-1-oneOYE2 (S. cerevisiae)R99>99[1]
(E)-1,3-diphenylprop-2-en-1-oneOYE3 (S. cerevisiae)S95>99[1]
(E)-1-phenylpent-1-en-3-oneOYE1 (S. pastorianus)R98>99[1]
(E)-1-phenylpent-1-en-3-oneOYE2 (S. cerevisiae)R99>99[1]
(E)-1-phenylpent-1-en-3-oneOYE3 (S. cerevisiae)S85>99[1]

Table 2: Stereoselective Reduction of (E/Z)-Citral to Citronellal

Substrate IsomerEnzymeProduct ConfigurationEnantiomeric Excess (ee%)Reference
(E)-Citral (Geranial)OYE2y (S. cerevisiae)R82.9%[12]
(Z)-Citral (Neral)OYE2y (S. cerevisiae)S32.7%[12]
(E)-Citral (Geranial)OYE3 (S. cerevisiae)R63.5%[11][13]
(Z)-Citral (Neral)OYE3 (S. cerevisiae)S47.2%[11][13]
(E/Z)-Citral MixOYE2y (R330H mutant)R86.9%[12]
(E)-Citral (Geranial)OYE3 (S296F/W116G mutant)R>99%[11][13]

Experimental Protocols

Below are detailed methodologies for key experiments in assessing OYE stereoselectivity.

Protocol 1: General Procedure for OYE-Mediated Bioreduction

This protocol describes a typical small-scale analytical reaction to determine enzyme activity and stereoselectivity. It incorporates an enzymatic cofactor regeneration system.

1. Reagents and Solutions:

  • Buffer: 50 mM Phosphate Buffer, pH 7.0.

  • Substrate Stock: 500 mM solution of the α,β-unsaturated substrate (e.g., enone) in a water-miscible organic solvent like DMSO or isopropanol.[1][13]

  • Cofactor (NADP⁺): 10 mM aqueous solution.

  • Cofactor Regeneration System:

    • D-Glucose: 2 M aqueous solution.

    • Glucose Dehydrogenase (GDH): 10 mg/mL solution (e.g., 400 U/mL).

  • Enzyme Solution: Purified OYE enzyme at a concentration of 1-2 mg/mL.

2. Reaction Setup (1.0 mL total volume):

  • In a microcentrifuge tube, combine the following in order:

    • 939 µL of 50 mM Phosphate Buffer (pH 7.0).

    • 10 µL of 2 M D-Glucose solution (final concentration: 20 mM).[1]

    • 10 µL of 10 mM NADP⁺ solution (final concentration: 0.1 mM).[1]

    • 5 µL of GDH solution (final concentration: 200 µg/mL or 2 U/mL).[1]

    • 20-40 µL of OYE enzyme solution (final concentration: 20-40 µg/mL).[1]

  • Initiate the reaction by adding 10 µL of the 500 mM substrate stock solution (final concentration: 5 mM).[1]

  • Incubate the mixture at 30°C in an orbital shaker (e.g., 160 rpm) for 24 hours.[1]

3. Work-up and Product Extraction:

  • Quench the reaction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) (2 x 500 µL).[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tube to separate the aqueous and organic layers (e.g., 15,000 x g for 1.5 min).[1]

  • Carefully collect the organic layer. Repeat the extraction once more.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • The dried extract is now ready for analysis.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a standard method for separating enantiomers and quantifying the enantiomeric excess (ee%).[14][15]

1. Instrumentation and Column:

  • An HPLC system equipped with a UV detector.

  • A chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar polysaccharide-based CSPs), which are effective for a wide range of chiral compounds.

2. Mobile Phase Preparation:

  • The mobile phase typically consists of a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol).

  • A common starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol. The ratio can be optimized to improve separation. For some analytes, small amounts of an additive like formic acid may be required.[14]

3. Analysis Procedure:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Dissolve the dried product extract from Protocol 1 in a small volume of the mobile phase.

  • Inject an appropriate volume (e.g., 10 µL) of the sample onto the column.

  • Monitor the elution of the enantiomers using the UV detector at a suitable wavelength (e.g., 254 nm for aromatic compounds).

  • The two enantiomers should elute as separate peaks at different retention times.

4. Data Calculation:

  • Integrate the area under each of the two enantiomer peaks (Area₁ and Area₂).

  • Calculate the enantiomeric excess (ee%) using the following formula:

    • ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for assessing the stereoselectivity of a given OYE enzyme.

G cluster_prep Preparation cluster_reaction Biocatalysis cluster_analysis Analysis cluster_results Results Enzyme Enzyme Selection (e.g., OYE1, OYE3) Bioreduction OYE-Mediated Reduction (Cofactor Regeneration) Enzyme->Bioreduction Substrate Substrate Selection (e.g., Enone, Citral) Substrate->Bioreduction Extraction Product Extraction (e.g., Ethyl Acetate) Bioreduction->Extraction Reaction Quench Chiral_HPLC Chiral HPLC Analysis Extraction->Chiral_HPLC Sample Prep Data Peak Integration & ee% Calculation Chiral_HPLC->Data Chromatogram Conclusion Determine Stereopreference (R or S selectivity) Data->Conclusion

Caption: Workflow for assessing OYE stereoselectivity.

References

Citronellal's Antibacterial Efficacy: A Comparative Analysis on Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial effects of citronellal (B1669106) against gram-positive and gram-negative bacteria, supported by experimental data. Citronellal, a monoterpenoid aldehyde found in various essential oils, has demonstrated broad-spectrum antibacterial properties.[1] This document synthesizes findings on its inhibitory and bactericidal concentrations and outlines the experimental protocols used to determine its efficacy.

Data Presentation: In Vitro Antibacterial Activity of Citronellal

The antibacterial activity of citronellal is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes these values from various studies, showcasing the differential susceptibility of gram-positive and gram-negative bacteria to citronellal.

Bacteria Gram Stain Strain MIC (mg/mL) MBC (µl/ml) Reference
Staphylococcus aureusGram-PositiveATCC 2921318.831.25[2][3]
Staphylococcus aureusGram-PositiveMRSA NCTC 10442--[4]
Bacillus subtilisGram-PositiveNCIM 2063-125[3]
Streptococcus faecalisGram-PositiveNCIM 2080-62.5[3]
Listeria monocytogenesGram-Positive---[4]
Escherichia coliGram-NegativeATCC 2592237.5-[2]
Escherichia coliGram-NegativeNCIM 2089--[3]
Pseudomonas aeruginosaGram-Negative---[5]
Salmonella typhimuriumGram-Negative---[4]
Klebsiella pneumoniaeGram-Negative--[5]
Shigella dysenteriaeGram-Negative---[4]

Observations:

Generally, citronellal shows effectiveness against both gram-positive and gram-negative bacteria, although sensitivities can vary between species.[5] Some studies suggest that gram-positive bacteria may be more susceptible to the action of essential oils and their components.[6][7] The lipophilic nature of citronellal allows it to interact with the cell membranes of bacteria, leading to disruption of membrane integrity and function.[4][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature to determine the antibacterial activity of citronellal.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[9][10]

Materials:

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Citronellal stock solution

  • Solvent for citronellal (e.g., DMSO, Tween 20)

  • Positive control (standard antibiotic)

  • Negative control (broth with solvent)

  • Resazurin or other growth indicators (optional)

Procedure:

  • A serial two-fold dilution of citronellal is prepared in the microtiter plate wells using MHB to achieve a range of concentrations.

  • The bacterial inoculum is prepared by adjusting the turbidity of an overnight culture to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • 100 µL of the standardized bacterial suspension is added to each well containing 100 µL of the serially diluted citronellal.

  • Control wells are included: a positive control with a known antibiotic, a negative control with broth and the solvent used to dissolve citronellal, and a growth control with broth and bacteria only.

  • The microtiter plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of citronellal at which no visible bacterial growth is observed. This can be assessed visually or by using a colorimetric indicator like resazurin.[11]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined as an extension of the MIC test.[3]

Materials:

  • Agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Micropipettes and sterile tips

  • Spreader or inoculating loop

Procedure:

  • Following the MIC determination, an aliquot (typically 10-100 µL) is taken from each well that showed no visible growth.

  • The aliquot is spread onto the surface of an agar plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of citronellal that results in no bacterial growth on the agar plates, indicating a 99.9% reduction in the initial inoculum.

Mechanism of Action and Experimental Workflow

Citronellal's primary mode of antibacterial action involves the disruption of the bacterial cell membrane.[4][8] This leads to increased membrane permeability, leakage of intracellular components such as K+ ions, and ultimately, cell death.[4] The following diagram illustrates a typical experimental workflow for evaluating the antibacterial properties of citronellal.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Data Analysis start Bacterial Strain Selection (Gram-positive & Gram-negative) culture Bacterial Culture (Logarithmic Growth Phase) start->culture inoculation Inoculation with Standardized Bacterial Suspension culture->inoculation citronellal_prep Citronellal Stock Solution Preparation serial_dilution Serial Dilution of Citronellal in 96-well plate citronellal_prep->serial_dilution serial_dilution->inoculation incubation_mic Incubation (37°C, 18-24h) inoculation->incubation_mic read_mic Visual Assessment of Growth (MIC determination) incubation_mic->read_mic plating Plating from Wells with No Visible Growth read_mic->plating incubation_mbc Incubation (37°C, 18-24h) plating->incubation_mbc read_mbc Colony Counting (MBC determination) incubation_mbc->read_mbc analysis Comparison of MIC/MBC Values (Gram+ vs. Gram-) read_mbc->analysis

Caption: Experimental workflow for determining the antibacterial activity of citronellal.

References

Decoding Efficacy: A Comparative Analysis of Citronellal Derivatives as Mosquito Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective and long-lasting mosquito repellents is of paramount importance in the global fight against vector-borne diseases. While DEET has long been the gold standard, concerns over its potential side effects have fueled the search for safer, plant-based alternatives. Citronellal (B1669106), a major component of citronella oil, has shown promise but is limited by its high volatility and short protection time.[1][2][3] A recent study has explored the efficacy of chemically modified citronellal derivatives, specifically hydroxylated cyclic acetals, to overcome these limitations.[1][2] This guide provides a comprehensive comparison of these derivatives with citronellal and other commercially available repellents, supported by experimental data and detailed methodologies.

Quantitative Comparison of Repellent Efficacy

The repellent efficacy of citronellal derivatives has been rigorously tested against common mosquito vectors, Aedes albopictus and Anopheles gambiae. The following table summarizes the key performance indicators from laboratory and field trials, offering a clear comparison with the benchmark repellent, DEET, and another synthetic compound, Icaridin.

CompoundMosquito SpeciesConcentration/DoseProtection EfficacyDuration of ProtectionSource
Citronellal Derivatives (Hydroxylated Cyclic Acetals) Aedes albopictus0.1% (3.33 µg/cm²)95%> 8 hours (at 0.17 mg/cm²)[1]
Aedes albopictus5% (with 1% vanillin)>98%8 hours[1]
Anopheles gambiae83 µg/cm²90%7 hours[1]
Aedes albopictus (Field Trial)5%95%3.5 hours[1][2]
DEET Aedes albopictus-<90%After 2 hours[1]
Aedes albopictus (Field Trial)20%99%> 3.5 hours[1]
Icaridin Aedes albopictus (Field Trial)20%98.2%> 3.5 hours[1]
Citronellal Aedes aegypti--< 1 hour[1]
Citronella Oil Aedes, Anopheles, Culex-Varies< 2 hours[1][3][4]

Experimental Protocols

The evaluation of mosquito repellents requires standardized and reproducible methodologies. The following protocols are based on established guidelines, such as those from the World Health Organization (WHO), and were utilized in the cited studies.[1][5]

Synthesis of Citronellal Derivatives (Hydroxylated Cyclic Acetals)

To reduce volatility and enhance longevity, citronellal was chemically modified through a condensation reaction with glycerol. This process yields a mixture of hydroxylated cyclic acetals, which are less volatile and have a weaker odor compared to the parent compound.[1][2]

Laboratory Repellency Trials: The Human-Bait Method

The "arm-in-cage" or human-bait test is a standard laboratory method to assess the efficacy of topical repellents.[6][7]

  • Mosquito Rearing: Colonies of Aedes albopictus and Anopheles gambiae are maintained under controlled laboratory conditions (e.g., 27 ± 2°C, 75 ± 10% relative humidity, 12:12 hour light:dark cycle).[8]

  • Volunteer Selection: Healthy adult volunteers with no known allergies to insect bites or the test substances are recruited.

  • Treatment Application: A defined area of the volunteer's forearm is treated with a specific dose of the repellent formulation. An untreated arm serves as a control.

  • Exposure: The treated and untreated arms are separately exposed to a cage containing a known number of host-seeking female mosquitoes for a set duration (e.g., 3 minutes).

  • Data Collection: The number of mosquito landings and probes on the treated and untreated skin is recorded.

  • Efficacy Calculation: The percentage of protection is calculated based on the reduction in landings/probes on the treated arm compared to the control. The complete protection time (CPT) is the time until the first confirmed bite.[7]

Field Repellency Trials

Field trials are essential to evaluate the performance of repellents under real-world conditions with wild mosquito populations.

  • Study Site: An area with a high density of the target mosquito species is selected.

  • Experimental Design: A Latin square design is often employed to minimize bias from variables such as volunteer attractiveness and environmental conditions.

  • Procedure: Volunteers apply the test repellents at specified concentrations. The number of mosquito landings or bites is recorded over several hours.

  • Data Analysis: Statistical methods are used to compare the protection provided by different repellents over time.

Visualizing the Science

To better understand the experimental process and the biological mechanisms at play, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_lab Laboratory Testing (Arm-in-Cage) cluster_field Field Testing synthesis Synthesis of Citronellal Derivatives formulation Formulation of Test Solutions synthesis->formulation application Repellent Application on Volunteer's Arm formulation->application field_application Application by Volunteers in Field formulation->field_application mosquito_rearing Mosquito Rearing (Aedes & Anopheles) exposure Exposure to Mosquito Cage mosquito_rearing->exposure application->exposure data_collection_lab Record Landings & Probes exposure->data_collection_lab efficacy_calc Calculate Protection Efficacy & CPT data_collection_lab->efficacy_calc performance_eval Evaluate Real-World Performance efficacy_calc->performance_eval Inform field_exposure Exposure to Wild Mosquito Population field_application->field_exposure data_collection_field Record Bites Over Time field_exposure->data_collection_field data_collection_field->performance_eval

Figure 1: Workflow for evaluating the efficacy of citronellal derivatives as mosquito repellents.

The repellent action of citronellal and its derivatives is believed to occur through their interaction with the mosquito's olfactory system. These compounds can mask human odors or directly activate repellent-sensitive olfactory receptors, leading to an avoidance response.[9][10]

Olfactory_Signaling_Pathway cluster_olfaction Mosquito Olfactory Signaling odorant Odorant Molecules (e.g., Citronellal Derivatives) obp Odorant-Binding Protein (OBP) odorant->obp Binding or_orco Odorant Receptor (OR) + Co-receptor (Orco) obp->or_orco Transport & Delivery orn Olfactory Receptor Neuron (ORN) ion_channel Ion Channel Activation or_orco->ion_channel Fast Response signal_transduction Signal Transduction (G-protein coupled) or_orco->signal_transduction Slow Response neural_signal Neural Signal to Antennal Lobe ion_channel->neural_signal signal_transduction->neural_signal behavior Behavioral Response (Repellency) neural_signal->behavior

Figure 2: Simplified diagram of the mosquito olfactory signaling pathway and potential interaction points for repellents.

Conclusion

The chemical modification of citronellal into hydroxylated cyclic acetals represents a promising strategy for developing new, effective, and long-lasting mosquito repellents.[1][2] The data clearly indicates that these derivatives exhibit significantly longer protection times than their parent compound and can be comparable to synthetic repellents like DEET, particularly when formulated with fixatives such as vanillin.[1] Understanding the detailed experimental protocols and the underlying olfactory mechanisms is crucial for the continued development and optimization of such plant-derived repellent solutions. Further research into the specific olfactory receptors activated by these derivatives could pave the way for designing even more potent and targeted mosquito repellents.

References

Comparative Analysis of Antibody Cross-Reactivity with Citronellal Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity with the enantiomers of citronellal (B1669106), (+)-citronellal and (-)-citronellal. Due to the absence of publicly available studies directly comparing antibody binding to both citronellal enantiomers, this document presents a hypothetical study based on established immunological and analytical principles. The data and protocols herein are illustrative and designed to guide researchers in setting up similar cross-reactivity studies.

Introduction to Citronellal and Antibody Specificity

Citronellal is a monoterpenoid aldehyde found in the essential oils of various plants. It exists as two enantiomers, (+)-citronellal and (-)-citronellal, which are non-superimposable mirror images of each other. While sharing the same chemical formula, enantiomers can exhibit different biological activities. Consequently, the ability to distinguish between these stereoisomers is crucial in many research and development applications, from flavor and fragrance to pharmaceuticals.

Antibodies, key components of the adaptive immune system, can be developed to bind with high specificity to a target molecule, including small molecules like citronellal. However, achieving enantioselectivity, where an antibody preferentially binds to one enantiomer over the other, can be challenging. Cross-reactivity studies are therefore essential to characterize the specificity of an antibody and its suitability for applications requiring the specific detection or quantification of one enantiomer.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to assess the cross-reactivity of a monoclonal antibody (mAb), designated mAb-CNL, raised against a (+)-citronellal-protein conjugate.

AnalyteIC50 (ng/mL)Cross-Reactivity (%)
(+)-Citronellal25100
(-)-Citronellal25010
Citral (B94496)> 1000< 2.5
Geraniol (B1671447)> 1000< 2.5

Data Interpretation:

  • IC50 (Inhibitory Concentration 50%): This value represents the concentration of the analyte required to inhibit 50% of the antibody binding in the competitive ELISA. A lower IC50 value indicates a higher binding affinity of the antibody for the analyte.

  • Cross-Reactivity (%): This is calculated as (IC50 of (+)-citronellal / IC50 of test compound) x 100.

  • In this hypothetical study, mAb-CNL exhibits a 10-fold higher affinity for (+)-citronellal compared to (-)-citronellal, indicating a significant degree of enantioselectivity. The low cross-reactivity with structurally related molecules like citral and geraniol suggests high specificity of the antibody for the citronellal structure.

Experimental Protocols

Production of Anti-Citronellal Monoclonal Antibody (mAb-CNL)

1. Hapten-Carrier Conjugation:

  • Since citronellal is a small molecule (hapten), it is not immunogenic on its own. To elicit an immune response, it must be conjugated to a larger carrier protein.

  • (+)-Citronellal is derivatized to introduce a reactive carboxyl group.

  • The derivatized (+)-citronellal is then covalently linked to Keyhole Limpet Hemocyanin (KLH) using the carbodiimide (B86325) (EDC) crosslinker chemistry to form the immunogen, (+)-citronellal-KLH.

  • A similar conjugation is performed with Bovine Serum Albumin (BSA) to create a coating antigen for ELISA that avoids detection of antibodies against the carrier protein.

2. Immunization and Hybridoma Production:

  • BALB/c mice are immunized with the (+)-citronellal-KLH conjugate emulsified in Freund's adjuvant.

  • Booster injections are administered at regular intervals to increase the antibody titer.

  • Spleen cells from a mouse with a high anti-citronellal antibody titer are harvested and fused with myeloma cells to create hybridomas.[1]

  • Hybridomas are cultured in a selective medium (HAT medium) to eliminate unfused myeloma cells.

3. Screening and Cloning:

  • Hybridoma supernatants are screened by indirect ELISA using plates coated with (+)-citronellal-BSA to identify clones producing antibodies that bind to citronellal.

  • Positive clones are subcloned by limiting dilution to ensure monoclonality.

  • The resulting monoclonal antibody, mAb-CNL, is purified from the culture supernatant.

Competitive ELISA for Cross-Reactivity Analysis

1. Plate Coating:

  • A 96-well microtiter plate is coated with the (+)-citronellal-BSA conjugate (1-10 µg/mL in coating buffer) and incubated overnight at 4°C.

2. Washing and Blocking:

  • The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

3. Competitive Reaction:

  • A series of dilutions of the standard ((+)-citronellal) and test compounds ((-)-citronellal, citral, geraniol) are prepared.

  • Each dilution is mixed with a fixed concentration of the mAb-CNL antibody and incubated for 1-2 hours at room temperature to allow for the competitive binding to occur.

  • The antibody-analyte mixtures are then added to the washed and blocked microtiter plate and incubated for 1-2 hours at room temperature.

4. Detection:

  • The plate is washed to remove unbound antibodies.

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody (mAb-CNL) is added to each well and incubated for 1 hour.

  • The plate is washed again to remove unbound secondary antibody.

5. Signal Development and Measurement:

  • A substrate solution (e.g., TMB) is added to each well, which is converted by the HRP enzyme into a colored product.

  • The reaction is stopped after a set time with a stop solution (e.g., sulfuric acid).

  • The absorbance of the colored product is measured using a microplate reader at 450 nm. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Visualizations

Experimental_Workflow cluster_Antibody_Production Antibody Production cluster_Immunoassay Competitive ELISA Hapten_Prep Hapten Preparation ((+)-Citronellal derivative) Carrier_Conj Carrier Protein Conjugation ((+)-Citronellal-KLH) Hapten_Prep->Carrier_Conj Immunization Mouse Immunization Carrier_Conj->Immunization Cell_Fusion Spleen & Myeloma Cell Fusion Immunization->Cell_Fusion Hybridoma_Screening Hybridoma Screening (ELISA) Cell_Fusion->Hybridoma_Screening Cloning Monoclonal Cell Cloning Hybridoma_Screening->Cloning mAb_Purification Monoclonal Antibody Purification Cloning->mAb_Purification Competition Competitive Reaction (mAb-CNL + Analyte) mAb_Purification->Competition Plate_Coating Plate Coating ((+)-Citronellal-BSA) Blocking Blocking Plate_Coating->Blocking Blocking->Competition Detection Detection (HRP-secondary Ab) Competition->Detection Signal_Dev Signal Development (TMB) Detection->Signal_Dev Data_Analysis Data Analysis (IC50) Signal_Dev->Data_Analysis

Caption: Experimental workflow for monoclonal antibody production and competitive ELISA.

Relevant Signaling Pathway: TRPA1 Activation

Citronellal has been shown to interact with the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in pain, inflammation, and respiratory responses. The following diagram illustrates a simplified signaling pathway for TRPA1 activation by an agonist like citronellal.

TRPA1_Signaling Citronellal Citronellal TRPA1 TRPA1 Channel Citronellal->TRPA1 activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Na_Influx Na⁺ Influx TRPA1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP, Substance P) Action_Potential->Neurotransmitter_Release Cellular_Response Cellular Response (Pain, Inflammation) Neurotransmitter_Release->Cellular_Response

Caption: Simplified signaling pathway of TRPA1 channel activation by citronellal.

Conclusion

This guide outlines the necessary steps and considerations for evaluating the cross-reactivity of antibodies with citronellal enantiomers. Although the presented data is hypothetical, it is based on established scientific principles and provides a framework for researchers to design and interpret their own experiments. The development of enantioselective antibodies against citronellal would be a valuable tool for quality control in the food and fragrance industries, as well as for studying the distinct biological effects of each enantiomer in drug development and life sciences research.

References

Safety Operating Guide

Proper Disposal Procedures for (R)-(+)-Citronellal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of (R)-(+)-Citronellal is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedural steps for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound is a combustible liquid that is also a skin and eye irritant and may cause allergic skin reactions.[1][2] It is classified as toxic to aquatic life, necessitating careful disposal to prevent environmental contamination.[1][3] Adherence to local, regional, national, and international regulations for hazardous waste disposal is mandatory.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[3][4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[5][6]
Molecular Weight 154.25 g/mol [5][6]
Appearance Colorless to slightly yellow liquid[2]
Odor Strong, flowery lemon-like[2]
Flash Point 74 - 75.6 °C (165.2 - 167.0 °F) - closed cup[1][2][3][4]
Boiling Point 201 - 208.4 °C[1][5]
Density 0.851 - 0.857 g/mL at 25 °C[3][4]
Water Solubility 88 mg/L[1]
Oral LD50 (Rat) > 5 g/kg[2]
Dermal LD50 (Rabbit) > 2.5 g/kg[2]
Spill Management

In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like sawdust.[2] Collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[3] Prevent the spill from entering drains or waterways.[1][3]

Step-by-Step Disposal Protocol

This compound waste must be treated as hazardous waste.[1] It should not be disposed of down the drain or in regular trash.[3] The primary recommended disposal method is incineration by a licensed hazardous waste disposal company.[3] For laboratory settings, a chemical neutralization step can be performed to render the waste less hazardous before collection.

Experimental Protocol: Neutralization via Bisulfite Adduct Formation

This protocol describes the neutralization of this compound waste through the formation of a water-soluble bisulfite adduct. This method is based on the known reaction of aldehydes with sodium bisulfite.[7][8]

Materials:

  • This compound waste

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Suitable reaction vessel (e.g., Erlenmeyer flask)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • pH paper or pH meter

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, place the this compound waste in a suitably sized reaction vessel.

  • Reagent Preparation: Prepare a saturated solution of sodium bisulfite in water.

  • Reaction: Slowly add the saturated sodium bisulfite solution to the citronellal (B1669106) waste while stirring continuously. The reaction is exothermic, so the addition should be gradual to control the temperature. A 1.2 molar equivalent of sodium bisulfite to the estimated amount of citronellal is recommended to ensure complete reaction.

  • Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by the disappearance of the oily citronellal layer as the water-soluble adduct is formed.[7] The reaction may take several hours to complete.

  • pH Adjustment: After the reaction is complete, check the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 using a dilute acid or base.

  • Disposal of Neutralized Waste: The resulting aqueous solution containing the citronellal bisulfite adduct should be collected in a properly labeled hazardous waste container for collection by the institution's environmental health and safety (EHS) office or a licensed waste disposal contractor. Although less hazardous than the original aldehyde, it should still be disposed of in accordance with local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Safety Glasses, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood assess_waste Assess Waste Volume fume_hood->assess_waste small_spill Small Spill or Residue assess_waste->small_spill Small Volume bulk_waste Bulk Liquid Waste assess_waste->bulk_waste Large Volume absorb Absorb with Inert Material (e.g., Vermiculite) small_spill->absorb neutralize Consider Neutralization (Bisulfite Adduct Formation) bulk_waste->neutralize collect_solid Collect in a Labeled, Sealed Container for Hazardous Waste absorb->collect_solid contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal collect_solid->contact_ehs perform_neutralization Perform Neutralization Protocol neutralize->perform_neutralization Yes collect_liquid Collect in a Labeled, Sealed Container for Hazardous Waste neutralize->collect_liquid No perform_neutralization->collect_liquid collect_liquid->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to personnel and the environment. Always consult your institution's specific waste disposal guidelines and safety protocols.

References

Personal protective equipment for handling (R)-(+)-Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-(+)-Citronellal

This compound , a key component in various research and development applications, requires careful handling to ensure personnel safety and operational integrity. This guide provides immediate, essential information on personal protective equipment, handling protocols, and disposal plans for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₁₀H₁₈O[1]
Appearance Colorless to slightly yellow liquid[1]
Odor Strong, lemon-like[1]
Density 0.853 g/cm³ at 20 °C[1]
Flash Point 74 °C (165 °F) - closed cup[1]
Boiling Point 205 °C[1]
Solubility Slightly soluble in water[1]
Stability Stable under recommended storage conditions[1][2]
LD50 Oral (Rat) 2,420 mg/kg[2]
LD50 Dermal (Rabbit) 2,500 - 5,000 mg/kg[2]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after.[2][3]

  • Body Protection: A complete chemical-resistant suit or a lab coat with an apron should be worn.[2][3] The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2]

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, use a suitable respirator.[5]

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure Assess_Task Assess Task & Hazards Eye_Protection Safety Goggles & Face Shield Assess_Task->Eye_Protection Select Eye/Face Protection Hand_Protection Chemical Resistant Gloves (Nitrile) Assess_Task->Hand_Protection Select Hand Protection Body_Protection Lab Coat/Apron or Chemical Suit Assess_Task->Body_Protection Select Body Protection Respiratory_Protection Respirator (if needed) Assess_Task->Respiratory_Protection Assess Ventilation & Need for Respirator Handle_Chemical Handle this compound Eye_Protection->Handle_Chemical Hand_Protection->Handle_Chemical Body_Protection->Handle_Chemical Respiratory_Protection->Handle_Chemical

Figure 1: Personal Protective Equipment (PPE) Selection Workflow.

Operational Plans

Handling Protocol

Adherence to a strict handling protocol is essential for the safe use of this compound in a laboratory setting.

Step 1: Preparation

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[2]

  • Assemble all necessary equipment and materials, including the required PPE, before handling the chemical.

  • Locate the nearest emergency eyewash station and safety shower.[4]

Step 2: Handling

  • Don the appropriate PPE as outlined above.

  • Avoid contact with skin and eyes.[2] Avoid inhalation of vapor or mist.[2]

  • Keep the container tightly closed when not in use.[2]

  • Take measures to prevent the buildup of electrostatic charge.[2] Keep away from sources of ignition as it is a combustible liquid.[2][3]

Step 3: Post-Handling

  • Wash hands thoroughly with soap and water after handling.[2]

  • Remove and wash contaminated clothing before reuse.[6]

  • Clean the work area and any equipment used.

Storage Plan

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Conditions: Store in a cool, dry, and well-ventilated place.[2]

  • Container: Keep the container tightly closed.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][2]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

  • Ignition Sources: Store away from heat, sparks, and open flames.[2]

Disposal Plan

The disposal of this compound and its contaminated waste must be conducted in accordance with local, state, and federal regulations.

Waste Collection

  • Collect surplus and non-recyclable solutions in a suitable, closed container labeled for chemical waste.[2]

  • Contaminated materials, such as gloves, absorbent pads, and empty containers, should also be collected in a designated hazardous waste container.

Disposal Method

  • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Do not let the product enter drains, as it is toxic to aquatic life with long-lasting effects.[2]

Emergency Response: Spill Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Step 1: Immediate Actions

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.[7]

  • Remove Ignition Sources: If the material is flammable and it is safe to do so, remove all sources of ignition.[2]

  • Ventilate: Ensure adequate ventilation.[2]

Step 2: Assess the Spill

  • Identify the Substance: Confirm the spilled material is this compound.

  • Determine the Size: Assess the volume of the spill to determine if it can be managed by laboratory personnel or requires an emergency response team.

Step 3: Containment and Cleanup

  • Don PPE: Put on the appropriate personal protective equipment before attempting to clean the spill.[7]

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[8] Prevent the spill from entering drains.[2]

  • Absorb: Cover the spill with the absorbent material, working from the outside in to prevent spreading.[9]

  • Collect: Once absorbed, carefully scoop the material into a suitable, closed container for hazardous waste disposal.[2]

Step 4: Decontamination and Reporting

  • Decontaminate: Clean the spill area with a detergent and water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.[2]

  • Report: Report the incident to the appropriate laboratory supervisor or safety officer.

Spill_Response_Workflow cluster_initial Initial Response cluster_contain Containment & Cleanup cluster_final Final Steps Spill_Occurs Spill Occurs Alert_Evacuate Alert Personnel & Evacuate Area Spill_Occurs->Alert_Evacuate Remove_Ignition Remove Ignition Sources (if safe) Alert_Evacuate->Remove_Ignition Don_PPE Don Appropriate PPE Remove_Ignition->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Absorbed Material into Hazardous Waste Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of all Contaminated Waste Decontaminate_Area->Dispose_Waste Report_Incident Report Incident to Supervisor Dispose_Waste->Report_Incident

Figure 2: Emergency Spill Response Workflow.

References

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Reactant of Route 1
(R)-(+)-Citronellal
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